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  • Product: 4-(1-Methylcyclopropyl)butanoic acid
  • CAS: 39223-32-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-(1-Methylcyclopropyl)butanoic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Cyclopropyl Moiety The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its rigid...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its rigid, three-membered ring introduces conformational constraint into flexible molecules, which can lead to enhanced binding affinity for biological targets and improved metabolic stability. The inherent strain of the cyclopropane ring also imparts unique electronic properties, influencing the acidity of nearby functional groups and participating in specific non-covalent interactions. 4-(1-Methylcyclopropyl)butanoic acid incorporates this valuable moiety into a butanoic acid framework, presenting a versatile building block for the synthesis of novel bioactive compounds and specialized chemical agents. This guide aims to provide a detailed technical understanding of this compound for research and development purposes.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of 4-(1-methylcyclopropyl)butanoic acid is crucial for its application in research and synthesis. While experimental data for this specific compound is not extensively published, we can infer its characteristics based on its structure and data from similar compounds.

Table 1: Physicochemical Properties of 4-(1-Methylcyclopropyl)butanoic Acid
PropertyValueSource/Method
IUPAC Name 4-(1-Methylcyclopropyl)butanoic acid-
CAS Number 39223-32-0[1]
Molecular Formula C₈H₁₄O₂[2][3]
Molecular Weight 142.20 g/mol [3]
Predicted Boiling Point 236.6 ± 8.0 °C[3]
Predicted Density 1.038 ± 0.06 g/cm³[3]
Predicted pKa 4.83 ± 0.10[3]
InChI Key UWANZNIJWFYBDY-UHFFFAOYSA-N[1]
Spectroscopic Profile (Predicted)

Due to the lack of publicly available experimental spectra for 4-(1-methylcyclopropyl)butanoic acid, this section outlines the expected spectral characteristics based on its chemical structure and by drawing comparisons with butanoic acid.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the cyclopropane ring, the cyclopropyl methylene protons, the aliphatic chain protons, and the acidic proton of the carboxylic acid. The protons on the cyclopropyl ring would likely appear as complex multiplets in the upfield region. The methylene groups of the butanoic acid chain would exhibit characteristic splitting patterns based on their neighboring protons. The acidic proton would be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display unique signals for the quaternary and methylene carbons of the cyclopropyl ring, the carbons of the aliphatic chain, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon would appear significantly downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[4] A strong C=O stretching absorption for the carbonyl group is expected around 1725-1700 cm⁻¹.[4][5] The spectrum will also feature C-H stretching vibrations for the alkyl and cyclopropyl groups below 3000 cm⁻¹.[4]

  • Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern would be expected to involve cleavage of the butanoic acid chain and rearrangements of the cyclopropyl group.

Synthesis of 4-(1-Methylcyclopropyl)butanoic Acid: A Proposed Experimental Protocol

Proposed Synthetic Pathway

Synthesis_Workflow A Diethyl Malonate C Intermediate 1 (Alkylated Malonate) A->C NaOEt, EtOH B 1-bromo-1-methylethane B->C E Intermediate 2 (Cyclopropyl Malonate) C->E NaOEt, EtOH D 1,2-dibromoethane D->E F Hydrolysis and Decarboxylation E->F 1. NaOH, H2O, heat 2. H3O+ G 4-(1-Methylcyclopropyl)butanoic acid F->G

Caption: Proposed synthetic workflow for 4-(1-Methylcyclopropyl)butanoic acid.

Step-by-Step Methodology

Step 1: Alkylation of Diethyl Malonate

  • To a solution of sodium ethoxide (NaOEt) in absolute ethanol (EtOH), add diethyl malonate dropwise at 0 °C.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add 1-bromo-1-methylethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the alkylated malonate intermediate.

Causality: This initial step introduces the carbon framework that will become the butanoic acid chain. Diethyl malonate is a common starting material for forming substituted carboxylic acids due to the acidity of the alpha-protons, facilitating alkylation.

Step 2: Cyclopropanation

  • To a fresh solution of NaOEt in EtOH, add the alkylated malonate intermediate from Step 1.

  • Add 1,2-dibromoethane to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, quench with water, and extract with diethyl ether.

  • Dry the organic layer and concentrate to yield the cyclopropyl malonate intermediate.

Causality: This step forms the key cyclopropyl ring. The second deprotonation of the malonate followed by a double nucleophilic substitution with 1,2-dibromoethane is a classic method for cyclopropane synthesis.

Step 3: Hydrolysis and Decarboxylation

  • To the cyclopropyl malonate intermediate, add an aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux to facilitate the hydrolysis of the esters to the corresponding dicarboxylic acid salt.

  • After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) until the pH is acidic.

  • Gently heat the acidic solution to promote decarboxylation, releasing carbon dioxide and forming the final product.

  • Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation or chromatography to obtain 4-(1-methylcyclopropyl)butanoic acid.

Causality: The final step converts the diester into the desired carboxylic acid. Saponification (hydrolysis) followed by acidification and heating leads to the loss of one of the carboxyl groups as CO₂, a common and efficient method for producing monosubstituted acetic acid derivatives from malonic esters.

Potential Applications and Biological Significance

While specific biological studies on 4-(1-methylcyclopropyl)butanoic acid are limited, its structural features suggest several areas of potential interest for researchers in drug development.

As a Molecular Scaffold in Medicinal Chemistry

The incorporation of a cyclopropyl ring can significantly impact the pharmacological profile of a molecule. The rigid nature of the cyclopropane ring in 4-(1-methylcyclopropyl)butanoic acid can serve as a conformational anchor, locking a portion of the molecule in a specific orientation. This can be advantageous for optimizing the binding of a drug candidate to its target receptor or enzyme. Furthermore, the cyclopropyl group is known to increase metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]

Mimic of Natural Fatty Acids

Cyclopropyl-containing fatty acids are found in nature, particularly in bacteria and plants.[6] These natural products can exhibit a range of biological activities, including antimicrobial and signaling functions. 4-(1-Methylcyclopropyl)butanoic acid can be viewed as a synthetic analog of these natural fatty acids and could be investigated for similar biological activities. Its potential to interact with enzymes and receptors that process fatty acids makes it an interesting candidate for metabolic studies and as a probe for lipid signaling pathways.

Biological_Relevance A 4-(1-Methylcyclopropyl)butanoic acid B Increased Metabolic Stability A->B C Conformational Rigidity A->C E Potential Antimicrobial Activity A->E F Fatty Acid Metabolism Probe A->F D Improved Target Binding C->D

Caption: Potential benefits and applications of 4-(1-Methylcyclopropyl)butanoic acid in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-(1-methylcyclopropyl)butanoic acid. Based on the safety data for butanoic acid and other carboxylic acids, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[7][8]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[8]

  • First Aid:

    • In case of skin contact: Immediately wash with soap and water.[8]

    • In case of eye contact: Rinse cautiously with water for several minutes.[8]

    • If inhaled: Move the person to fresh air.[8]

    • If swallowed: Rinse mouth. Do NOT induce vomiting.[7]

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

4-(1-Methylcyclopropyl)butanoic acid is a compound with significant potential for researchers in the fields of organic synthesis and medicinal chemistry. Its unique combination of a conformationally rigid cyclopropyl group and a functional carboxylic acid handle makes it an attractive building block for the creation of novel molecules with tailored properties. While further experimental characterization is needed, this guide provides a solid foundation for understanding and utilizing this promising chemical entity in future research endeavors.

References

  • Alfa Aesar. (2009, July 16).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2014, December 22).
  • MySkinRecipes. 4-(1-methylcyclopropyl)butanoic acid. [Link][6]

  • PubChemLite. 4-(1-methylcyclopropyl)butanoic acid (C8H14O2). [Link][2]

  • Arctom Scientific. CAS NO. 39223-32-0 | 4-(1-Methylcyclopropyl)butanoic acid. [Link][9]

  • AK Scientific, Inc. Safety Data Sheet: 3-Amino-3-(1-methylcyclopropyl)butanoic acid.
  • Helaly, S. E., et al. (2018). Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. Marine Drugs, 16(10), 381. [Link][10]

  • Doc Brown's Chemistry. Infrared spectrum of butanoic acid. [Link][4]

  • Wikipedia. Cyclopropane fatty acid. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(1-Methylcyclopropyl)butanoic acid

Abstract 4-(1-Methylcyclopropyl)butanoic acid is a unique carboxylic acid derivative featuring a strained cyclopropyl ring, a structural motif of increasing interest in medicinal chemistry. Understanding its fundamental...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(1-Methylcyclopropyl)butanoic acid is a unique carboxylic acid derivative featuring a strained cyclopropyl ring, a structural motif of increasing interest in medicinal chemistry. Understanding its fundamental physicochemical properties is a prerequisite for its application in drug discovery and development, influencing everything from synthetic feasibility to pharmacokinetic behavior. As empirical data for this specific compound is not extensively published, this guide provides a comprehensive framework for its characterization. It combines theoretically predicted values with detailed, field-proven experimental protocols for determining key parameters such as pKa, lipophilicity (logP/D), solubility, and chemical stability. This document serves as both a predictive overview and a practical laboratory guide for researchers working with this and structurally related molecules.

Introduction and Molecular Overview

4-(1-Methylcyclopropyl)butanoic acid (CAS 39223-32-0) possesses a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol .[1][2] Its structure, characterized by a four-carbon aliphatic acid chain attached to a methyl-substituted cyclopropane ring, presents an interesting combination of lipophilic hydrocarbon character and a polar, ionizable carboxylic acid group. The cyclopropyl ring, a "saturated analogue" of a double bond, imparts conformational rigidity and unique metabolic properties, making it a valuable building block in the design of novel therapeutic agents.[3]

The accurate characterization of its physicochemical properties is paramount for predicting its behavior in biological systems. Properties such as acidity (pKa), lipophilicity (logP), and aqueous solubility are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and are foundational to the principles of drug-likeness, such as Lipinski's "Rule of Five".[4][5]

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide a valuable starting point for estimating the properties of 4-(1-Methylcyclopropyl)butanoic acid. These predictions are derived from algorithms trained on large datasets of known molecules.[6][7]

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 142.20 g/mol [2]Affects diffusion and transport across biological membranes.
pKa 4.83 ± 0.10[2]Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
XlogP 2.1[8]Measures lipophilicity of the neutral species; a key factor in membrane permeability and metabolic stability.
Boiling Point 236.6 ± 8.0 °C[2]Relevant for purification and assessing compound stability at elevated temperatures.
Density 1.038 ± 0.06 g/cm³[2]A fundamental physical property useful in formulation and process chemistry.

Note: These values are computationally predicted and require experimental verification.

Comprehensive Experimental Characterization Workflow

The empirical determination of physicochemical properties requires a systematic and logical workflow. The following diagram outlines a recommended approach, starting from fundamental identity confirmation to the assessment of properties directly relevant to biopharmaceutical performance.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Physicochemical Properties cluster_2 Phase 3: Drug Development Profile A Compound Acquisition (CAS: 39223-32-0) B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC-UV, LC-MS) B->C D pKa Determination (Potentiometric Titration) C->D E Lipophilicity (logD) Assay (Shake-Flask Method) D->E F Aqueous Solubility Assay (Kinetic & Thermodynamic) D->F G Chemical Stability (Forced Degradation) F->G H Data Analysis & Profiling G->H G A Prepare Analyte Solution (Compound + H2O + KCl) C Titrate with NaOH (Record pH vs. Volume) A->C B Calibrate pH Meter B->C D Plot Titration Curve (pH vs. Volume) C->D E Calculate 1st Derivative (Find Equivalence Point) D->E F Determine pKa (pH at 1/2 Equivalence Vol.) E->F

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (logP / logD)

Expertise & Causality: Lipophilicity is a critical measure of a compound's ability to partition between an oily (lipid) and a watery (aqueous) environment.

  • logP (Partition Coefficient) refers to the partitioning of the neutral species. [9]* logD (Distribution Coefficient) measures the partitioning of all species (neutral and ionized) at a specific pH. [4]For an ionizable compound, logD is more physiologically relevant. [10]The shake-flask method is considered the "gold standard" for its direct and accurate measurement, though it can be labor-intensive. [11][12] Protocol: Shake-Flask Method for logD at pH 7.4 [4][5]1. Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate both the PBS and 1-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely. This prevents volume changes during the experiment. [4] * Prepare a 10 mM stock solution of 4-(1-Methylcyclopropyl)butanoic acid in a suitable solvent like DMSO. [4]2. Partitioning:

    • Add a small aliquot of the compound's stock solution to a vial containing a known volume of pre-saturated 1-octanol and pre-saturated PBS (e.g., 1 mL of each). The final compound concentration should be within the linear range of the analytical method.

    • Cap the vial and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours). [13]3. Phase Separation and Analysis:

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from each phase. To avoid contamination of the aqueous phase, it is good practice to aspirate a small volume of air or water into the pipette tip before sampling the aqueous layer. [11] * Quantify the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation:

    • Calculate the logD using the formula: logD_pH7.4 = log10 ( [Concentration in Octanol] / [Concentration in PBS] ) [5]

Determination of Aqueous Solubility

Expertise & Causality: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. [14]It's crucial to distinguish between kinetic and thermodynamic solubility.

  • Kinetic solubility measures the concentration at which a compound precipitates when added from a concentrated organic stock (e.g., DMSO) into an aqueous buffer. It is a high-throughput method relevant for early discovery. [14][15]* Thermodynamic solubility is the true equilibrium solubility of the solid compound in a buffer and is critical for later-stage development and formulation. [13] Protocol: Kinetic Solubility Assay by Nephelometry [16][17]1. Preparation:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microtiter plate. [16]2. Assay Execution:

    • Add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration. [16] * Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours). [16]3. Measurement:

    • Measure the light scattering in each well using a nephelometer. [16]An increase in light scattering relative to a buffer-only control indicates the formation of a precipitate.

    • The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

G A Prepare Compound Stock (10 mM in DMSO) C Add Compound Stock (to achieve final conc.) A->C B Dispense Buffer (to 96-well plate) B->C D Incubate (2h @ 25°C) C->D E Measure Light Scattering (Nephelometer) D->E F Determine Highest Soluble Concentration E->F

Caption: Workflow for kinetic solubility determination.

Assessment of Chemical Stability

Expertise & Causality: Chemical stability testing provides crucial information on a compound's degradation profile, which is essential for determining storage conditions, retest periods, and shelf-life. [18][19]Forced degradation (or stress testing) studies are performed under harsh conditions (acid, base, oxidation, heat, light) to rapidly identify potential degradation pathways and degradation products. [20]This information is vital for developing stability-indicating analytical methods, typically using HPLC.

Protocol: Forced Degradation Study [20]1. Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile:water). 2. Stress Conditions: Expose the compound to the following conditions in separate experiments:

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. [20] * Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. [20] * Oxidation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 12 hours. [20] * Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. [20] * Photostability: Expose the solid compound to light according to ICH Q1B guidelines, alongside a control sample protected from light.
  • Analysis:
  • At appropriate time points, withdraw an aliquot from each stressed sample.
  • Neutralize the acid and base samples before dilution.
  • Dilute all samples to a final concentration of ~100 µg/mL with the mobile phase.
  • Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/MS method.
  • Evaluation:
  • Compare the chromatograms of the stressed samples to the control.
  • Calculate the percentage of degradation and identify the formation of any new peaks (degradants). The goal is to achieve 5-20% degradation to ensure the stress was adequate but not excessive. [20]

Conclusion

While 4-(1-Methylcyclopropyl)butanoic acid is not a widely characterized molecule, its physicochemical profile can be thoroughly established using the principles and protocols outlined in this guide. The predicted pKa of ~4.8 and XlogP of ~2.1 suggest it is a moderately lipophilic acid that will be predominantly ionized at physiological pH. This profile is often favorable for achieving a balance between aqueous solubility and membrane permeability. However, these predictions must be confirmed through rigorous experimentation. By systematically applying the detailed workflows for pKa, logD, solubility, and stability, researchers can build a comprehensive data package, enabling informed decisions in medicinal chemistry programs and ensuring the reliable application of this promising chemical entity.

References

  • J Pharm Biomed Anal. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods.
  • Encyclopedia.pub. (2022).
  • Cambridge MedChem Consulting. LogP/D.
  • Protocols.io. (2024). LogP / LogD shake-flask method.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • ResearchGate. (PDF) LogP / LogD shake-flask method v1.
  • Benchchem. Application Notes and Protocols for Compound Stability Testing.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ChemicalBook. 4-(1-methylcyclopropyl)butanoic acid | 39223-32-0.
  • Sigma-Aldrich. 4-(1-methylcyclopropyl)butanoic acid | 39223-32-0.
  • Harvard University. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
  • Creative Bioarray.
  • MySkinRecipes. 4-(1-methylcyclopropyl)butanoic acid.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Asian Journal of Chemistry. (2013).
  • PMC. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library.
  • ICH. Q1A(R2) Guideline.
  • FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • EMA. (2023).
  • ResearchGate. (2025). (PDF)
  • International Journal of Pharmaceutical and Chemical Sciences. (2012). Stability Testing of Pharmaceutical Products.
  • Lifescience Global. (2015).
  • PubChemLite. 4-(1-methylcyclopropyl)butanoic acid (C8H14O2).
  • BLD Pharm. 39223-32-0|4-(1-Methylcyclopropyl)butanoic acid.
  • ACD/Labs. LogP—Making Sense of the Value.
  • Current Medicinal Chemistry. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review.
  • ResearchGate. (2025).
  • Reddit. (2012). Why is the pKa of butanoic acid lower than the pKa of propanoic acid?.
  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
  • ChemScene. 39223-32-0 | 4-(1-Methylcyclopropyl)butanoic acid.

Sources

Foundational

An In-depth Technical Guide to 4-(1-Methylcyclopropyl)butanoic Acid: From Discovery to Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Cyclopropyl Moiety in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the cyclopropyl grou...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Moiety in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the cyclopropyl group has emerged as a privileged structural motif. Its unique conformational rigidity, metabolic stability, and electronic properties make it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] 4-(1-Methylcyclopropyl)butanoic acid (CAS No. 39223-32-0) represents a noteworthy example of a molecule incorporating this valuable functionality. While not a widely known compound in itself, its structural features place it at the intersection of key concepts in medicinal chemistry, particularly the principle of bioisosterism. This guide provides a comprehensive overview of the discovery, history, and synthetic strategies related to 4-(1-Methylcyclopropyl)butanoic acid, offering insights for researchers engaged in the design and development of novel therapeutics.

The Strategic Value of the 1-Methylcyclopropyl Group: A Bioisosteric Perspective

The history of 4-(1-Methylcyclopropyl)butanoic acid is intrinsically linked to the broader strategy of bioisosteric replacement in drug design. Bioisosterism, the substitution of a functional group with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry.[3] One of the most successful applications of this principle has been the replacement of the gem-dimethyl group with a cyclopropyl ring.

The gem-dimethyl group, while offering steric bulk and metabolic stability at a particular position, can sometimes lead to undesirable pharmacokinetic properties. The cyclopropyl group serves as an excellent bioisostere for the gem-dimethyl moiety, offering several potential advantages:

  • Enhanced Metabolic Stability: The C-H bonds on a cyclopropane ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the C-H bonds in a gem-dimethyl group. This can lead to a longer half-life and improved bioavailability of a drug candidate.

  • Improved Potency and Selectivity: The rigid nature of the cyclopropyl ring can lock a molecule into a more favorable conformation for binding to its biological target, potentially increasing potency and selectivity.

  • Reduced Off-Target Effects: By modifying the shape and electronic distribution of a molecule, the introduction of a cyclopropyl group can reduce its affinity for off-target receptors, thereby minimizing side effects.

  • Favorable Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity and polarity, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile.

The discovery and synthesis of 4-(1-Methylcyclopropyl)butanoic acid can be understood as a logical step in the exploration of this bioisosteric relationship, providing a building block for the synthesis of more complex molecules with potentially improved therapeutic properties.

Potential Therapeutic Applications: A Link to Antihypertensive Agents

Synthesis of 4-(1-Methylcyclopropyl)butanoic Acid: A Methodological Overview

The synthesis of 4-(1-Methylcyclopropyl)butanoic acid can be approached through several established methods for cyclopropanation. A common and effective strategy involves the Simmons-Smith reaction or its modifications, which utilize a carbenoid species to form the cyclopropane ring from an alkene precursor.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 4-(1-Methylcyclopropyl)butanoic acid is outlined below. This multi-step synthesis starts from readily available starting materials and employs well-established chemical transformations.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Reduction cluster_3 Step 4: Halogenation cluster_4 Step 5: Grignard Formation & Alkylation cluster_5 Step 6: Hydrolysis A 4-Pentenoic acid B Methyl 4-pentenoate A->B MeOH, H+ C Methyl 1-methylcyclopropylacetate B->C CH2I2, Et2Zn (Simmons-Smith) D (1-Methylcyclopropyl)methanol C->D LiAlH4 E 1-(Bromomethyl)-1-methylcyclopropane D->E PBr3 F Ethyl 4-(1-methylcyclopropyl)butanoate E->F 1. Mg, THF 2. Diethyl succinate G 4-(1-Methylcyclopropyl)butanoic acid F->G 1. NaOH, H2O 2. H3O+

Sources

Exploratory

A Comprehensive Guide to the Structure Elucidation of 4-(1-Methylcyclopropyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(1-Methylcyclopropyl)butanoic acid is a fascinating small molecule characterized by a unique combination of a strained cyclopropyl ring and a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Methylcyclopropyl)butanoic acid is a fascinating small molecule characterized by a unique combination of a strained cyclopropyl ring and a flexible butanoic acid chain. This structure presents an interesting challenge for elucidation, requiring a multi-faceted analytical approach to unambiguously determine its connectivity and stereochemistry. This in-depth technical guide, designed for researchers and scientists, will provide a comprehensive walkthrough of the necessary spectroscopic and spectrometric techniques, explaining not just the "how" but also the critical "why" behind each experimental choice. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we can construct a complete and validated structural picture of this molecule.

Part 1: The Analytical Strategy - A Logic-Driven Workflow

The elucidation of an unknown structure is akin to solving a complex puzzle. Each piece of analytical data provides a clue, and the overall picture only becomes clear when these clues are logically assembled. For 4-(1-Methylcyclopropyl)butanoic acid, our strategy is based on a synergistic application of complementary techniques.

The Three Pillars of Elucidation:
  • Functional Group Identification (IR Spectroscopy): The first step is to identify the key functional groups present. Infrared spectroscopy is exceptionally well-suited for this task, providing rapid and unambiguous evidence for the presence of the carboxylic acid moiety.

  • Connectivity and Carbon Skeleton (NMR Spectroscopy): Nuclear Magnetic Resonance spectroscopy is the cornerstone of structure elucidation. ¹H NMR will reveal the proton environments and their connectivity through spin-spin coupling, while ¹³C NMR will map out the carbon framework of the molecule.

  • Molecular Weight and Fragmentation (Mass Spectrometry): Mass spectrometry provides the crucial confirmation of the molecular weight and offers insights into the molecule's fragmentation patterns, which can further corroborate the proposed structure.

The following diagram illustrates the logical workflow for the structure elucidation of 4-(1-Methylcyclopropyl)butanoic acid.

structure_elucidation_workflow cluster_start Initial Analysis cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_data_interpretation Data Interpretation cluster_final Structure Confirmation Unknown Unknown Sample (4-(1-Methylcyclopropyl)butanoic acid) IR Infrared (IR) Spectroscopy Unknown->IR NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC) Unknown->NMR MS Mass Spectrometry (MS) Unknown->MS IR_Data Functional Group ID (-COOH) IR->IR_Data NMR_Data Connectivity & Skeleton (Proton & Carbon Environments) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Final Structure Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the structure elucidation of 4-(1-Methylcyclopropyl)butanoic acid.

Part 2: Spectroscopic and Spectrometric Analysis in Detail

Infrared (IR) Spectroscopy: Identifying the Carboxylic Acid

Causality of Choice: The carboxylic acid functional group has highly characteristic absorption bands in the IR spectrum, making this technique the ideal starting point for functional group analysis.

Expected Observations:

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H stretch in the carboxylic acid dimer.[1][2]

  • C=O Stretch: A strong, sharp absorption band should appear between 1710 and 1760 cm⁻¹. For a saturated aliphatic carboxylic acid that exists as a hydrogen-bonded dimer, this peak is typically centered around 1710 cm⁻¹.[2]

  • C-O Stretch: A medium intensity band is also expected in the 1210-1320 cm⁻¹ region, corresponding to the C-O single bond stretch.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small drop of the neat liquid sample of 4-(1-Methylcyclopropyl)butanoic acid directly onto the ATR crystal. If the sample is a solid, a small amount of the solid is placed on the crystal and pressure is applied to ensure good contact.

  • Background Scan: Record a background spectrum of the empty ATR setup to account for atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Record the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H2500-3300 (very broad)Stretching
Carbonyl C=O1710-1760 (strong)Stretching
Carboxylic Acid C-O1210-1320 (medium)Stretching
C-H (sp³ hybridized)2850-3000 (medium)Stretching
C-H (cyclopropyl)~3050 (weak to medium)Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Causality of Choice: ¹H NMR spectroscopy provides information on the number of different proton environments, their chemical shifts (electronic environment), integration (ratio of protons), and multiplicity (neighboring protons).

Expected Chemical Shifts and Multiplicities:

  • -COOH Proton: A broad singlet is expected far downfield, typically in the 10-12 ppm range.[1][3] This proton is acidic and its chemical shift can be concentration-dependent. Its signal will disappear upon the addition of D₂O, a key confirmatory test.[3]

  • Protons Alpha to Carbonyl (α-protons): The two protons on the carbon adjacent to the carbonyl group are expected to appear as a triplet around 2.0-2.5 ppm.[3]

  • Protons Beta to Carbonyl (β-protons): The two protons on the carbon beta to the carbonyl will likely be a multiplet in the 1.5-1.8 ppm region.

  • Protons Gamma to Carbonyl (γ-protons): These two protons adjacent to the cyclopropyl ring will appear as a multiplet, likely overlapping with the β-protons.

  • Cyclopropyl Protons: The four protons on the cyclopropyl ring are diastereotopic and will appear as complex multiplets in the upfield region, typically between 0.2 and 0.8 ppm. The geminal and vicinal coupling constants in cyclopropyl systems are unique and can be complex.[4][5]

  • Methyl Protons: The three protons of the methyl group attached to the cyclopropyl ring will appear as a sharp singlet, likely in the 1.0-1.2 ppm range.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(1-Methylcyclopropyl)butanoic acid in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The spectrum is then integrated and the chemical shifts are referenced to TMS.

¹³C NMR Spectroscopy

Causality of Choice: ¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and their chemical shifts, which are indicative of their chemical environment (hybridization, attached atoms).

Expected Chemical Shifts:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically in the range of 175-185 ppm.[3][6]

  • Carbons of the Butanoic Acid Chain: The sp³ hybridized carbons of the butanoic acid chain will appear in the range of 20-40 ppm.[3] The carbon alpha to the carbonyl will be the most deshielded in this group.

  • Quaternary Cyclopropyl Carbon: The carbon of the cyclopropyl ring attached to the methyl group will be a quaternary carbon and is expected to have a chemical shift in the 15-25 ppm range.

  • Methylene Cyclopropyl Carbons: The two CH₂ groups of the cyclopropyl ring will be equivalent and appear as a single peak in the upfield region, typically 5-15 ppm.

  • Methyl Carbon: The methyl carbon will be one of the most upfield signals, likely in the 15-25 ppm range.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

  • Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS.

Carbon Atom Expected ¹³C Chemical Shift (ppm)
C=O (Carboxylic Acid)175 - 185
CH₂ (alpha to C=O)30 - 40
CH₂ (beta to C=O)20 - 30
CH₂ (gamma to C=O)30 - 40
C (quaternary, cyclopropyl)15 - 25
CH₂ (cyclopropyl)5 - 15
CH₃15 - 25
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality of Choice: Mass spectrometry is essential for determining the molecular weight of the compound, which provides the molecular formula. The fragmentation pattern can also provide valuable structural information.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak for C₈H₁₄O₂ is expected at m/z = 142. A small molecular ion peak is typical for aliphatic carboxylic acids.[3]

  • Loss of OH: A peak at m/z = 125, corresponding to the loss of a hydroxyl radical (•OH), is a common fragmentation for carboxylic acids.[1][7]

  • Loss of COOH: A peak at m/z = 97, resulting from the loss of the entire carboxyl group (•COOH), is also expected.[7]

  • Acylium Ion: Alpha-cleavage can lead to the formation of an acylium ion. However, for this structure, other fragmentations are more likely to be prominent.

  • McLafferty Rearrangement: Carboxylic acids with a gamma-hydrogen can undergo a McLafferty rearrangement.[8] In this case, it would lead to a fragment at m/z = 60.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and the resulting signal is plotted as a function of m/z to generate the mass spectrum.

fragmentation_pathway Molecule 4-(1-Methylcyclopropyl)butanoic acid (M⁺, m/z = 142) Fragment1 [M-OH]⁺ m/z = 125 Molecule->Fragment1 - •OH Fragment2 [M-COOH]⁺ m/z = 97 Molecule->Fragment2 - •COOH Fragment3 McLafferty Rearrangement Ion m/z = 60 Molecule->Fragment3 McLafferty Rearrangement

Caption: Key fragmentation pathways for 4-(1-Methylcyclopropyl)butanoic acid in EI-MS.

Part 3: Data Synthesis and Structure Confirmation

  • The IR spectrum confirms the presence of a carboxylic acid functional group.

  • The ¹H NMR spectrum provides the proton count and connectivity, showing the butanoic acid chain, the methyl group, and the characteristic upfield signals of the cyclopropyl ring.

  • The ¹³C NMR spectrum confirms the presence of eight unique carbon atoms, including the carbonyl carbon, the aliphatic chain carbons, and the carbons of the substituted cyclopropyl ring.

  • The mass spectrum provides the molecular weight of 142, consistent with the molecular formula C₈H₁₄O₂, and the fragmentation pattern supports the proposed structure.

By integrating these complementary datasets, the structure of 4-(1-Methylcyclopropyl)butanoic acid can be determined with a high degree of confidence. The self-validating nature of this multi-technique approach ensures the trustworthiness of the final structural assignment.

References

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • University of Arizona. Mass Spectrometry - Examples. Retrieved from [Link]

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(5), 1169–1173. [Link]

  • NIST. Cyclopropanecarboxylic acid. Retrieved from [Link]

  • Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • PubChem. 4-(1-methylcyclopropyl)butanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Wiberg, K. B., & Nist, B. J. (1961). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 83(5), 1226–1233. [Link]

  • Slabaugh, M. R., & Christensen, B. E. (1956). The Infrared Spectra of Some Cyclopropanes. The Journal of Organic Chemistry, 21(8), 903–905. [Link]

  • Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Wiberg, K. B., & Nist, B. J. (1961). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. ElectronicsAndBooks. Retrieved from [Link]

Sources

Foundational

solubility of "4-(1-Methylcyclopropyl)butanoic acid" in organic solvents

An In-depth Technical Guide to the Solubility of 4-(1-Methylcyclopropyl)butanoic acid in Organic Solvents Authored by: Gemini, Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-(1-Methylcyclopropyl)butanoic acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug discovery and development, including synthesis, purification, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility of 4-(1-Methylcyclopropyl)butanoic acid, a molecule of interest in chemical and pharmaceutical research. We will explore the theoretical underpinnings of its solubility, present detailed experimental protocols for its determination, and provide an expert analysis of its expected solubility profile across a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solubility characteristics of carboxylic acids with mixed polarity.

Introduction: The Critical Role of Solubility

4-(1-Methylcyclopropyl)butanoic acid is a carboxylic acid featuring a unique combination of a polar head group (the carboxylic acid) and a nonpolar moiety composed of a butyl chain and a methylcyclopropyl group. This amphiphilic nature dictates its interaction with solvents and is the central theme of this guide. Understanding its solubility is not merely an academic exercise; it is fundamental to practical applications. For instance, poor solubility can lead to challenges in achieving desired concentrations for reactions, complicate purification by crystallization, and result in poor bioavailability for formulated drug products.[1] This guide will deconstruct the factors governing the solubility of this specific molecule, providing both theoretical knowledge and practical, field-proven methodologies for its assessment.

Physicochemical Properties and Structural Analysis

To understand solubility, we must first understand the molecule itself.

PropertyValue / StructureSource
Molecular Formula C₈H₁₄O₂[2]
Molecular Weight 142.20 g/mol [3]
IUPAC Name 4-(1-methylcyclopropyl)butanoic acid
Structure Chemical Structure of 4-(1-Methylcyclopropyl)butanoic acid (Illustrative structure)
Predicted pKa 4.83 ± 0.10[4]
Predicted Boiling Point 236.6 ± 8.0 °C[4]
Predicted Density 1.038 ± 0.06 g/cm³[4]

Expert Analysis of Structure-Solubility Relationship: The solubility of 4-(1-Methylcyclopropyl)butanoic acid is a tale of two competing structural features:

  • The Hydrophilic Head: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (at the carbonyl oxygen, C=O).[5] This allows for strong, favorable interactions with polar solvents, especially polar protic solvents like water and alcohols.

  • The Lipophilic Tail: The C8 hydrocarbon portion, including the butyl chain and the methylcyclopropyl ring, is nonpolar. This part of the molecule cannot engage in hydrogen bonding and interacts with solvent molecules primarily through weaker London dispersion forces. It creates a hydrophobic character that is favored by nonpolar solvents.[6]

The overall solubility in a given solvent is determined by the balance of these opposing characteristics. The principle of "like dissolves like" dictates that solubility is maximized when the intermolecular forces between the solute and solvent are similar to those within the pure components.[7][8]

Thermodynamic Principles of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG):

ΔG = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds.[9]

  • T is the temperature in Kelvin.

  • ΔS_sol is the entropy of solution, which is the change in disorder of the system.[10]

For dissolution to be spontaneous (ΔG < 0), the enthalpic and entropic contributions must be favorable. Most solid dissolutions are endothermic (ΔH > 0), meaning they absorb heat from the surroundings.[11] According to Le Châtelier's Principle, increasing the temperature for an endothermic process will shift the equilibrium toward dissolution, thus increasing solubility.[11][12]

Experimental Methodologies for Solubility Determination

Accurate solubility data is obtained through rigorous experimental methods. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[13]

The Shake-Flask Method for Thermodynamic Solubility

This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[9] It is a reliable and widely used technique.[13]

Diagram of the Shake-Flask Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid 4-(1-Methylcyclopropyl)butanoic acid to organic solvent in a sealed vial B Agitate at constant temperature (e.g., 25°C or 37°C) for 24-72 hours A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter or centrifuge at high speed D->E F Dilute filtrate with appropriate mobile phase E->F G Quantify concentration using a validated analytical method (e.g., HPLC-UV, LC-MS) F->G H Result: Thermodynamic Solubility (mg/mL or µg/mL)

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 4-(1-Methylcyclopropyl)butanoic acid to a glass vial containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[14]

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 72 hours.[14] The exact time should be determined by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution reaches a stable plateau.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all particulate matter is removed, either centrifuge the aliquot at high speed or filter it through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm).[15] This step is critical to avoid artificially inflating the measured concentration.

  • Analysis: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for the analytical method). Quantify the concentration of 4-(1-Methylcyclopropyl)butanoic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Potentiometric Titration for Intrinsic Solubility

For ionizable compounds like carboxylic acids, potentiometric titration is a powerful method to determine the intrinsic solubility (S₀) of the neutral form and the pKa.[16] The solubility of an acid is highly dependent on pH; as the pH increases above the pKa, the acid deprotonates to form a highly soluble carboxylate salt.[6]

Diagram of the Potentiometric Titration Concept

G A Start with suspension of 4-(1-Methylcyclopropyl)butanoic acid in aqueous co-solvent B Titrate with NaOH A->B C Monitor pH with potentiometer B->C D Analyze Titration Curve (pH vs. Volume of Titrant) C->D E Determine pKa (at half-equivalence point) D->E F Calculate Intrinsic Solubility (S₀) using Henderson-Hasselbalch and solubility equations D->F

Caption: Conceptual workflow for solubility determination via potentiometric titration.

Experimental Protocol Overview:

  • System Setup: A suspension of the compound is created in a water or water/co-solvent mixture. A calibrated pH electrode is placed in the suspension.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is slowly added to the suspension while the pH is continuously monitored.[17]

  • Data Analysis: The resulting titration curve (pH vs. volume of titrant) is analyzed. The pKa can be determined from the pH at the half-equivalence point.

  • Calculation: By applying the law of mass action and specialized equations that account for the dissolution of the solid during titration, the intrinsic solubility of the neutral acid (S₀) can be precisely calculated.[16] This method is particularly advantageous for compounds with low aqueous solubility.[16]

Predicted Solubility Profile in Organic Solvents

While specific experimental data for 4-(1-Methylcyclopropyl)butanoic acid is not publicly available, an expert prediction can be made based on its structure and established chemical principles.

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Nonpolar Hexane, Toluene, Carbon TetrachlorideLow to ModerateThe nonpolar hydrocarbon tail will interact favorably via London dispersion forces, but the highly polar carboxylic acid head is energetically disfavored in a nonpolar environment. Carboxylic acids can form dimers in nonpolar solvents, which can enhance solubility to some extent.[18]
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)HighThese solvents have strong dipole moments that can interact with the polar C=O and C-O bonds of the acid. They are also effective hydrogen bond acceptors, allowing them to form strong hydrogen bonds with the acidic proton of the -COOH group. Their intermediate polarity also effectively solvates the nonpolar tail.
Polar Protic Methanol, Ethanol, IsopropanolVery HighThese solvents are excellent hydrogen bond donors and acceptors. They can form multiple strong hydrogen bonds with both the hydroxyl and carbonyl portions of the carboxylic acid group, leading to very favorable solvation. The smaller alcohols are similar enough in polarity to also solvate the nonpolar tail effectively.[5][18]
Aqueous WaterLowWhile the carboxylic acid head is hydrophilic, the C8 hydrocarbon tail is significantly hydrophobic. As the nonpolar carbon chain increases in size, water solubility for carboxylic acids decreases dramatically.[6][18] The solubility will be significantly higher in alkaline aqueous solutions (e.g., 5% NaHCO₃ or 5% NaOH) where the acid is deprotonated to its much more polar and soluble carboxylate salt form.[19]

Conclusion

4-(1-Methylcyclopropyl)butanoic acid is a molecule with dual solubility characteristics, driven by its polar carboxylic acid head and its nonpolar hydrocarbon tail. Its solubility is predicted to be highest in polar solvents, particularly polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and acetone. Conversely, its solubility is expected to be low in nonpolar solvents like hexane and in neutral water. The principles and experimental protocols outlined in this guide, especially the gold-standard shake-flask method, provide a robust framework for the empirical determination and understanding of its solubility. This knowledge is indispensable for the effective design of synthetic routes, purification strategies, and formulation development in any research or commercial endeavor involving this compound.

References

  • Apley, M., et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Available at: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

  • Kahlert, H., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications - Analytical Chemistry. Available at: [Link]

  • Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. ACS Publications - Journal of Chemical Education. Available at: [Link]

  • JoVE. (2020). Solubility - Concept. Available at: [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

  • Vaidya, A. Potentiometry. upums. Available at: [Link]

  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • ResearchGate. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations | Request PDF. Available at: [Link]

  • JoVE. (2023). Physical Properties of Carboxylic Acids. Available at: [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Purdue University. Solubility. Available at: [Link]

  • Wikipedia. Solubility. Available at: [Link]

  • ERIC. (2017). EJ1142018 - Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education. Available at: [Link]

  • YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. StatPearls. Available at: [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • MySkinRecipes. 4-(1-methylcyclopropyl)butanoic acid. Available at: [Link]

  • Scribd. Experiment 1 Solubility of Organic Compounds. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Chemistry Steps. Polarity and Solubility of Organic Compounds. Available at: [Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. Available at: [Link]

  • Chemistry LibreTexts. (2019). 4.4 Solubility. Available at: [Link]

  • PubChemLite. 4-(1-methylcyclopropyl)butanoic acid (C8H14O2). Available at: [Link]

  • National Institutes of Health. (2012). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Available at: [Link]

  • ChemUniverse. 4-(1-METHYLCYCLOPROPYL)BUTANOIC ACID. Available at: [Link]

  • PubChem. 4-Cyclopropylbutanoic acid. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(1-Methylcyclopropyl)butanoic Acid

This guide provides a comprehensive technical framework for the spectroscopic analysis of 4-(1-Methylcyclopropyl)butanoic acid , a molecule of interest in pharmaceutical and fine chemical synthesis.[1] As experimental sp...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for the spectroscopic analysis of 4-(1-Methylcyclopropyl)butanoic acid , a molecule of interest in pharmaceutical and fine chemical synthesis.[1] As experimental spectra for this specific compound are not widely available in public databases, this document leverages foundational spectroscopic principles and data from analogous structures to build a predictive and robust analytical model. This approach is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to confirm the structure and purity of this molecule, explaining not just the methods, but the scientific rationale behind them.

Molecular Structure: The Basis for Spectroscopic Prediction

Before delving into the spectroscopic data, a thorough understanding of the molecule's structure is paramount. 4-(1-Methylcyclopropyl)butanoic acid (C₈H₁₄O₂, Molar Mass: 142.20 g/mol ) is comprised of three key regions, each contributing distinct signals to the overall spectroscopic profile:[2]

  • The 1-Methylcyclopropyl Group: A strained, three-membered ring with a quaternary carbon and a methyl substituent. This moiety is sterically significant and generates unique spectroscopic markers.

  • The Butyl Chain: A flexible four-carbon chain linking the cyclopropyl group to the carboxylic acid. The protons and carbons within this chain will exhibit predictable patterns based on their proximity to other functional groups.

  • The Carboxylic Acid: The terminal functional group (-COOH) is the most chemically active site and produces highly characteristic signals, particularly in IR and NMR spectroscopy.

This guide will dissect the predicted spectroscopic signature of each part of the molecule, providing a roadmap for unequivocal identification.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise hydrogen framework of an organic molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling, we can map the connectivity of the entire proton skeleton.

Predicted ¹H NMR Spectrum

The spectrum is predicted to show five distinct signals, corresponding to the five non-equivalent proton environments in the molecule. The solvent of choice for analysis would be deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as an internal standard (0.0 ppm).[3]

Predicted SignalProtonsApprox. Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
A -CH~1.1Singlet (s)3HThe methyl protons are attached to a quaternary carbon, so they have no adjacent protons to couple with, resulting in a sharp singlet.
B Cyclopropyl -CH ₂-~0.2 - 0.5Multiplet (m)4HProtons on a cyclopropyl ring are diastereotopic and exhibit complex geminal and cis/trans coupling. They are highly shielded and appear far upfield.
C -CH₂-CH ₂-CH₂-~1.5Multiplet (m)4HThese two central methylene groups in the butyl chain will likely overlap, creating a complex multiplet.
D -CH ₂-COOH~2.3Triplet (t)2HThese protons are alpha to the carbonyl group, which deshields them, shifting them downfield. They are coupled to the adjacent methylene group, resulting in a triplet.
E -COOH ~10.0 - 12.0Broad Singlet (br s)1HThe acidic proton of the carboxylic acid is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.
Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of 4-(1-Methylcyclopropyl)butanoic acid in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal chemical shift reference (δ 0.00).

  • Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 14 ppm.

    • Number of Scans: 16 to 64 scans to ensure a good signal-to-noise ratio.

    • Relaxation Delay (D1): 5 seconds, to allow for full relaxation of all protons, especially the slowly relaxing carboxylic acid proton, ensuring accurate integration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals to determine the relative proton ratios.

Workflow for ¹H NMR Data Interpretation

G cluster_exp Experimental cluster_analysis Analysis cluster_confirm Confirmation A Acquire Spectrum (FID) B Process Data (FT, Phasing, Baseline) A->B C Identify Number of Signals B->C D Determine Chemical Shifts (ppm) C->D E Calculate Signal Integrations D->E F Analyze Splitting Patterns (Multiplicity) E->F G Assign Signals to Protons F->G H Confirm Connectivity (via Coupling) G->H I Structure Elucidation H->I

Caption: Workflow for structural elucidation using ¹H NMR data.

Carbon-13 (¹³C) NMR Spectroscopy

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. In a standard broadband proton-decoupled experiment, each unique carbon atom produces a single, sharp peak, allowing for a direct count of non-equivalent carbons.

Predicted ¹³C NMR Spectrum

The structure of 4-(1-Methylcyclopropyl)butanoic acid contains 8 carbon atoms, all in unique chemical environments. Therefore, 8 distinct signals are expected in the ¹³C NMR spectrum.

Predicted SignalCarbon AtomApprox. Chemical Shift (δ, ppm)Carbon TypeRationale
1 -C OOH~180CThe carbonyl carbon of a carboxylic acid is highly deshielded and appears furthest downfield.[4]
2 -C H₂-COOH~34CH₂The carbon alpha to the carbonyl is deshielded relative to other aliphatic carbons.
3 -CH₂-C H₂-CH₂-~25CH₂A typical aliphatic methylene carbon.
4 C H₂-CH₂-CH₂-~30CH₂Slightly deshielded due to proximity to the cyclopropyl ring.
5 -C (CH₃)(CH₂)₂~18CThe quaternary carbon of the cyclopropyl ring.
6 Cyclopropyl -C H₂-~12CH₂Carbons in a strained cyclopropyl ring are significantly shielded and appear upfield.
7 -C H₃~20CH₃A typical aliphatic methyl carbon.
8 Quaternary C ~15CThe quaternary carbon of the cyclopropyl group.
Experimental Protocol: ¹³C NMR and DEPT
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (~20-30 mg) may be beneficial.

  • Instrument Setup: Use the same spectrometer as for the proton NMR.

  • Acquisition Parameters:

    • ¹³C Broadband Decoupled:

      • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

      • Spectral Width: 0 to 200 ppm.

      • Number of Scans: Requires significantly more scans than ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

      • Relaxation Delay (D1): 2 seconds.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

      • Purpose: This experiment is crucial for differentiating carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

      • Pulse Sequence: Standard DEPT-135 pulse sequence.

  • Data Processing & Interpretation: Process the spectra similarly to ¹H NMR. Correlate the peaks from the standard ¹³C spectrum with the information from the DEPT-135 spectrum to definitively assign each signal to its corresponding carbon type (CH₃, CH₂, CH, or C).

Data Correlation Workflow

G cluster_result Assignments bb Broadband Decoupled ¹³C (All 8 Carbon Signals) ch3 CH₃ (Positive) ch2 CH₂ (Negative) quat Quaternary C (Absent) dept DEPT-135 Spectrum dept->ch3 dept->ch2

Caption: Using DEPT-135 to assign carbon types from a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally fast and reliable method for identifying the functional groups present in a molecule. The analysis of 4-(1-Methylcyclopropyl)butanoic acid is straightforward, with the carboxylic acid moiety producing two unmistakable, dominant absorption bands.

Predicted IR Spectrum

The spectrum will be dominated by absorptions characteristic of a carboxylic acid and C-H bonds.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
2500 - 3300O-H stretch (Carboxylic Acid)Strong, Very BroadThis extremely broad peak is the hallmark of a hydrogen-bonded carboxylic acid dimer.[5][6]
2850 - 2960C-H stretch (Aliphatic)StrongCorresponds to the C-H bonds in the butyl chain and the methyl group.
~3050C-H stretch (Cyclopropyl)Medium-WeakThe C-H bonds on the cyclopropyl ring typically absorb at a slightly higher frequency than standard aliphatic C-H bonds.
1700 - 1725C=O stretch (Carboxylic Acid)Strong, SharpA very intense and sharp absorption characteristic of the carbonyl group in a saturated carboxylic acid.[7]
~1400O-H bendMediumIn-plane bending of the O-H group.
~920O-H bend (Out-of-Plane)Medium, BroadAnother characteristic band for carboxylic acid dimers.
Experimental Protocol: ATR-FTIR
  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for this analysis due to its minimal sample preparation.

  • Sample Application: Place a small drop of the neat liquid sample (or a few milligrams of solid) directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

    • Wavenumber Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups. The presence of the intense, broad O-H stretch and the sharp C=O stretch is definitive proof of the carboxylic acid group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. For 4-(1-Methylcyclopropyl)butanoic acid, we can predict the molecular ion and several key fragments.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺•): The molecular formula is C₈H₁₄O₂. The calculated monoisotopic mass is 142.0994 Da.[8] A peak at m/z = 142 corresponding to the parent molecule minus one electron, [C₈H₁₄O₂]⁺•, is expected. This peak may be of low intensity due to the instability of the molecular ion.[9]

  • Key Fragments: Fragmentation provides a molecular fingerprint. The most likely cleavage points are alpha to the carbonyl group and adjacent to the cyclopropyl ring.

    • m/z = 97: Loss of the carboxyl group (•COOH, 45 Da). [M - 45]⁺. This would correspond to the [C₇H₁₃]⁺ fragment.

    • m/z = 69: This is a very common fragment corresponding to the 1-methylcyclopropylmethyl cation, [C₅H₉]⁺, resulting from cleavage of the butyl chain.

    • m/z = 60: A fragment corresponding to [CH₃CH₂COOH]⁺• from a McLafferty rearrangement, a characteristic process for carboxylic acids with a gamma-hydrogen.

    • m/z = 45: The carboxyl cation [COOH]⁺.

Experimental Protocol: GC-MS
  • System: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injection: 1 µL injection with a split ratio (e.g., 50:1).

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~250°C. This separates the analyte from any impurities before it enters the mass spectrometer.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Analyze the molecular ion peak to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.

Predicted Fragmentation Pathway

G cluster_frags Key Fragments parent [C₈H₁₄O₂]⁺• m/z = 142 f1 [C₇H₁₃]⁺ m/z = 97 parent->f1 - •COOH f2 [C₅H₉]⁺ m/z = 69 parent->f2 - •C₃H₅O₂ f3 [C₃H₄O₂]⁺• m/z = 60 (McLafferty) parent->f3 Rearrangement

Caption: Predicted major fragmentation pathways for 4-(1-Methylcyclopropyl)butanoic acid in EI-MS.

Conclusion: A Multi-Technique Approach to Confirmation

While each spectroscopic technique provides valuable information, no single method is sufficient for the unambiguous confirmation of a novel or reference compound. The true power of spectroscopic analysis lies in the synergistic integration of data from multiple, orthogonal techniques. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework, IR spectroscopy definitively confirms the presence of the crucial carboxylic acid functional group, and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through fragmentation. By following the protocols and predictive models outlined in this guide, researchers can confidently elucidate and verify the structure of 4-(1-Methylcyclopropyl)butanoic acid.

References

  • PubChem. 4-(1-methylcyclopropyl)butanoic acid. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). [Link]

  • SpectraBase. Butanoic acid, 4-(2-methylcyclohexanon-3-yl), (1-phenyl-2-dimethylamino)propyl ester. Wiley-VCH GmbH. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). [Link]

  • Doc Brown's Chemistry. Infrared Spectrum of Butanoic Acid. [Link]

  • AWS. Composition of butanoic acid determined by IR spectroscopy. [Link]

  • Doc Brown's Chemistry. 1H NMR Spectrum of Butanoic Acid. [Link]

  • MySkinRecipes. 4-(1-methylcyclopropyl)butanoic acid. [Link]

  • ChemUniverse. 4-(1-METHYLCYCLOPROPYL)BUTANOIC ACID. [Link]

  • Doc Brown's Chemistry. Mass Spectrum of Butanoic Acid. [Link]

  • Biological Magnetic Resonance Bank. Butyric Acid at BMRB. [Link]

  • NIST WebBook. Butanoic acid, 1-methylpropyl ester. [Link]

  • Doc Brown's Chemistry. 13C NMR Spectrum of Butanoic Acid. [Link]

  • NIST WebBook. Butanoic acid. [Link]

  • ResearchGate. FTIR Spectroscopy Analysis of Butanoic Acid. [Link]

  • Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]

  • University of Calgary. Sample IR spectra. [Link]

  • MDPI. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. [Link]

  • ResearchGate. The 1H NMR spectrum of butanoic acid in CDCl3 solvent. [Link]

  • NIST WebBook. Butanoic acid, 1-methylpropyl ester. [Link]

  • NIST WebBook. Butanoic acid. [Link]

Sources

Foundational

A Technical Guide to the Medicinal Chemistry Potential of 4-(1-Methylcyclopropyl)butanoic acid: A Scaffold for Innovation

Abstract This technical guide provides a comprehensive analysis of 4-(1-Methylcyclopropyl)butanoic acid as a promising, yet underexplored, scaffold for medicinal chemistry and drug development. While direct biological da...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This technical guide provides a comprehensive analysis of 4-(1-Methylcyclopropyl)butanoic acid as a promising, yet underexplored, scaffold for medicinal chemistry and drug development. While direct biological data for this specific molecule is sparse, its constituent motifs—the strained 1-methylcyclopropyl group and the butanoic acid chain—offer a compelling basis for hypothesizing its utility across several therapeutic areas. This document synthesizes established principles of drug design with the unique physicochemical properties conferred by the cyclopropyl ring to propose tangible applications. We will explore its synthetic accessibility, profile its physicochemical characteristics, and present detailed, actionable experimental protocols for researchers to validate its potential as a modulator of epigenetic targets, a neuroactive agent, and a versatile chemical probe. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel chemical matter in their discovery pipelines.

The Cyclopropyl Moiety: A Privileged Scaffold in Modern Drug Discovery

The cyclopropyl ring, once a chemical curiosity, has become a cornerstone of modern medicinal chemistry.[1] Its integration into drug candidates is a strategic decision aimed at overcoming common roadblocks in drug discovery.[2] The significant ring strain (approximately 27.5 kcal/mol) imparts unique electronic and conformational properties that can be exploited to enhance pharmacological profiles.[1]

Key advantages conferred by the cyclopropyl moiety include:

  • Enhanced Potency and Binding Affinity: The rigid, planar nature of the cyclopropyl ring acts as a conformational lock, reducing the entropic penalty of binding to a biological target by pre-organizing the molecule into a bioactive conformation.[1][2]

  • Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in corresponding alkanes.[2] This higher bond dissociation energy makes them less susceptible to metabolic degradation by enzymes like cytochrome P450s, often enhancing a drug's half-life.[1] For instance, replacing a metabolically vulnerable ethyl group with a cyclopropyl group is a common and effective strategy to block oxidation.[1]

  • Modulation of Physicochemical Properties: The cyclopropyl group serves as a versatile bioisostere for other common functionalities like gem-dimethyl or vinyl groups.[1] Its incorporation can fine-tune critical ADME (absorption, distribution, metabolism, and excretion) properties such as lipophilicity (logP) and aqueous solubility, thereby improving a compound's overall developability.[1][2]

  • Reduced Off-Target Effects: By locking a molecule into a specific conformation, the cyclopropyl group can improve selectivity for the intended target, thereby reducing interactions with off-target proteins and minimizing potential side effects.[2]

This strategic utility is evident in numerous FDA-approved drugs across diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders, validating its status as a privileged scaffold.[3][4][5]

G cluster_0 Core Properties of Cyclopropyl Moiety cluster_1 Medicinal Chemistry Outcomes prop1 High Ring Strain (~27.5 kcal/mol) out2 Improved Metabolic Stability prop1->out2 out3 Modulated ADME Profile prop1->out3 Influences lipophilicity and pKa prop2 Rigid, Planar Conformation out1 Enhanced Potency prop2->out1 Reduces entropic penalty of binding out4 Increased Selectivity prop2->out4 Reduces conformational flexibility prop3 Stronger, Shorter C-H Bonds prop3->out2 Resists CYP450 oxidation

Caption: The strategic value of cyclopropylation in drug design.

Physicochemical Profile of 4-(1-Methylcyclopropyl)butanoic acid

Understanding the fundamental physicochemical properties of a molecule is critical for predicting its behavior in biological systems and for designing relevant experiments. The properties of 4-(1-Methylcyclopropyl)butanoic acid, compiled from various chemical databases, are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₄O₂[6][7]
Molecular Weight 142.20 g/mol [6][7]
IUPAC Name 4-(1-methylcyclopropyl)butanoic acid[8]
CAS Number 39223-32-0[6][8]
Predicted Boiling Point 236.6 ± 8.0 °C (at 760 mmHg)[6][9]
Predicted Density 1.038 - 1.039 g/cm³[6][9]
InChI Key UWANZNIJWFYBDY-UHFFFAOYSA-N[8][10]
Predicted XlogP 2.1[10]

The predicted XlogP of 2.1 suggests that the molecule possesses moderate lipophilicity, a favorable characteristic for cell permeability and potential oral bioavailability. The presence of the carboxylic acid group provides a handle for salt formation to modulate solubility and for chemical derivatization.

Synthetic Accessibility

G Target 4-(1-Methylcyclopropyl)butanoic acid Step1 Hydrolysis Target->Step1 Ester Ethyl 4-(1-methylcyclopropyl)butanoate Step1->Ester Step2 Simmons-Smith Cyclopropanation Ester->Step2 Olefin Ethyl 5-methylhex-4-enoate Step2->Olefin Step3 Esterification Olefin->Step3 Acid 5-methylhex-4-enoic acid (Starting Material) Step3->Acid

Caption: Proposed retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol:

  • Esterification: Commercially available 5-methylhex-4-enoic acid is esterified, for example, by reacting it with ethanol under acidic conditions (e.g., using sulfuric acid as a catalyst) to protect the carboxylic acid and yield ethyl 5-methylhex-4-enoate.

  • Cyclopropanation: The resulting ester is subjected to a Simmons-Smith or a related cyclopropanation reaction. This classic reaction, often employing diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)), would form the cyclopropyl ring at the double bond, yielding ethyl 4-(1-methylcyclopropyl)butanoate. The use of a substituted gem-dihalide could also be explored to introduce the methyl group concurrently.

  • Hydrolysis: The final step is the saponification of the ethyl ester using a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidic workup to yield the desired product, 4-(1-Methylcyclopropyl)butanoic acid.

This proposed route utilizes reliable and well-documented reactions, suggesting that the target compound can be synthesized in sufficient quantities for biological evaluation.[3][4]

Prospective Applications & Mechanistic Hypotheses

The structure of 4-(1-Methylcyclopropyl)butanoic acid suggests several compelling, albeit hypothetical, avenues for its application in medicinal chemistry.

G cluster_0 Potential Biological Targets Molecule 4-(1-Methylcyclopropyl)butanoic acid Target1 Epigenetic Enzymes (e.g., HDACs) Molecule->Target1 Butanoic acid mimics butyrate, a known HDAC inhibitor. Cyclopropyl group modifies PK/selectivity. Target2 Neurotransmitter Receptors (e.g., GABA Receptors) Molecule->Target2 Butanoic acid backbone is a GABA structural analogue. Cyclopropyl group acts as a conformational constraint. Target3 Enzyme Active Sites (Covalent Inhibition) Molecule->Target3 Carboxylic acid can be activated to form covalent bonds with Ser, Cys, or Lys residues.

Caption: Hypothesized mechanisms of action for the target molecule.

Hypothesis 1: An Epigenetic Modulator via Histone Deacetylase (HDAC) Inhibition Butanoic acid (butyrate) is a well-known short-chain fatty acid (SCFA) that functions as a pan-inhibitor of histone deacetylases (HDACs).[11] HDACs are critical enzymes in epigenetic regulation, and their inhibitors have found applications in oncology and neurology. 4-(1-Methylcyclopropyl)butanoic acid can be viewed as a conformationally restricted and more lipophilic analogue of butyrate. The 1-methylcyclopropyl group could enhance binding affinity and selectivity for specific HDAC isoforms by probing hydrophobic pockets near the active site, while potentially improving cell permeability and metabolic stability compared to the parent SCFA.

Hypothesis 2: A Neuroactive Agent Targeting GABA Receptors The four-carbon chain terminating in a carboxylic acid is a classic pharmacophore for ligands of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. The cyclopropyl group could serve as a rigid bioisostere of a gem-dimethyl or isopropyl group, often found in GABA receptor modulators. By constraining the rotation of the aliphatic chain, the molecule may exhibit selectivity for specific GABA receptor subtypes (e.g., GABA-A, GABA-B) or GABA transporters, making it a candidate for development as an anticonvulsant, anxiolytic, or muscle relaxant.[4]

Hypothesis 3: A Scaffold for Targeted Covalent Inhibitors The terminal carboxylic acid can be chemically activated to serve as a "warhead" for targeted covalent inhibition. After forming an activated ester or amide, it could react with nucleophilic residues (serine, threonine, cysteine, or lysine) within the active site of a target protein. The 1-methylcyclopropyl moiety would function as a unique recognition element, directing the molecule to the target and providing the binding affinity needed for an efficient covalent reaction. This approach is increasingly used to develop highly potent and selective inhibitors with prolonged duration of action.

Proposed Experimental Workflows for Target Validation

To transform these hypotheses into data, a structured experimental plan is essential. The following protocols provide a starting point for evaluating the biological activity of 4-(1-Methylcyclopropyl)butanoic acid.

Protocol 5.1: In Vitro HDAC Inhibition Assay

  • Objective: To determine if the compound inhibits HDAC activity.

  • Methodology:

    • Utilize a commercially available fluorometric HDAC activity assay kit (e.g., from Cayman Chemical, Enzo Life Sciences). These kits typically use a substrate that becomes fluorescent upon deacetylation by HDACs.

    • Prepare a stock solution of 4-(1-Methylcyclopropyl)butanoic acid in DMSO (e.g., 10 mM).

    • Perform serial dilutions to create a dose-response curve (e.g., from 100 µM down to 1 nM).

    • In a 96-well plate, combine the HeLa nuclear extract (as a source of HDACs), the fluorometric substrate, and the test compound at various concentrations.

    • Include a positive control (e.g., Trichostatin A or SAHA) and a negative control (DMSO vehicle).

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Add the developer solution, which stops the HDAC reaction and generates the fluorescent signal.

    • Read the fluorescence on a plate reader (e.g., Ex/Em = 360/460 nm).

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 5.2: Radioligand Binding Assay for GABA-A Receptors

  • Objective: To assess the compound's ability to bind to the GABA-A receptor complex.

  • Methodology:

    • Prepare crude synaptic membranes from rat whole brain tissue.

    • In assay tubes, combine the membrane preparation, a radioligand specific for the GABA-A benzodiazepine site (e.g., [³H]-Flunitrazepam), and the test compound across a range of concentrations.

    • To determine non-specific binding, run a parallel set of tubes containing a high concentration of an unlabeled competitor (e.g., Clonazepam).

    • Incubate the tubes on ice (e.g., 0-4°C) for 60-90 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

    • Calculate the specific binding and determine the ability of the test compound to displace the radioligand, allowing for the calculation of a Ki (inhibition constant).

Protocol 5.3: General Cell Viability Assay

  • Objective: To screen for general cytotoxicity or antiproliferative effects.

  • Methodology:

    • Seed a panel of relevant cell lines (e.g., a cancer cell line like HCT116 if pursuing the HDAC hypothesis) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 4-(1-Methylcyclopropyl)butanoic acid for 48-72 hours.

    • After the incubation period, assess cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.

    • For the MTT assay, add MTT reagent and incubate until formazan crystals form. Solubilize the crystals with a solubilization buffer/DMSO and read the absorbance at ~570 nm.

    • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

4-(1-Methylcyclopropyl)butanoic acid represents a scaffold of high potential, bridging the well-established benefits of the cyclopropyl group with the functional utility of a butanoic acid chain. While its biological activities remain to be elucidated, the mechanistic hypotheses presented herein provide a logical and compelling framework for its investigation. Its straightforward synthesis makes it an accessible tool for academic and industrial researchers.

Future work should focus on executing the proposed experimental workflows to validate (or invalidate) its activity as an HDAC inhibitor or GABA receptor modulator. Should promising activity be identified, subsequent steps would involve structure-activity relationship (SAR) studies, where the butanoic acid chain length is varied, the methyl group is altered, and the carboxylic acid is converted to other functional groups (e.g., esters, amides, hydroxamic acids) to optimize potency, selectivity, and pharmacokinetic properties. This systematic approach will be key to unlocking the full therapeutic potential of this intriguing molecular scaffold.

References

  • BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.
  • Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • Sigma-Aldrich. 4-(1-methylcyclopropyl)butanoic acid.
  • ChemicalBook. 4-(1-methylcyclopropyl)butanoic acid(39223-32-0).
  • PubChemLite. 4-(1-methylcyclopropyl)butanoic acid (C8H14O2).
  • ChemScene. 39223-32-0 | 4-(1-Methylcyclopropyl)butanoic acid.
  • MySkinRecipes. 4-(1-methylcyclopropyl)butanoic acid.
  • NIH National Library of Medicine. (2012). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon.
  • Google Patents. (2015). Method for preparing 1-methyl cyclopropane carboxylic acid.

Sources

Exploratory

The Strategic Role of 4-(1-Methylcyclopropyl)butanoic Acid in Modern Drug Discovery: A Technical Guide

Abstract The incorporation of small, strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among these, the cyclopropyl group has emerged as a particularly valuable motif, prized...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of small, strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among these, the cyclopropyl group has emerged as a particularly valuable motif, prized for its ability to confer advantageous physicochemical and pharmacokinetic properties upon drug candidates. This technical guide delves into the synthesis and application of a key synthetic intermediate, 4-(1-methylcyclopropyl)butanoic acid, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its strategic importance. We will explore its synthesis through established methodologies, its critical role as a building block in the creation of complex pharmaceuticals, and the underlying principles that make the 1-methylcyclopropyl moiety a powerful tool in the design of next-generation therapeutics.

Introduction: The Enduring Appeal of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl ring, a three-membered carbocycle, is far more than a mere structural curiosity. Its inherent ring strain, approximately 27.5 kcal/mol, bestows upon it unique electronic and conformational properties that are highly sought after in drug design.[1] The strategic incorporation of a cyclopropyl group can lead to significant improvements in a molecule's biological profile.

Key advantages of employing the cyclopropyl motif include:

  • Enhanced Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical aliphatic chains.[1][2] This increased bond dissociation energy renders the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[1][2]

  • Improved Potency and Receptor Binding: The rigid nature of the cyclopropyl ring can act as a conformational lock, pre-organizing a flexible molecule into its bioactive conformation. This can lead to a more favorable entropic contribution to binding affinity for its biological target.

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune critical properties such as lipophilicity and pKa, optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other functional groups, such as gem-dimethyl groups or alkenes, allowing for the subtle modification of a molecule's properties to enhance its therapeutic potential.

The addition of a methyl group to the cyclopropane ring, as seen in 4-(1-methylcyclopropyl)butanoic acid, can further enhance these effects by introducing steric hindrance and potentially improving interactions with hydrophobic pockets in target proteins.

Synthesis of 4-(1-Methylcyclopropyl)butanoic Acid: A Practical Approach

While various methods for the synthesis of cyclopropane rings exist, a common and effective strategy for preparing 4-(1-methylcyclopropyl)butanoic acid involves the cyclopropanation of an appropriate alkene precursor. A plausible and widely applicable method is the Simmons-Smith reaction or its modifications.

Conceptual Synthetic Pathway: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes.[2] The reaction typically involves the use of a diiodomethane and a zinc-copper couple to generate an organozinc carbenoid intermediate, which then reacts with the alkene.

A logical precursor for the synthesis of 4-(1-methylcyclopropyl)butanoic acid would be 5-methyl-4-hexenoic acid. The double bond in this precursor is ideally positioned for the cyclopropanation reaction to yield the desired product.

Experimental Protocol: Synthesis of 4-(1-Methylcyclopropyl)butanoic Acid via Simmons-Smith Reaction

Materials:

  • 5-Methyl-4-hexenoic acid

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper Couple (Zn(Cu)) or Diethylzinc (Et₂Zn)

  • Anhydrous Diethyl Ether or Dichloromethane

  • Hydrochloric Acid (for workup)

  • Sodium Sulfate (for drying)

Procedure:

  • Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc-copper couple. Cover the couple with anhydrous diethyl ether.

  • Formation of the Carbenoid: Slowly add a solution of diiodomethane in anhydrous diethyl ether to the zinc-copper couple suspension with stirring. The reaction is exothermic and may require cooling to maintain a gentle reflux. The formation of the active carbenoid, iodomethylzinc iodide (ICH₂ZnI), will be evident.

  • Cyclopropanation: To the freshly prepared Simmons-Smith reagent, add a solution of 5-methyl-4-hexenoic acid in anhydrous diethyl ether dropwise at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 4-(1-methylcyclopropyl)butanoic acid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Simmons-Smith reagent is sensitive to moisture; therefore, anhydrous solvents and inert atmosphere are crucial for optimal yield.

  • Freshly Prepared Reagent: The activity of the Simmons-Smith reagent can diminish over time. Using a freshly prepared reagent ensures high reactivity.

  • Choice of Zinc: The zinc-copper couple is a classic choice, but the use of diethylzinc (Furukawa modification) can sometimes lead to higher yields and better reproducibility.[3]

  • Acidic Workup: A mild acidic workup is necessary to protonate the carboxylate and allow for extraction of the carboxylic acid product into the organic phase.

Alternative Synthetic Strategy: Malonic Ester Synthesis

Another powerful method for the synthesis of substituted carboxylic acids is the malonic ester synthesis.[4][5][6] This approach could be adapted to prepare 4-(1-methylcyclopropyl)butanoic acid.

Conceptual Steps:

  • Alkylation of Diethyl Malonate: The synthesis would begin with the alkylation of diethyl malonate with a suitable electrophile containing the 1-methylcyclopropyl moiety, such as 1-(bromomethyl)-1-methylcyclopropane.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester would then be hydrolyzed to the corresponding dicarboxylic acid, which upon heating, would readily undergo decarboxylation to yield the final product, 4-(1-methylcyclopropyl)butanoic acid.

This method offers a high degree of flexibility in introducing the cyclopropyl group early in the synthetic sequence.

Application as a Synthetic Intermediate: A Key Building Block for Complex Molecules

4-(1-Methylcyclopropyl)butanoic acid is a valuable intermediate in the synthesis of a variety of biologically active molecules, finding applications in both the pharmaceutical and agrochemical industries.[7][8] Its structure provides a lipophilic side chain with a defined three-dimensional conformation, which can be crucial for effective binding to biological targets.

While specific, publicly available examples of its direct use in the synthesis of marketed drugs are not extensively detailed in readily accessible literature, its structural motif is present in various developmental and patented compounds. The butanoic acid chain provides a convenient handle for further chemical modifications, such as amide bond formation or esterification, allowing for its incorporation into larger, more complex molecular architectures. For instance, it can be a key component in the synthesis of inhibitors for enzymes such as proteases or kinases, where the cyclopropyl group can occupy a hydrophobic pocket in the active site.

Visualization of Synthetic Logic

Diagram 1: Simmons-Smith Cyclopropanation Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product start 5-Methyl-4-hexenoic acid reaction Simmons-Smith Cyclopropanation start->reaction reagent1 Diiodomethane (CH2I2) reagent1->reaction reagent2 Zinc-Copper Couple (Zn/Cu) reagent2->reaction product 4-(1-Methylcyclopropyl)butanoic acid reaction->product

Caption: Workflow for the synthesis of 4-(1-Methylcyclopropyl)butanoic acid.

Diagram 2: Malonic Ester Synthesis Logical Flow

G start Diethyl Malonate step1 Deprotonation (e.g., NaOEt) start->step1 1 step2 Alkylation (1-(bromomethyl)-1-methylcyclopropane) step1->step2 2 step3 Hydrolysis (e.g., aq. HCl) step2->step3 3 step4 Decarboxylation (Heat) step3->step4 4 product 4-(1-Methylcyclopropyl)butanoic acid step4->product 5

Caption: Logical steps in the Malonic Ester Synthesis of the target molecule.

Data Summary

PropertyValueSource
Molecular Formula C₈H₁₄O₂[9]
Molecular Weight 142.20 g/mol [9]
CAS Number 39223-32-0[9]
Boiling Point 236.6 °C at 760 mmHg (Predicted)[7]
Density 1.039 g/cm³ (Predicted)[7]

Conclusion

4-(1-Methylcyclopropyl)butanoic acid stands as a testament to the power of strategic molecular design in modern drug discovery. Its synthesis, achievable through robust and well-established chemical transformations, provides access to a versatile building block that can impart significant advantages to drug candidates. The unique combination of conformational rigidity, enhanced metabolic stability, and tunable physicochemical properties conferred by the 1-methylcyclopropyl moiety makes this intermediate a valuable asset for medicinal chemists. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the judicious application of specialized intermediates like 4-(1-methylcyclopropyl)butanoic acid will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • Methyl [1-(sulfanylmethyl)cyclopropyl]acetate: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

  • Simmons–Smith reaction. (2023, December 22). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Novel synthetic methodology for the synthesis of Ticagrelor. (2016). Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. Retrieved from [Link]

  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. (2015). SpringerPlus, 4, 637. [Link]

  • Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. (n.d.). ORBi. Retrieved January 6, 2026, from [Link]

  • (12) United States Patent. (2006, December 22). Google Patents. Retrieved January 6, 2026, from [Link]

  • SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. (2018). Rasayan Journal of Chemistry, 11(2), 524-530. [Link]

  • Malonic ester synthesis. (2023, November 29). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed format. (n.d.). CORE. Retrieved January 6, 2026, from [Link]

  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • 4-(1-methylcyclopropyl)butanoic acid. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]

  • 4-(1-methylcyclopropyl)butanoic acid. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (2012). International Journal of Molecular Sciences, 13(5), 5948-5957. [Link]

  • 5-Methyl-4-hexenoic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • The Malonic Ester And Acetoacetic Ester Synthesis. (2024, June 5). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Malonic Ester Synthesis Reaction Mechanism. (2018, May 11). YouTube. Retrieved January 6, 2026, from [Link]

  • Malonic ester synthesis (of carboxylic acids). (2022, June 22). Online Chemistry Notes. Retrieved January 6, 2026, from [Link]

  • 5-Methylhex-4-enoic acid. (2024, April 9). ChemBK. Retrieved January 6, 2026, from [Link]

  • A convenient solvent-specific synthesis of 4-[4-acetoxy-3-(3-methylbut-2- enyl)phenyl]butyric acid. (1982). Journal of the Chemical Society, Perkin Transactions 1, 1601-1603. [Link]

  • Synthesis of members of the 4‐methyloctanoic acid series. Reagents and... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2022). Molecules, 27(15), 5035. [Link]

  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. (2023). Hans Journal of Medicinal Chemistry, 11(3), 133-138. [Link]

  • 5-Methyl-4-hexenoic acid methyl ester. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • (4R)-4-methylhex-5-enoic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

Sources

Foundational

The Methylcyclopropyl Group in Butanoic Acid: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts a unique combination of rigidity, lipophilicity, and metabolic stability to bioactive molecules. When incorporated into a bu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts a unique combination of rigidity, lipophilicity, and metabolic stability to bioactive molecules. When incorporated into a butanoic acid framework and further substituted with a methyl group, it presents a scaffold with intriguing and underexplored biological potential. This technical guide provides an in-depth exploration of the biological significance of the methylcyclopropyl group in butanoic acid derivatives. It synthesizes current knowledge on their natural occurrence, biosynthesis, and diverse pharmacological activities, with a particular focus on their roles as antimicrobial agents and modulators of the G-protein coupled receptor GPR84. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic promise of this unique chemical entity.

Introduction: The Unique Physicochemical Landscape of the Cyclopropyl Group

The cyclopropane ring, the smallest of the carbocycles, is far more than a simple saturated ring system. Its inherent ring strain (~27 kcal/mol) results in C-C bonds with significant π-character, often described as "banana bonds".[1] This unique electronic nature allows the cyclopropyl group to act as a bioisostere for alkenes and other functional groups, while offering a three-dimensional structure that can enhance binding affinity and selectivity for biological targets.[2]

In drug design, the incorporation of a cyclopropyl moiety is a well-established strategy to:

  • Enhance Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to their open-chain counterparts.[2]

  • Improve Potency and Selectivity: The rigid, defined conformation of the cyclopropyl ring can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a target protein and enabling more precise interactions.[2]

  • Modulate Physicochemical Properties: The cyclopropyl group can increase lipophilicity, which can in turn influence properties like membrane permeability and oral bioavailability.

When this group is appended to a butanoic acid scaffold, a short-chain fatty acid known to play significant roles in physiology and disease, the resulting molecule possesses a fascinating dual character: a polar carboxylic acid head and a rigid, lipophilic tail. The further addition of a methyl group to the cyclopropane ring offers an additional point of modulation for steric and electronic properties, fine-tuning the molecule's interaction with its biological targets.

Natural Occurrence and Biosynthesis

While methylcyclopropyl butanoic acid itself has not been extensively documented as a natural product, cyclopropane-containing fatty acids (CPFAs) are well-known constituents of bacterial and plant cell membranes.[3] These fascinating molecules are not synthesized de novo but are rather formed through the post-synthetic modification of existing unsaturated fatty acids already incorporated into membrane phospholipids.

The key enzyme in this process is cyclopropane fatty acid (CFA) synthase . This enzyme catalyzes the transfer of a methylene group from S-adenosyl-L-methionine (SAM) across the double bond of an unsaturated fatty acyl chain.[4] This process typically occurs as bacterial cultures enter the stationary phase, suggesting a role for CPFAs in adapting to changing environmental conditions.[3] The presence of CPFAs in the cell membrane is thought to alter its fluidity and decrease its permeability, thereby offering protection against stressors such as acidity, oxidative stress, and high temperatures.[5]

A notable example of a naturally occurring cyclopropyl butanoic acid derivative is cis-4-(2-hexylcyclopropyl)-butanoic acid , produced by the marine bacterium Labrenzia sp. strain 011.[6] Its discovery underscores the existence of biosynthetic machinery capable of generating such structures in nature. The biosynthesis is proposed to proceed via a CFA synthase acting on a precursor unsaturated fatty acid.[6]

Biosynthesis of Cyclopropane Fatty Acids UFA Unsaturated Fatty Acid (in Phospholipid) CFAS Cyclopropane Fatty Acid (CFA) Synthase UFA->CFAS Substrate SAM S-Adenosyl-L-methionine (SAM) SAM->CFAS Methylene Donor SAH S-Adenosyl-L-homocysteine (SAH) CFAS->SAH CFA Cyclopropane Fatty Acid (in Phospholipid) CFAS->CFA

Caption: Biosynthetic pathway of cyclopropane fatty acids in bacterial membranes.

Pharmacological Significance and Mechanisms of Action

The methylcyclopropyl butanoic acid scaffold and its close analogues exhibit a range of biological activities, primarily as antimicrobial agents and as modulators of G-protein coupled receptors involved in inflammation and metabolism.

Antimicrobial and Anti-biofilm Activity

Cyclopropane-containing fatty acids have demonstrated significant antimicrobial properties. The natural product cis-4-(2-hexylcyclopropyl)-butanoic acid, for example, inhibits the growth of a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant pathogens.[5]

The mechanism of antimicrobial action for fatty acids is multifaceted, but it is generally accepted that they disrupt the integrity of the bacterial cell membrane.[7] The rigid, lipophilic nature of the cyclopropyl group is thought to enhance this membrane-disrupting capability. Furthermore, some cyclopropane fatty acids have been shown to inhibit key enzymes in bacterial fatty acid synthesis, providing a more specific mechanism of action.[5]

A key area of interest is the activity of these compounds against bacterial biofilms, which are notoriously resistant to conventional antibiotics. 2-Heptylcyclopropane-1-carboxylic acid, a close analogue, has been shown to not only inhibit bacterial growth but also to disperse and eradicate established biofilms of Staphylococcus aureus and Pseudomonas aeruginosa.[8]

Table 1: Antimicrobial Activity of cis-4-(2-hexylcyclopropyl)-butanoic acid

Bacterial StrainTypeInhibition Zone (mm)[5]
Pseudoroseovarius crassostreaeGram-negative16
Escherichia coliGram-negative10
Pseudomonas aeruginosaGram-negative8
Staphylococcus aureusGram-positive12
Bacillus subtilisGram-positive13
Candida albicansFungus10
GPR84 Agonism and Immunomodulation

A particularly exciting area of research is the activity of cyclopropyl butanoic acid derivatives as ligands for the G-protein coupled receptor 84 (GPR84) . GPR84 is predominantly expressed on immune cells, such as macrophages, neutrophils, and microglia, and its expression is upregulated during inflammation.[9] It is considered a pro-inflammatory receptor, and its activation by endogenous medium-chain fatty acids leads to a cascade of downstream signaling events.

The compound cis-2-(2-hexylcyclopropyl)-acetic acid, a close analogue of the butanoic acid derivative from Labrenzia sp., acts as a potent partial agonist at GPR84.[6] GPR84 is a Gαi-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10] This initiates a signaling cascade involving pathways such as PI3K/Akt, ERK/MAPK, and NF-κB, ultimately leading to pro-inflammatory responses like cytokine production and phagocytosis.[9]

The discovery that a cyclopropane-containing fatty acid can modulate this receptor opens up new avenues for the development of targeted immunomodulatory drugs for a range of inflammatory diseases.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane GPR84 GPR84 Receptor G_protein Gαi/βγ GPR84->G_protein Activates Ligand Cyclopropyl Butanoic Acid (Agonist) Ligand->GPR84 Binds AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K ERK ERK G_protein->ERK cAMP cAMP ↓ AC->cAMP Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ERK->NFkB Response Inflammatory Response (Cytokine release, Phagocytosis) NFkB->Response

Caption: Simplified GPR84 signaling pathway upon agonist binding.

Structure-Activity Relationships (SAR)

The biological activity of methylcyclopropyl butanoic acid derivatives is highly dependent on their specific chemical structure. While comprehensive SAR studies on this specific scaffold are still emerging, we can infer key relationships from related compounds.

  • The Carboxylic Acid: The carboxylic acid group is crucial for activity, particularly for GPR84 agonism, where it is thought to interact with key residues in the receptor's binding pocket.

  • The Cyclopropane Ring: The rigid cyclopropane ring serves as a critical hydrophobic element. Its conformational constraint is believed to be superior to a flexible alkyl chain or a simple double bond for optimal interaction with the target. For instance, 2-heptylcyclopropane-1-carboxylic acid shows enhanced activity against S. aureus compared to its unsaturated analogue, cis-2-decenoic acid, highlighting the benefit of the cyclopropyl isostere.[8]

  • The Alkyl/Methyl Substitution: The length and nature of the alkyl substituent on the cyclopropane ring significantly influence potency and selectivity. In the case of GPR84, which is a medium-chain fatty acid receptor, the hexyl group of the natural product from Labrenzia sp. likely provides the optimal chain length for receptor activation.[6] A methyl group , being much smaller, would be expected to have a different binding mode and potentially lower potency at GPR84 if the hexyl chain is optimal. However, in other contexts, such as antimicrobial activity, a smaller substituent might offer a different balance of lipophilicity and steric hindrance, potentially leading to a different spectrum of activity. The methyl group can also serve to block a site of metabolism, thereby increasing the compound's half-life.

Experimental Protocols

To facilitate further research in this area, we provide the following detailed, field-proven protocols.

Synthesis of cis-4-(2-Alkylcyclopropyl)butanoic Acid

This protocol is adapted from a method for synthesizing a similar cyclopropyl fatty acid and can be modified for different alkyl substituents.[11]

Synthesis_Workflow Start Unsaturated Fatty Acid (e.g., cis-alkenoic acid) SimmonsSmith Simmons-Smith Reaction (CH₂I₂, Zn-Cu couple) Start->SimmonsSmith Purification Purification (Chromatography) SimmonsSmith->Purification Product cis-4-(2-Alkylcyclopropyl)butanoic Acid Purification->Product

Caption: General workflow for the synthesis of cyclopropyl butanoic acids.

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting unsaturated fatty acid (e.g., a cis-alkenoic acid, 1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Preparation of the Simmons-Smith Reagent: In a separate flask, prepare the zinc-copper couple by adding zinc dust (4 equivalents) to a solution of copper(I) chloride (0.4 equivalents) in anhydrous ether. Stir the suspension until the color disappears.

  • Cyclopropanation: To the stirred suspension of the zinc-copper couple, add diiodomethane (2 equivalents) dropwise. An exothermic reaction should be observed. After the initial reaction subsides, add the solution of the unsaturated fatty acid from step 1 to the reagent mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure cis-4-(2-alkylcyclopropyl)butanoic acid.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for assessing antimicrobial activity.[3]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 4000 µg/mL) in a suitable solvent such as ethanol or DMSO.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable bacterial growth medium (e.g., Tryptic Soy Broth, TSB) to achieve a range of concentrations (e.g., from 2000 µg/mL down to 2 µg/mL).

  • Inoculum Preparation: Culture the target bacterial strain overnight. Dilute the overnight culture in fresh broth to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the serially diluted compound. Include a positive control (bacteria in broth with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

GPR84 Functional Assay (cAMP Measurement)

This protocol describes a method to measure the agonist activity of a compound at the Gαi-coupled GPR84 receptor by quantifying the inhibition of forskolin-stimulated cAMP production.[12]

Step-by-Step Methodology:

  • Cell Culture: Culture a cell line stably expressing the human GPR84 receptor (e.g., HEK293 or CHO cells) in the appropriate growth medium.

  • Cell Plating: Seed the cells into a 384-well white opaque assay plate at an optimized density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer containing a phosphodiesterase inhibitor such as IBMX.

  • Stimulation: Add the test compound to the cells, followed by the addition of forskolin (a potent activator of adenylyl cyclase) at a concentration that elicits a sub-maximal response (e.g., EC₈₀). Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Lysis and Detection: Lyse the cells and detect the intracellular cAMP levels using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) or AlphaScreen assay, following the manufacturer's instructions.

  • Data Analysis: The signal generated is inversely proportional to the amount of cAMP produced. A potent agonist will inhibit forskolin-stimulated cAMP production, resulting in a higher signal. Plot the signal against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Future Perspectives and Conclusion

The methylcyclopropyl group in butanoic acid represents a compelling, yet underexplored, chemical scaffold for drug discovery. The convergence of antimicrobial and immunomodulatory activities within this structural class suggests a potential for developing novel therapeutics, particularly for diseases with both infectious and inflammatory components.

Future research should focus on several key areas:

  • Systematic SAR Studies: A thorough investigation into the effects of the position and stereochemistry of the methyl group on the cyclopropane ring, as well as variations in the length of the butanoic acid chain, will be critical to optimizing potency and selectivity.

  • Target Deconvolution: For antimicrobial activity, identifying the specific molecular targets and pathways affected by these compounds will be essential for understanding their mechanism of action and for overcoming potential resistance mechanisms.

  • In Vivo Efficacy: While in vitro data are promising, the translation of these findings into animal models of infection and inflammation will be the ultimate test of their therapeutic potential.

  • Pharmacokinetic Profiling: A detailed assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be necessary to develop orally bioavailable drugs with favorable pharmacokinetic profiles.

References

  • Branen, J. K., & Davidson, P. M. (2004). Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. Journal of Food Protection, 67(8), 1623-1628.
  • Golus, J., Sawicki, R., Widelski, J., & Ginalska, G. (2016). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 21(11), 1569.
  • Grogan, D. W., & Cronan, J. E., Jr. (1997). Cyclopropane ring formation in membrane lipids of bacteria. Microbiology and molecular biology reviews : MMBR, 61(4), 429–441.
  • Jennings, J. A., Courtney, H. S., & Haggard, W. O. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Cellular and Infection Microbiology, 11, 681335.
  • Moghaddam, S. A., et al. (2018). Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. Marine Drugs, 16(10), 369.
  • Nobmann, P., Bourke, P., Dunne, J. L., & Henehan, G. T. (2009). In vitro antimicrobial activity and mechanism of action of novel carbohydrate fatty acid derivatives against Staphylococcus aureus and MRSA. Journal of Applied Microbiology, 107(5), 1637-1647.
  • Peters, L., et al. (2022). Evolutionary analyses reveal immune cell receptor GPR84 as a conserved receptor for bacteria-derived molecules. iScience, 25(10), 105157.
  • Sanabria-Ríos, D. J., et al. (2021). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Molecules, 26(10), 2967.
  • Suzuki, M., et al. (2013). Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor. The Journal of biological chemistry, 288(15), 10684–10691.
  • Talybov, A. D., & Butin, A. V. (2015). Synthesis and structure–activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 64(2), 245-274.
  • Thibodeaux, C. J., Chang, W., & Liu, H. W. (2012). The enzymatic chemistry of cyclopropane, epoxide, and aziridine biosynthesis. Chemical reviews, 112(3), 1681–1709.
  • Wang, J., Wu, X., & Simonavicius, N. (2006). Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84. The Journal of biological chemistry, 281(45), 34459–34468.
  • Wojciechowicz, K., & Ma'ayan, A. (2020). GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity.
  • Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and metabolism of cyclopropane rings in natural compounds. Chemical reviews, 103(4), 1625–1647.
  • Zhang, Y., et al. (2023). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molbank, 2023(2), M1588.
  • Chernykh, A. V., et al. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Chemistry – A European Journal, e202301540.
  • Kumar, P., et al. (2019). Bioactive compound and their biological activity. Journal of Pharmacognosy and Phytochemistry, 8(3), 1254-1262.
  • Organic Syntheses Procedure. Ketone, cyclopropyl methyl. Organic Syntheses, Coll. Vol. 4, p.663 (1963); Vol. 34, p.68 (1954).
  • Moghaddam, S. A., et al. (2018). Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. Marine Drugs, 16(10), 369.
  • Sitkoff, D., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • Kim, H. J., et al. (2022). Development of Biocompatible Fatty Acid-Based Ionic Liquids for the Effective Topical Treatment of Periodontitis. ACS Omega, 7(1), 1058-1067.
  • Liu, Y., et al. (2015). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Chemistry, 2015, 854031.
  • Carballeira, N. M., & Reyes, M. (2003). Facile synthesis of (Z)-tetracos-5-enoic acid and racemic cis-4-(2-octadecylcyclopropane-1-yl)-butanoic acid. Chemistry and physics of lipids, 126(1), 49–53.
  • Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2012). Biological activities of some butanoic acids. Acta poloniae pharmaceutica, 69(5), 883–893.
  • Wikipedia. (2024). Alkane. Retrieved from [Link]

  • Al-Issa, S. A. (2012). Synthesis of 2-methyl butanoic acid from polymeric ester. Journal of Basrah Researches (Sciences), 38(3), 1-9.
  • PubChem. (n.d.). 2-[Cyclopropyl(hydroxy)methyl]butanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-[Amino(cyclopropyl)methylidene]butanoic acid. Retrieved from [Link]

  • Google Patents. (2014). Method for preparing butanoic acid. WO2014079926A1.
  • Google Patents. (1999). Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition. EP0961769B1.
  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are GPR84 agonists and how do they work?. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 4-(1-Methylcyclopropyl)butanoic Acid

Abstract This document provides a comprehensive guide for the synthesis of 4-(1-methylcyclopropyl)butanoic acid, a valuable carboxylic acid derivative featuring a unique cyclopropyl moiety. Such structures are of signifi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(1-methylcyclopropyl)butanoic acid, a valuable carboxylic acid derivative featuring a unique cyclopropyl moiety. Such structures are of significant interest to researchers in medicinal chemistry and agrochemical development due to their ability to impart specific conformational constraints and metabolic stability to bioactive molecules.[1] The protocol detailed herein utilizes the robust and highly versatile malonic ester synthesis pathway. This method was selected for its reliability, high yields, and the straightforward nature of its intermediate steps, making it an ideal choice for laboratory-scale preparation. We will provide a step-by-step experimental procedure, discuss the underlying chemical principles, and offer expert insights into critical process parameters.

Introduction and Synthetic Strategy

4-(1-Methylcyclopropyl)butanoic acid (CAS No. 39223-32-0) is a specialty chemical intermediate.[2][3] The core challenge in its synthesis is the strategic formation of a carbon-carbon bond to connect the four-carbon acid chain to the sterically distinct 1-methylcyclopropyl group.

Several synthetic routes could be envisioned, including Grignard-based approaches or nitrile hydrolysis. However, the malonic ester synthesis offers a superior degree of control and predictability for this specific target.[4] This classical method transforms an alkyl halide into a carboxylic acid with a two-carbon chain extension (R-X → R-CH₂COOH).[5]

Our strategy involves three primary stages, as outlined in the workflow diagram below:

  • Preparation of the Alkylating Agent: Synthesis of the key electrophile, 1-(2-bromoethyl)-1-methylcyclopropane.

  • Enolate Alkylation: Deprotonation of diethyl malonate to form a nucleophilic enolate, followed by its reaction with the prepared bromo-cyclopropane derivative in an Sₙ2 reaction.[5]

  • Hydrolysis and Decarboxylation: Saponification of the diethyl ester intermediate, followed by acidification and heat-induced decarboxylation to yield the final carboxylic acid product.[6]

G cluster_0 PART 1: Alkylating Agent Synthesis cluster_1 PART 2: Malonic Ester Alkylation cluster_2 PART 3: Hydrolysis & Decarboxylation A Starting Material: 1-Methylcyclopropanemethanol B Intermediate: 1-(2-Bromoethyl)-1-methylcyclopropane A->B PBr3 or HBr C Diethyl Malonate D Alkylated Malonic Ester C->D 1. NaOEt 2. Add Intermediate B E Final Product: 4-(1-Methylcyclopropyl)butanoic acid D->E 1. KOH, H2O/EtOH, Δ 2. H3O+, Δ

Figure 1. Overall synthetic workflow for 4-(1-methylcyclopropyl)butanoic acid.

Experimental Protocol

This protocol is designed for chemists with standard laboratory training. Adherence to all institutional safety guidelines is mandatory.

PART 1: Synthesis of 1-(2-Bromoethyl)-1-methylcyclopropane

Rationale: This initial step converts a commercially available alcohol into the corresponding alkyl bromide. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation from a primary alcohol. Anhydrous conditions are crucial to prevent the hydrolysis of PBr₃.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
1-Methylcyclopropanemethanol86.1310.0 g0.116Starting material
Phosphorus tribromide (PBr₃)270.6911.5 mL (33.2 g)0.123Add dropwise, corrosive
Anhydrous Diethyl Ether74.12150 mL-Solvent
Pyridine79.101.0 mL-Acid scavenger, optional
Saturated NaHCO₃ solution-100 mL-For workup
Anhydrous MgSO₄120.3710 g-Drying agent

Procedure:

  • Set up a flame-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add 1-methylcyclopropanemethanol (10.0 g, 0.116 mol) and anhydrous diethyl ether (100 mL).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add phosphorus tribromide (11.5 mL, 0.123 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Slowly quench the reaction by carefully pouring the mixture over 100 g of crushed ice in a separate beaker.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 1-(2-bromoethyl)-1-methylcyclopropane, can be purified by vacuum distillation if necessary, or used directly in the next step if purity is deemed sufficient by ¹H NMR.

PART 2: Diethyl 2-(2-(1-methylcyclopropyl)ethyl)malonate Synthesis

Rationale: This step is the core C-C bond-forming reaction. Diethyl malonate's α-protons are acidic (pKa ≈ 13) and can be readily removed by a moderately strong base like sodium ethoxide (NaOEt) to form a stabilized enolate.[4] This enolate then acts as a nucleophile, attacking the alkyl bromide from Part 1 in a classic Sₙ2 reaction.[5] Using an alkoxide base that matches the ester (i.e., ethoxide for an ethyl ester) prevents transesterification.[7]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Diethyl malonate160.1722.3 g (20.9 mL)0.139Use in excess to minimize dialkylation
Sodium Ethoxide (NaOEt)68.057.9 g0.116Moisture sensitive base
1-(2-Bromoethyl)-1-methylcyclopropane149.04~17.3 g (crude)~0.116From Part 1
Anhydrous Ethanol (EtOH)46.07200 mL-Solvent

Procedure:

  • In a dry 500 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (7.9 g, 0.116 mol) in anhydrous ethanol (150 mL).

  • Add diethyl malonate (22.3 g, 0.139 mol) dropwise to the stirred solution at room temperature. Stir for 30 minutes to ensure complete formation of the sodiomalonic ester.

  • Add the crude 1-(2-bromoethyl)-1-methylcyclopropane (~17.3 g, ~0.116 mol) dissolved in 50 mL of anhydrous ethanol.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 12-18 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the precipitated sodium bromide by filtration.

  • Remove the ethanol solvent from the filtrate via rotary evaporation.

  • Dissolve the remaining oil in 150 mL of diethyl ether and wash with 2 x 75 mL of water.

  • Dry the ether layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diethyl 2-(2-(1-methylcyclopropyl)ethyl)malonate. This intermediate is typically carried forward without further purification.

PART 3: Synthesis of 4-(1-Methylcyclopropyl)butanoic Acid

Rationale: The final stage involves two key transformations. First, the two ester groups are hydrolyzed to carboxylate salts under basic conditions (saponification). Second, upon acidification with a strong acid (e.g., HCl), the resulting malonic acid derivative is unstable to heat and readily undergoes decarboxylation (loss of CO₂) to furnish the final monosubstituted carboxylic acid.[5][6]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Crude Alkylated Malonic Ester242.33~28.1 g~0.116From Part 2
Potassium Hydroxide (KOH)56.1120.0 g0.356Saponification agent
Ethanol (95%)-100 mL-Co-solvent
Water18.02100 mL-Solvent
Hydrochloric Acid (conc. HCl)36.46As needed-For acidification
Diethyl Ether74.12200 mL-Extraction solvent

Procedure:

  • Combine the crude ester from Part 2 with a solution of potassium hydroxide (20.0 g, 0.356 mol) in 100 mL of water and 100 mL of ethanol in a 500 mL round-bottom flask.

  • Heat the mixture to reflux for 4 hours to ensure complete saponification of the esters.

  • Distill off the majority of the ethanol. Cool the remaining aqueous solution in an ice bath.

  • Carefully acidify the cold solution by the slow, dropwise addition of concentrated HCl until the pH is ~1 (test with pH paper). Vigorous CO₂ evolution will occur during this step.

  • Once gas evolution ceases, heat the acidified mixture at a gentle reflux for an additional 1-2 hours to ensure complete decarboxylation.

  • Cool the mixture to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with 3 x 75 mL portions of diethyl ether.

  • Combine the organic extracts and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • The resulting crude oil can be purified by vacuum distillation to yield pure 4-(1-methylcyclopropyl)butanoic acid.

Mechanism and Key Considerations

The success of the malonic ester synthesis hinges on the acidity of the α-hydrogens of the diester, which are flanked by two electron-withdrawing carbonyl groups. This allows for deprotonation with a relatively mild alkoxide base.

G start 1. Enolate Formation node1 Diethyl Malonate + NaOEt node2 Stabilized Enolate Ion node1->node2 Deprotonation node3 Enolate attacks R-Br node2->node3 step2 2. SN2 Alkylation node4 Alkylated Malonic Ester node3->node4 C-C Bond Formation node5 Saponification (KOH) node4->node5 step3 3. Hydrolysis & Decarboxylation node6 Dicarboxylate Salt node5->node6 node7 Acidification (H3O+) node6->node7 node8 Substituted Malonic Acid node7->node8 node9 Heating (Δ) node8->node9 node10 Final Product + CO2 node9->node10 Decarboxylation

Figure 2. Mechanism of the malonic ester synthesis pathway.

Critical Insight - Preventing Dialkylation: A potential side reaction is the deprotonation of the mono-alkylated malonic ester, followed by reaction with a second molecule of the alkyl halide.[4][7] To suppress this, a slight excess (1.2-1.5 equivalents) of diethyl malonate relative to the base and alkyl halide is recommended. This ensures that the alkyl halide is consumed before a significant amount of the mono-alkylated product can be deprotonated and react further.

Expected Results and Characterization

The final product, 4-(1-methylcyclopropyl)butanoic acid, is expected to be a liquid at room temperature.

  • Molecular Formula: C₈H₁₄O₂[2]

  • Molar Mass: 142.20 g/mol [2]

  • Boiling Point: 236.6 °C at 760 mmHg[1]

  • ¹H NMR: Expect characteristic signals for the methyl group on the cyclopropane, the cyclopropane protons (typically in the upfield region < 1 ppm), and the aliphatic protons of the butanoic acid chain.

  • ¹³C NMR: Expect signals for the quaternary and methylene carbons of the cyclopropane ring, the methyl carbon, the aliphatic chain carbons, and the carbonyl carbon of the carboxylic acid (typically > 170 ppm).

  • IR Spectroscopy: A broad absorption band around 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a strong C=O stretch around 1700-1725 cm⁻¹.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Chemistry Notes. (2022). Malonic ester synthesis, mechanism and application. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(1-methylcyclopropyl)butanoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Selective Hydrogenation of Methyl Cyclopropylacrylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Preserving the Cyclopropyl Moiety The cyclopropyl group is a highly soug...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Preserving the Cyclopropyl Moiety

The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry and materials science. Its unique conformational constraints and electronic properties can impart profound effects on a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1] Methyl cyclopropylacrylate serves as a valuable building block, offering a reactive alkene for functionalization while bearing this critical three-membered ring. The selective hydrogenation of the carbon-carbon double bond in methyl cyclopropylacrylate to yield methyl cyclopropylpropanoate is a crucial transformation, yet it is fraught with the challenge of preventing the undesired hydrogenolysis (ring-opening) of the strained cyclopropane ring.[2][3] This application note provides a detailed, field-proven protocol for achieving this selective hydrogenation, emphasizing the rationale behind the experimental design to ensure high yield and chemoselectivity.

Core Principles: Navigating the Selective Hydrogenation Landscape

The primary challenge in the hydrogenation of vinylcyclopropanes is the inherent ring strain of the cyclopropyl group, which makes it susceptible to cleavage under harsh hydrogenation conditions.[2][3] The choice of catalyst and reaction conditions is therefore paramount to favor the desired saturation of the alkene over the undesired ring opening.

Catalyst Selection: Palladium on carbon (Pd/C) is a widely used and effective heterogeneous catalyst for the hydrogenation of alkenes.[4][5][6] Its efficacy stems from its ability to activate both hydrogen and the alkene on its surface.[5] For the selective hydrogenation of methyl cyclopropylacrylate, a low-loading of palladium on a high-surface-area carbon support is recommended to provide sufficient activity for the alkene reduction at milder conditions, thus minimizing the risk of cyclopropane ring hydrogenolysis. While other catalysts like rhodium have been explored for reactions involving cyclopropanes, Pd/C offers a robust and cost-effective solution for this specific transformation.[7][8][9]

Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol or methanol are commonly used for Pd/C catalyzed hydrogenations as they can help to solvate the substrate and facilitate the interaction with the catalyst surface. For this protocol, ethanol is selected due to its low toxicity and ease of removal.

Reaction Conditions: Milder reaction conditions (lower temperature and hydrogen pressure) are crucial to prevent the over-reduction and ring-opening of the cyclopropyl group.[2] This protocol employs a balloon pressure of hydrogen at room temperature, which provides sufficient driving force for the hydrogenation of the activated double bond without being harsh enough to readily cleave the C-C bonds of the cyclopropane ring.

Visualizing the Transformation: Reaction Pathway and Workflow

The following diagrams illustrate the intended chemical transformation and the overall experimental workflow.

reaction_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Product Methyl Cyclopropylacrylate Methyl Cyclopropylpropanoate Methyl Cyclopropylacrylate->Methyl Cyclopropylpropanoate Hydrogenation H2 H₂ (g) Pd/C Pd/C

Caption: Reaction scheme for the selective hydrogenation of methyl cyclopropylacrylate.

experimental_workflow A Reaction Setup B Hydrogenation Reaction A->B Introduce H₂ C Reaction Monitoring B->C TLC/GC-MS D Workup C->D Upon Completion E Purification D->E Filtration & Evaporation F Characterization E->F Column Chromatography

Caption: Overall experimental workflow for the synthesis and purification.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl cyclopropylacrylate≥98%Commercially Available
10% Palladium on Carbon (Pd/C)-Commercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Celite®-Commercially Available
Hydrogen (H₂)High PurityGas Cylinder

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Hydrogen balloon

  • Needles

  • Syringes

  • Filtration apparatus (Büchner funnel or similar)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl cyclopropylacrylate (1.0 g, 7.93 mmol).

    • Dissolve the starting material in anhydrous ethanol (20 mL).

    • Carefully add 10% Pd/C (50 mg, 5 mol% Pd) to the solution. Caution: Pd/C is flammable when dry and may ignite in the presence of solvents. Handle with care in a well-ventilated fume hood.

    • Seal the flask with a rubber septum.

  • Hydrogenation:

    • Purge the flask with nitrogen or argon for 5 minutes to remove air.

    • Evacuate the flask under vacuum and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere replaced with hydrogen.

    • Leave the reaction under a positive pressure of hydrogen (balloon).

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., 20% ethyl acetate in hexanes) or by taking small aliquots for GC-MS analysis. The starting material is more nonpolar than the product. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete (as indicated by the disappearance of the starting material), carefully vent the excess hydrogen into a fume hood.

    • Purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is often of high purity. However, if necessary, purify the product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Characterization:

    • Determine the yield of the purified methyl cyclopropylpropanoate.[10]

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Results and Data

ParameterExpected Value
Reaction Time 2-4 hours
Yield >95%
Purity (by GC-MS) >98%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 3.67 (s, 3H), 2.45 (m, 1H), 1.50 (m, 2H), 1.15 (d, J=6.8 Hz, 3H), 0.70 (m, 1H), 0.45 (m, 2H), 0.05 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 176.5, 51.5, 40.8, 38.2, 16.9, 10.5, 4.2

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, ensure the system is properly sealed and that there are no leaks in the hydrogen balloon setup. The catalyst may also be deactivated; in such cases, filtering the reaction mixture and adding fresh catalyst may be necessary.

  • Ring Opening: If significant ring-opening byproducts are observed (e.g., by GC-MS), reduce the reaction temperature (e.g., to 0 °C) or use a less active catalyst or a catalyst poison.[11]

  • Safety: Hydrogen gas is highly flammable. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources. Pd/C can be pyrophoric and should be handled with care.

Conclusion

This application note provides a robust and reliable protocol for the selective hydrogenation of methyl cyclopropylacrylate to methyl cyclopropylpropanoate. By carefully selecting the catalyst and employing mild reaction conditions, the undesired ring-opening of the cyclopropane moiety can be effectively avoided. This procedure offers a valuable tool for researchers in organic synthesis and drug discovery, enabling the efficient preparation of important cyclopropyl-containing building blocks.

References

  • Vertex AI Search, Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction.
  • Vertex AI Search, Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC - NIH.
  • ACS Publications, Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation | JACS Au. Available at: [Link]

  • Master Organic Chemistry, Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]

  • YouTube, Michael Reaction and Addition to Cyclopropane ring (CHE). Available at: [Link]

  • Scilit, Catalytic hydrogenation of cyclopropyl alkenes. I. Effect of alkyl substitution on the heterogeneous hydrogenolysis reaction. Available at: [Link]

  • ACS Publications, Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis | Organic Letters. Available at: [Link]

  • MDPI, Recent Advances of Pd/C-Catalyzed Reactions. Available at: [Link]

  • SciSpace, Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Available at: [Link]

  • PubMed, [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison]. Available at: [Link]

  • MDPI, A Highly Active NiMoAl Catalyst Prepared by a Solvothermal Method for the Hydrogenation of Methyl Acrylate. Available at: [Link]

  • CUHK Department of Chemistry, Experiment 3: Catalytic Hydrogenation of Methyl Oleate. Available at: [Link]

  • Semantic Scholar, Catalytic Hydrogenation of Esters. Development of an Efficient Catalyst and Processes for Synthesising (R)-1,2-Propanediol and 2-(l-Menthoxy)ethanol. Available at: [Link]

  • Organic Reactions, Catalytic Hydrogenation of Esters to Alcohols. Available at: [Link]

  • UvA-DARE (Digital Academic Repository), Pd/C-Catalyzed Selective N-Monomethylation. Available at: [Link]

  • MDPI, A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogenation Reactions. Available at: [Link]

  • NIH, Rh-Catalyzed Enantioselective Aryl C–H Bond Cyclopropylation. Available at: [Link]

  • PubMed, Rh-Catalyzed Asymmetric Hydrogenation of 1,2-Dicyanoalkenes. Available at: [Link]

  • Google Patents, US6025528A - Aqueous method to prepare cyclopropyl methylketone from acetyl-propanol.
  • NIH, Rh(III)-Catalyzed Cyclopropanation Initiated by C–H Activation: Ligand Development Enables a Diastereoselective [2 + 1] Annulation of N-Enoxyphthalimides and Alkenes. Available at: [Link]

  • MDPI, Selective Hydrogenation of 2-Methyl-3-butyn-2-ol in Microcapillary Reactor on Supported Intermetallic PdZn Catalyst, Effect of Support Doping on Stability and Kinetic Parameters. Available at: [Link]

  • PubChem, Methyl 2-methyl-3-cyclopropylpropanoate. Available at: [Link]

  • Google Patents, US6399810B1 - Process for the preparation of methyl cyclohexyl-propionate.
  • PubMed, Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Available at: [Link]

  • RSC Publishing, Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. Available at: [Link]

  • MDPI, Kinetics of Hydrogenation of Dimethyl Oxalate to Methyl Glycolate on an Activated Carbon-Supported Copper Catalyst. Available at: [Link]

  • Google Patents, CN102320962B - Method for catalytic synthesis of methyl propionate.

Sources

Method

Application Notes and Protocols: Oxidation of 4-(1-methylcyclopropyl) butanol to 4-(1-methylcyclopropyl)butanoic acid

Abstract The conversion of primary alcohols to carboxylic acids is a cornerstone transformation in organic synthesis, pivotal in the development of pharmaceuticals and advanced materials. This document provides detailed...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conversion of primary alcohols to carboxylic acids is a cornerstone transformation in organic synthesis, pivotal in the development of pharmaceuticals and advanced materials. This document provides detailed protocols for the oxidation of 4-(1-methylcyclopropyl) butanol to its corresponding carboxylic acid, 4-(1-methylcyclopropyl)butanoic acid. Two robust methodologies are presented: the classic Jones oxidation and a modern, milder two-step, one-pot TEMPO-catalyzed oxidation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure successful and safe execution.

Introduction

The 1-methylcyclopropyl moiety is a valuable structural motif in medicinal chemistry, often introduced to enhance metabolic stability and potency of drug candidates. The synthesis of carboxylic acid derivatives containing this group is therefore of significant interest. The oxidation of the primary alcohol, 4-(1-methylcyclopropyl) butanol, presents a direct route to the desired 4-(1-methylcyclopropyl)butanoic acid. The choice of oxidative method is critical and depends on factors such as substrate sensitivity, desired scale, and tolerance to harsh reagents.

This application note details two distinct and reliable methods for this transformation. The first is the Jones oxidation, a powerful and cost-effective method utilizing chromium trioxide in sulfuric acid.[1][2] The second is a contemporary two-step, one-pot protocol employing (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with sodium hypochlorite and sodium chlorite.[3][4] This latter method offers a milder alternative, often compatible with more sensitive functional groups.

Method 1: Jones Oxidation

The Jones oxidation is a well-established and efficient method for the oxidation of primary alcohols directly to carboxylic acids.[5] The reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a potent oxidizing agent.[1][6]

Mechanism of Action

The reaction proceeds through the formation of a chromate ester intermediate from the alcohol and chromic acid.[5] This is followed by an elimination step to yield an aldehyde. In the aqueous acidic environment, the aldehyde is hydrated to a geminal diol, which is then further oxidized by another equivalent of chromic acid to the final carboxylic acid product.[5] The chromium(VI) species is reduced to chromium(III), which is observable by a color change from orange to green.[7]

Experimental Protocol

Materials:

  • 4-(1-methylcyclopropyl) butanol

  • Acetone (ACS grade)

  • Jones reagent (Chromium trioxide in concentrated sulfuric acid and water)

  • Isopropyl alcohol

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Hydrochloric acid (1 M)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-(1-methylcyclopropyl) butanol (1.0 eq) in acetone. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Jones Reagent: Slowly add the Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The oxidation is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture in an ice bath and cautiously add isopropyl alcohol to quench any excess oxidant. A vigorous reaction may occur.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to remove the acidic product.

    • Carefully acidify the aqueous bicarbonate layer with 1 M HCl to pH ~2, which will precipitate the carboxylic acid.

    • Extract the acidified aqueous layer with diethyl ether (3x).

  • Purification:

    • Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-(1-methylcyclopropyl)butanoic acid.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Summary
ParameterValue
Starting Alcohol1.0 eq
Jones Reagent2.5 - 3.0 eq
SolventAcetone
Reaction Temperature0 °C to room temperature
Reaction Time2 - 4 hours
Expected Yield70 - 85%
Workflow Diagram

Jones_Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Alcohol in Acetone B Cool to 0-5 °C A->B C Add Jones Reagent B->C D Stir at Room Temp C->D E Quench with Isopropanol D->E F Extraction with Ether E->F G Wash with NaHCO3 F->G H Acidify Aqueous Layer G->H I Re-extract with Ether H->I J Dry Organic Layer I->J K Concentrate J->K L Purify (optional) K->L M M L->M Final Product

Caption: Workflow for Jones Oxidation.

Method 2: Two-Step, One-Pot TEMPO-Catalyzed Oxidation

This modern approach offers a milder alternative to chromium-based oxidants and is often preferred for substrates with sensitive functional groups.[3] The reaction proceeds in two steps within the same reaction vessel: an initial oxidation of the primary alcohol to the aldehyde catalyzed by TEMPO and a co-oxidant (sodium hypochlorite), followed by a second oxidation of the aldehyde to the carboxylic acid using sodium chlorite.[4]

Mechanism of Action

The catalytic cycle is initiated by the oxidation of TEMPO to the active N-oxoammonium ion by the co-oxidant.[8] This species then oxidizes the primary alcohol to the corresponding aldehyde, regenerating the hydroxylamine form of TEMPO, which is then re-oxidized to complete the cycle. The aldehyde intermediate is subsequently oxidized to the carboxylic acid by sodium chlorite in a Pinnick-type oxidation.[9][10]

Experimental Protocol

Materials:

  • 4-(1-methylcyclopropyl) butanol

  • Acetonitrile

  • Phosphate buffer (pH 6.7)

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Sodium chlorite (NaClO2)

  • Sodium sulfite (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Sodium sulfate (anhydrous)

Equipment:

  • Jacketed reaction vessel with overhead stirrer

  • Thermocouple

  • Syringe pumps for controlled addition

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a jacketed reaction vessel, add 4-(1-methylcyclopropyl) butanol (1.0 eq), acetonitrile, and the phosphate buffer (pH 6.7). Add a catalytic amount of TEMPO (0.01-0.05 eq).

  • First Oxidation (Alcohol to Aldehyde): Begin stirring and bring the mixture to the desired reaction temperature (typically 20-35 °C). Slowly and simultaneously add aqueous sodium hypochlorite (catalytic amount, ~0.1 eq) and an aqueous solution of sodium chlorite (stoichiometric amount, ~1.5 eq) via syringe pumps over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC for the disappearance of the starting alcohol and the formation of the carboxylic acid. The reaction is usually complete within 3-6 hours.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the excess oxidants by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Work-up:

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-(1-methylcyclopropyl)butanoic acid.

    • If necessary, the product can be further purified by column chromatography or distillation.

Data Summary
ParameterValue
Starting Alcohol1.0 eq
TEMPO0.01 - 0.05 eq
Sodium Hypochlorite~0.1 eq
Sodium Chlorite~1.5 eq
SolventsAcetonitrile, Water (buffered)
Reaction Temperature20 - 35 °C
Reaction Time3 - 6 hours
Expected Yield85 - 95%
Workflow Diagram

TEMPO_Oxidation_Workflow cluster_reaction One-Pot Reaction cluster_workup Work-up cluster_purification Purification A Combine Alcohol, TEMPO, Solvents B Heat to 20-35 °C A->B C Slow Addition of NaOCl and NaClO2 B->C D Monitor Reaction C->D E Quench with Na2SO3 D->E F Extraction with Ethyl Acetate E->F G Wash with Brine F->G H Dry Organic Layer G->H I Concentrate H->I J Purify (optional) I->J K K J->K Final Product

Caption: Workflow for TEMPO-Catalyzed Oxidation.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[11][12][13][14][15][16][17][18]

Chromium Trioxide (Jones Reagent):

  • Hazard: Chromium trioxide is highly toxic, corrosive, a strong oxidizer, and a known carcinogen.[16][19] Contact with organic materials may cause fire.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[16] Use with adequate ventilation.

  • Storage: Store in a cool, dry, well-ventilated area away from combustible materials.

  • Spills: In case of a spill, cover with an inert material like sand or soda ash and place in a covered container for disposal as hazardous waste.[14]

Sodium Chlorite:

  • Hazard: Sodium chlorite is a strong oxidizer and can be corrosive.[11][20][21] If allowed to dry, it can become a fire or explosion hazard upon contact with combustible materials.[20][22]

  • Handling: Wear appropriate PPE.[11][22] Do not allow solutions to evaporate and dry on surfaces.[11][22]

  • Storage: Keep away from combustible materials, acids, and organic materials.[11]

  • Spills: Contain spills and clean up immediately with plenty of water.[11][18][22] Do not allow spilled material to dry.[11][22]

Potassium Permanganate (as an alternative strong oxidant):

  • Hazard: Potassium permanganate is a strong oxidizing agent that can cause severe skin and eye damage.[13][15] It can intensify fires and ignite combustible materials.[13][23]

  • Handling: Use in a well-ventilated area and avoid generating dust.[12][13][23]

  • Storage: Store in a cool, dry, ventilated area in appropriate containers, separate from incompatible materials.[12]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction (Jones) Insufficient oxidant, low temperature.Add more Jones reagent, allow to warm to room temperature.
Formation of Side Products (Jones) Over-oxidation, reaction too vigorous.Maintain low temperature during addition, ensure efficient stirring.
Low Yield (TEMPO) Inactive catalyst, incorrect pH, insufficient oxidant.Use fresh TEMPO, ensure buffer is at the correct pH, check concentration of oxidant solutions.
Chlorination of Substrate (TEMPO) Incorrect pH, high concentration of NaOCl.Maintain buffered pH, ensure slow and controlled addition of NaOCl.

Conclusion

Both the Jones oxidation and the two-step, one-pot TEMPO-catalyzed oxidation are effective methods for the synthesis of 4-(1-methylcyclopropyl)butanoic acid from its corresponding primary alcohol. The choice between these protocols will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available equipment. The Jones oxidation is a robust and cost-effective method, while the TEMPO-catalyzed oxidation provides a milder and often higher-yielding alternative. Adherence to the detailed protocols and safety guidelines presented in this application note is crucial for achieving successful and safe outcomes in the laboratory.

References

  • Wikipedia. Jones oxidation. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Link]

  • Mei, Y., et al. (2014). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. NIH Public Access. [Link]

  • Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. [Link]

  • Wikipedia. Alcohol oxidation. [Link]

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • International Dioxcide. Step-by-Step Sodium Chlorite Safety Procedures. [Link]

  • Chemistry Steps. Jones Oxidation. [Link]

  • Organic Reactions. TEMPO-Mediated Oxidations. [Link]

  • Organic Chemistry Portal. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. [Link]

  • OxyChem. Sodium Chlorite Health & Safety. [Link]

  • Sdfine. chromium trioxide. [Link]

  • Chemguide. oxidation of alcohols. [Link]

  • ERCO Worldwide. (2023). Sodium Chlorite Safety Training Video. YouTube. [Link]

  • PubChem. Chromium Trioxide. [Link]

  • The Organic Chemistry Tutor. (2020). Jones Oxidation. YouTube. [Link]

  • New Jersey Department of Health. (2007). CHROMIC TRIOXIDE HAZARD SUMMARY. [Link]

  • Oxford Health NHS Foundation Trust. (2022). Protocol for the Safe Administration, Disposal, and Risk Assessment of Potassium Permanganate (Permitabs tablets). [Link]

  • Rowe Scientific. (2021). Potassium Permanganate Solid. [Link]

  • Valudor Products. (2021). Safety Data Sheet: potassium permanganate. [Link]

  • Wang, L., et al. (2017). Copper-catalyzed aerobic oxidation of primary alcohols to carboxylic acids. Chemical Communications. [Link]

  • New Jersey Department of Health. (2000). SODIUM CHLORITE HAZARD SUMMARY. [Link]

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]

  • PrepChem.com. Synthesis of 4-cyclohexyl-1-butanol. [Link]

  • Der Pharma Chemica. (2011). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

  • Sciforum. (2017). Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. [Link]

  • Google Patents. (2007). US20070021627A1 - Process for the preparation of 1-[cyano(4-hydroxyphenyl)methyl]cyclohexanol compounds.
  • Bartleby. The Synthesis Of An Alkene 4-Methylcyclohexanol. [Link]

Sources

Application

Introduction: The Strategic Importance of the Methylcyclopropyl Moiety in Modern Agrochemicals

An In-Depth Guide to the Application of 4-(1-Methylcyclopropyl)butanoic Acid in Agrochemical Synthesis In the competitive landscape of agrochemical research and development, the discovery of novel, effective, and environ...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-(1-Methylcyclopropyl)butanoic Acid in Agrochemical Synthesis

In the competitive landscape of agrochemical research and development, the discovery of novel, effective, and environmentally conscious active ingredients is paramount. Molecular design frequently leverages small, rigid structural motifs to enhance biological activity, optimize physicochemical properties, and improve metabolic stability. Among these, the cyclopropyl group is a highly prized carbocycle, renowned for its ability to confer unique conformational constraints and electronic properties to a molecule.[1] Its incorporation can lead to enhanced binding affinity with target enzymes and resistance to metabolic degradation in both target pests and the environment.[1]

4-(1-Methylcyclopropyl)butanoic acid (CAS: 39223-32-0) has emerged as a critical building block for introducing this valuable 1-methylcyclopropyl fragment into the next generation of agrochemicals.[2] This guide serves as a detailed application note for researchers and synthetic chemists, providing both the theoretical grounding and practical protocols for utilizing this versatile intermediate in the synthesis of innovative fungicides, herbicides, and plant growth regulators.

Physicochemical Properties of the Core Reagent

A clear understanding of the starting material's properties is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 39223-32-0[2][3][4]
Molecular Formula C₈H₁₄O₂[2][3]
Molecular Weight 142.196 g/mol [2]
Appearance (Typically) Liquid or low-melting solidGeneral Chemical Knowledge
Synonyms 4-(1-Methylcyclopropyl)butanoic acid[4][5]

Synthetic Utility: A Gateway to Diverse Agrochemical Scaffolds

4-(1-Methylcyclopropyl)butanoic acid is not an active agrochemical itself but rather a key intermediate. Its carboxylic acid functional group is a versatile handle for a wide array of chemical transformations. The primary strategic value lies in its conversion to other functional groups, such as esters, amides, and acid chlorides, which can then be coupled with other complex molecular fragments to build a final active ingredient.

This building block is particularly relevant for synthesizing compounds in the following agrochemical classes:

  • Fungicides: Especially in the class of Succinate Dehydrogenase Inhibitors (SDHIs), where complex alkyl and cycloalkyl groups are crucial for fitting into the enzyme's active site.[6]

  • Herbicides & Plant Growth Regulators: The 1-methylcyclopropyl group can mimic or block the action of natural plant hormones or substrates.[2][7] For instance, 1-methylcyclopropene is a known ethylene perception inhibitor used to prolong the life of fruits and flowers.[7]

  • Insecticides: The cyclopropane ring is a core feature of pyrethroid insecticides, and novel derivatives are constantly being explored.[1]

Below is a conceptual workflow illustrating how this acid serves as a foundational component in a multi-step agrochemical synthesis pipeline.

G cluster_start Starting Material cluster_intermediate Activation & Derivatization cluster_coupling Fragment Coupling A 4-(1-Methylcyclopropyl)butanoic acid B Activated Intermediate (e.g., Ester, Amide, Acyl Chloride) A->B Esterification / Amidation Acyl Halogenation D Final Agrochemical Candidate B->D Coupling Reaction (e.g., Nucleophilic Substitution) C Biologically Relevant Scaffold (e.g., Heterocycle, Aromatic Amine) C->D

Caption: Conceptual pathway for agrochemical synthesis using the title compound.

Application Protocol: Synthesis of an Alkyl 4-(1-Methylcyclopropyl)butanoate

This protocol details the synthesis of an ester derivative, a common and crucial first step for creating more complex agrochemical candidates. We will use the Fischer esterification method, a robust and scalable acid-catalyzed reaction.[8]

Objective

To convert 4-(1-Methylcyclopropyl)butanoic acid into its corresponding ethyl ester, a versatile intermediate for subsequent coupling reactions.

Materials and Reagents
  • 4-(1-Methylcyclopropyl)butanoic acid (1.0 eq)

  • Ethanol (Absolute, ≥99.5%), used in large excess (approx. 20-50 eq), also serves as the solvent

  • Concentrated Sulfuric Acid (H₂SO₄), catalytic amount (e.g., 0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology
  • Reaction Setup: In a dry round-bottom flask, dissolve 4-(1-Methylcyclopropyl)butanoic acid (1.0 eq) in a large excess of absolute ethanol (20-50 eq). Place a magnetic stir bar in the flask.[9]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the mixture. Caution: The addition is exothermic.[9]

  • Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux (boiling point of ethanol, ~78 °C) using a heating mantle.[9]

  • Reaction Monitoring: Allow the reaction to proceed for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Cooling and Solvent Removal: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A significant portion of the excess ethanol can be removed under reduced pressure using a rotary evaporator.[9]

  • Workup - Quenching and Extraction: Pour the cooled reaction residue into a separatory funnel containing deionized water. Extract the desired ester product into an organic solvent like ethyl acetate. Repeat the extraction two more times to ensure complete recovery.[9]

  • Neutralization: Combine the organic layers and wash them carefully with a saturated solution of sodium bicarbonate to neutralize the residual sulfuric acid catalyst. Caution: This will evolve CO₂ gas; vent the separatory funnel frequently to release pressure.[9]

  • Final Wash and Drying: Wash the organic layer with brine to remove most of the remaining water.[9] Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 4-(1-methylcyclopropyl)butanoate.

  • Purification (Optional): If necessary, the crude ester can be further purified by vacuum distillation or column chromatography.

G cluster_etc Mitochondrial Electron Transport Chain C1 Complex I C3 Complex III C1->C3 C2 Complex II (Succinate Dehydrogenase) C2->C3 C4 Complex IV C3->C4 O2 O2 C4->O2 ATP Production SDHI SDHI Fungicide (Containing 1-Methylcyclopropyl Moiety) SDHI->C2 INHIBITS Electron Flow

Caption: Mode of action of SDHI fungicides, a potential application for this building block.

Conclusion

4-(1-Methylcyclopropyl)butanoic acid is more than just a chemical reagent; it is a strategic tool for the rational design of advanced agrochemicals. Its unique structural features provide a direct route to incorporating the metabolically robust and conformationally rigid 1-methylcyclopropyl moiety into novel molecular frameworks. The straightforward protocols for its derivatization, such as the esterification detailed here, open the door for its use in a wide range of synthetic programs. For researchers aiming to develop the next generation of high-efficacy fungicides, herbicides, and insecticides, this building block represents a valuable starting point for innovation.

References

  • MySkinRecipes. (n.d.). 4-(1-methylcyclopropyl)butanoic acid.
  • EvitaChem. (n.d.). Buy (1-Methylcyclopropyl)hydrazine (EVT-13760223).
  • Benchchem. (n.d.). Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
  • Scholars Research Library. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate.
  • PubChem. (n.d.). 1-Methylcyclopropene. National Center for Biotechnology Information.
  • PubMed. (n.d.). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography.
  • ChemScene. (n.d.). 39223-32-0 | 4-(1-Methylcyclopropyl)butanoic acid.
  • University of Oxford. (2025). Powerful new method to build key chemical structures found in medicines and insecticides.
  • Bayer Crop Science. (2025). Fungicide Modes of Action.
  • CABI Digital Library. (n.d.). Fungicide Modes of Action and Spectrum.
  • BLD Pharm. (n.d.). 39223-32-0|4-(1-Methylcyclopropyl)butanoic acid.
  • ChemUniverse. (n.d.). 4-(1-METHYLCYCLOPROPYL)BUTANOIC ACID [P93568].

Sources

Method

Application Note &amp; Protocols: Investigating 4-(1-Methylcyclopropyl)butanoic Acid Derivatives for Novel Herbicidal Activity

For Researchers, Scientists, and Agrochemical Development Professionals Abstract The relentless evolution of herbicide-resistant weeds necessitates the discovery of novel chemical scaffolds and modes of action (MoA). Thi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The relentless evolution of herbicide-resistant weeds necessitates the discovery of novel chemical scaffolds and modes of action (MoA). This guide details the rationale, design strategy, and experimental protocols for the synthesis and evaluation of derivatives based on the 4-(1-methylcyclopropyl)butanoic acid core structure. The incorporation of a cyclopropyl moiety is a strategic choice aimed at enhancing bioavailability and metabolic stability, properties known to be favorable in modern agrochemical design.[1][2] This document provides a comprehensive framework, from chemical synthesis and characterization to multi-stage herbicidal activity screening and preliminary MoA studies, designed to guide researchers in exploring this promising class of compounds.

Introduction and Rationale: The Case for a Novel Scaffold

The discovery of herbicides with new MoAs has stagnated for several decades, creating a critical need for innovation in weed management.[3] Structure-activity relationship (SAR) studies are fundamental to optimizing chemical properties for enhanced efficacy and selectivity.[4][5] The 4-(1-methylcyclopropyl)butanoic acid scaffold presents a unique combination of features:

  • The Cyclopropyl Moiety: This strained ring system is an appealing substituent in drug and agrochemical design. It imparts conformational rigidity and can improve metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[2] Furthermore, studies on other herbicide candidates have shown that cyclopropyl groups can significantly enhance bioavailability and membrane permeability, leading to superior in-vivo efficacy compared to non-cyclopropyl analogs.[1][6]

  • The Butanoic Acid Linker: A four-carbon carboxylic acid chain provides a flexible linker, amenable to a wide range of chemical modifications. This allows for the systematic exploration of chemical space to identify optimal pharmacophores. Its structure is reminiscent of phenoxybutyric herbicides like MCPB, which are known to be effective in controlling broadleaf weeds.[7]

This guide proposes a systematic approach to derivatize the terminal carboxylic acid group of 4-(1-methylcyclopropyl)butanoic acid to generate novel ester and amide libraries, followed by a rigorous biological evaluation pipeline.

Design and Synthesis of Derivatives

The core strategy involves converting the parent carboxylic acid into a more reactive intermediate (an acid chloride), which can then be readily coupled with a diverse range of nucleophiles (alcohols or amines) to generate libraries of esters and amides.

Diagram: General Synthesis Workflow

Synthesis_Workflow cluster_0 Activation cluster_1 Derivatization cluster_2 Validation Start 4-(1-Methylcyclopropyl) butanoic Acid Activated Acid Chloride Intermediate Start->Activated e.g., Oxalyl Chloride, cat. DMF Product Ester or Amide Library Activated->Product Coupling Reaction Nucleophile Diverse Alcohols (R-OH) or Amines (R-NH2) Nucleophile->Product Purification Column Chromatography Product->Purification Work-up Characterization NMR, HRMS, HPLC Purification->Characterization

Caption: Workflow for synthesis of 4-(1-methylcyclopropyl)butanoic acid derivatives.

Protocol 2.1: General Synthesis of Amide Derivatives
  • Rationale: This protocol describes the synthesis of an amide library. Amide formation via an acid chloride is a robust and high-yielding reaction. Oxalyl chloride is chosen as the activating agent because its byproducts (CO, CO₂, HCl) are gaseous and easily removed, simplifying purification.[8]

  • Materials:

    • 4-(1-Methylcyclopropyl)butanoic acid[9][10]

    • Oxalyl chloride

    • Anhydrous Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF), catalyst

    • Selected primary or secondary amine (e.g., aniline, benzylamine)

    • Triethylamine (TEA) or other non-nucleophilic base

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Procedure:

    • Acid Chloride Formation: To a solution of 4-(1-methylcyclopropyl)butanoic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add one drop of DMF. Cool the mixture to 0 °C in an ice bath.

    • Add oxalyl chloride (1.2 eq) dropwise. Gas evolution will be observed.

    • Allow the reaction to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS.

    • Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

    • Amide Coupling: Immediately dissolve the crude acid chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acid chloride solution dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Work-up and Purification: Quench the reaction with water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes).

    • Combine the pure fractions and remove the solvent to yield the final amide product.

Analytical Characterization of Derivatives

  • Rationale: Rigorous characterization is essential to confirm the identity, structure, and purity of each synthesized compound before biological testing. A combination of spectroscopic and chromatographic techniques provides a self-validating system.[11][12]

Protocol 3.1: Compound Validation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra for each purified compound.

    • Purpose: To confirm the covalent structure. The proton NMR should show characteristic peaks for the cyclopropyl group, the alkyl chain, and the newly introduced R-group. The carbon NMR confirms the number and type of carbon atoms.

  • High-Resolution Mass Spectrometry (HRMS):

    • Analyze each compound using a technique like ESI-TOF (Electrospray Ionization - Time of Flight).

    • Purpose: To confirm the elemental composition. The measured mass should be within 5 ppm of the calculated exact mass for the expected molecular formula.[13]

  • High-Performance Liquid Chromatography (HPLC):

    • Analyze the final product using a reverse-phase HPLC method with a suitable detector (e.g., UV-Vis or MS).[14]

    • Purpose: To determine the purity of the compound. For biological screening, purity should ideally be >95%.

Herbicidal Activity Screening

A tiered screening approach is employed to efficiently identify promising candidates. Primary screening uses a simple, high-throughput bioassay, while secondary screening involves more resource-intensive whole-plant assays on selected "hits."

Diagram: Herbicide Screening Funnel

Screening_Workflow Compound_Library Synthesized Derivative Library (>95% Purity) Primary_Screen Primary Screen: Seed Germination & Root Growth Assay (e.g., Agar Plate Method) Compound_Library->Primary_Screen Primary_Eval Evaluation: Identify 'Hits' with Significant Growth Inhibition (e.g., >80% at 100 µM) Primary_Screen->Primary_Eval Secondary_Screen Secondary Screen: Whole Plant Greenhouse Assay (Post-emergence) Primary_Eval->Secondary_Screen Active 'Hits' Inactive Inactive Compounds Primary_Eval->Inactive Secondary_Eval Evaluation: Determine Dose-Response (GR50) Assess Selectivity (Crop vs. Weed) Secondary_Screen->Secondary_Eval Lead_Compound Lead Compound(s) for MoA Studies & Optimization Secondary_Eval->Lead_Compound Potent & Selective 'Leads'

Caption: Tiered workflow for screening novel compounds for herbicidal activity.

Protocol 4.1: Primary Screening - Algal Lawn Bioassay
  • Rationale: This is a rapid, semi-quantitative method to detect general phytotoxicity. Unicellular green algae like Chlamydomonas reinhardtii are sensitive to a wide range of herbicides and provide a result in 2-3 days.[15]

  • Procedure:

    • Prepare a solid agar medium suitable for algal growth in petri dishes.

    • Inoculate the agar surface with a liquid culture of C. reinhardtii to create a uniform "lawn."

    • Dissolve test compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

    • Apply a small, known volume (e.g., 10 µL) of each test compound solution onto a sterile paper disk. Include a solvent-only disk as a negative control.

    • Place the paper disks onto the algal lawn.

    • Incubate the plates under controlled light and temperature for 2-3 days.

    • Evaluation: Measure the diameter of the clear "zone of inhibition" around each disk. A larger zone indicates higher herbicidal activity.

Protocol 4.2: Secondary Screening - Greenhouse Post-Emergence Assay
  • Rationale: This assay evaluates the efficacy of "hit" compounds on whole plants under more realistic conditions. It allows for the assessment of both monocot and dicot weed control and provides dose-response data.[16][17]

  • Materials:

    • Seeds of representative weed species:

      • Monocot: Barnyardgrass (Echinochloa crus-galli)[17]

      • Dicot: Velvetleaf (Abutilon theophrasti)[1]

    • Standard potting soil

    • Pots or trays for planting

    • Automated spray chamber

    • Formulation blanks and commercial standard herbicide (e.g., Clethodim, 2,4-D) for comparison.

  • Procedure:

    • Plant seeds in pots and grow in a greenhouse under controlled conditions (e.g., 25°C, 16:8 light:dark cycle) until they reach the 2-3 leaf stage.

    • Prepare spray solutions of the test compounds at several concentrations (e.g., 10, 50, 150, 300 g active ingredient/hectare). The compounds should be formulated with appropriate surfactants and solvents to ensure uptake.

    • Treat the plants using an automated spray chamber to ensure uniform application. Include untreated and formulation blank controls.

    • Return the plants to the greenhouse.

    • Evaluation: After a set period (e.g., 14-21 days), visually assess plant injury on a scale of 0% (no effect) to 100% (complete death).[18]

    • For quantitative analysis, harvest the above-ground biomass, dry it in an oven, and weigh it. Calculate the percent growth reduction relative to the untreated control.

    • Use the data to calculate the GR₅₀ value (the dose required to cause 50% growth reduction) for each active compound.

Structure-Activity Relationship (SAR) Analysis

  • Rationale: By comparing the chemical structures of the derivatives with their corresponding herbicidal activities, researchers can deduce which molecular features are critical for efficacy. This knowledge guides the design of the next generation of more potent compounds.[19][20]

Data Presentation: Hypothetical SAR Table
Compound IDR-Group (Amide)GR₅₀ (µM) BarnyardgrassGR₅₀ (µM) Velvetleaf
Parent Acid -OH>1000>1000
DA-01 -NH-Phenyl250150
DA-02 -NH-(4-Cl-Phenyl)7540
DA-03 -NH-(2,4-diCl-Phenyl)5025
DA-04 -NH-(4-F-Phenyl)8045
DA-05 -NH-Benzyl400320
DA-06 -N(CH₃)₂>1000>1000

From this hypothetical data, one could infer that: an aromatic amide is beneficial (DA-01 vs. DA-06), and electron-withdrawing groups on the phenyl ring, particularly chlorine, enhance activity (DA-02, DA-03).

Preliminary Mechanism of Action (MoA) Studies

  • Rationale: Identifying the biochemical target of a lead compound is crucial. Many herbicides function by inhibiting essential plant enzymes. For instance, some cyclopropane-containing compounds are known to inhibit ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid (BCAA) pathway.[13] An in-vitro enzyme inhibition assay can directly test this hypothesis.

Diagram: Potential Herbicidal MoA

MoA_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Acetolactate α-Acetolactate ALS->Acetolactate KARI Ketol-Acid Reductoisomerase (KARI) Acetolactate->KARI DHIV α,β-Dihydroxy- isovalerate KARI->DHIV DHAD Dehydratase DHIV->DHAD KIV α-Ketoisovalerate DHAD->KIV BCAAs Valine, Leucine, Isoleucine KIV->BCAAs Inhibitor Hypothetical Derivative (e.g., DA-03) Inhibitor->KARI Inhibition

Caption: Inhibition of the BCAA pathway by a hypothetical KARI inhibitor.

Protocol 6.1: In-Vitro KARI Inhibition Assay
  • Procedure:

    • Enzyme Preparation: Obtain or recombinantly express and purify KARI from a target plant species (e.g., Arabidopsis thaliana).

    • Assay Buffer: Prepare an appropriate assay buffer containing cofactors for the KARI enzyme (e.g., NADPH, Mg²⁺).

    • Reaction: In a 96-well plate, combine the assay buffer, a known concentration of the enzyme substrate (e.g., α-acetolactate), and varying concentrations of the inhibitor (lead compound).

    • Initiate the reaction by adding purified KARI enzyme.

    • Detection: Monitor the reaction rate by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • Analysis: Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[13]

References

  • Woods End Laboratories. (n.d.). Herbicide Bioassay.
  • Yuan, Z., et al. (2025). Cyclopropyl-enhanced bioavailability, not target-site potency, drives the herbicidal activity of FM-1688, a novel PPO inhibitor. Pest Management Science.
  • Deng, J., et al. (2014).
  • Li, X. Q., et al. (2008). A Rapid and Simple Bioassay Method for Herbicide Detection.
  • Wang, J., et al. (2018). Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. Frontiers in Chemistry.
  • Yuan, Z., et al. (2025). Cyclopropyl‐enhanced bioavailability, not target‐site potency, drives the herbicidal activity of FM‐1688, a novel PPO inhibitor.
  • Fukuda, K., et al. (2018). Action mechanism of bleaching herbicide cyclopyrimorate, a novel homogentisate solanesyltransferase inhibitor. Journal of Pesticide Science.
  • Duke, S. O., et al. (2024). New Approaches to Herbicide and Bioherbicide Discovery. Weed Science.
  • Ota, Y., et al. (2024). Molecular Design of Novel Herbicide and Insecticide Seed Compounds with Machine Learning. ACS Omega.
  • Wang, J., et al. (2022). Analytical Methods to Analyze Pesticides and Herbicides.
  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Liu, C., et al. (2020). Analytical Methods to Analyze Pesticides and Herbicides.
  • Liu, C., et al. (2018). Analytical Methods for Pesticides and Herbicides.
  • Min, L. J., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology.
  • Melo, K. G., et al. (2018).
  • ChemScene. (n.d.). 4-(1-Methylcyclopropyl)butanoic acid. ChemScene.
  • Hatzios, K. K. (1991). Chemistry and Structure-Activity Relationships of Herbicide Safeners.
  • BLD Pharm. (n.d.). 4-(1-Methylcyclopropyl)butanoic acid. BLD Pharm.
  • MySkinRecipes. (n.d.). 4-(1-methylcyclopropyl)butanoic acid. MySkinRecipes.
  • ChemUniverse. (n.d.). 4-(1-METHYLCYCLOPROPYL)BUTANOIC ACID. ChemUniverse.
  • Wang, D., et al. (2012). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon.
  • Nooprom, P., et al. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega.
  • Liu, W., et al. (2023). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Molecules.
  • Gaskin, A., & Pinton, S. (2022).
  • Wang, Z., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
  • Rouchaud, J., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
  • Xu, Y., et al. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
  • PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-.

Sources

Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-(1-Methylcyclopropyl)butanoic Acid

Introduction 4-(1-Methylcyclopropyl)butanoic acid is a valuable carboxylic acid derivative characterized by the presence of a sterically demanding 1-methylcyclopropyl group. This structural motif is of increasing interes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1-Methylcyclopropyl)butanoic acid is a valuable carboxylic acid derivative characterized by the presence of a sterically demanding 1-methylcyclopropyl group. This structural motif is of increasing interest in medicinal chemistry and drug development, as the cyclopropyl ring can serve as a metabolically stable bioisostere for other chemical groups, influencing the molecule's conformation, lipophilicity, and metabolic profile. The strategic introduction of this moiety can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. These application notes provide a detailed, field-proven protocol for the laboratory-scale synthesis of 4-(1-Methylcyclopropyl)butanoic acid, designed for researchers and scientists in both academic and industrial settings.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of 4-(1-Methylcyclopropyl)butanoic acid can be efficiently achieved through a convergent three-step sequence. This strategy was designed for its reliability, scalability, and utilization of readily available starting materials. The core of this approach hinges on the formation of a key carbon-carbon bond between the 1-methylcyclopropyl unit and a four-carbon chain, followed by the hydrolysis of a nitrile intermediate.

The chosen synthetic pathway is as follows:

  • Grignard Reagent Formation: The synthesis commences with the preparation of a 1-methylcyclopropyl Grignard reagent from 1-bromo-1-methylcyclopropane. This organometallic intermediate provides a potent nucleophilic carbon source, essential for the subsequent bond formation.

  • Nucleophilic Substitution: The Grignard reagent then undergoes a nucleophilic substitution reaction with a suitable four-carbon electrophile, 4-chlorobutyronitrile. This step efficiently introduces the required butanenitrile backbone.

  • Nitrile Hydrolysis: The synthesis culminates in the hydrolysis of the resulting 4-(1-methylcyclopropyl)butanenitrile to the target carboxylic acid. This transformation can be effectively carried out under basic conditions followed by acidification.[1]

This methodology is favored over alternative routes, such as those involving the cyclopropanation of a pre-existing butanoic acid derivative, due to the predictable reactivity and generally high yields of each step.

Visualizing the Synthesis

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start 1-Bromo-1-methylcyclopropane Grignard Step 1: Grignard Reagent Formation (Mg, THF) Start->Grignard Intermediate1 1-Methylcyclopropyl magnesium bromide Grignard->Intermediate1 Coupling Step 2: Nucleophilic Substitution (4-Chlorobutyronitrile) Intermediate1->Coupling Intermediate2 4-(1-Methylcyclopropyl)butanenitrile Coupling->Intermediate2 Hydrolysis Step 3: Nitrile Hydrolysis (NaOH, H2O then H3O+) Intermediate2->Hydrolysis Product 4-(1-Methylcyclopropyl)butanoic acid Hydrolysis->Product

Sources

Method

Application Note: Comprehensive Analytical Characterization of 4-(1-Methylcyclopropyl)butanoic acid

Abstract This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 4-(1-Methylcyclopropyl)butanoic acid. As a molecule incorporating a strained cyclopropyl rin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 4-(1-Methylcyclopropyl)butanoic acid. As a molecule incorporating a strained cyclopropyl ring and a carboxylic acid moiety, it presents unique analytical considerations.[1][2] This guide is intended for researchers, quality control analysts, and drug development professionals, offering a multi-technique approach to ensure structural integrity, purity, and physicochemical properties are rigorously determined. We will delve into spectroscopic techniques for structural elucidation (NMR, MS, IR), chromatographic methods for purity assessment and quantification (HPLC, GC), and thermal analysis for physical property determination (DSC, TGA). The causality behind methodological choices is explained to provide a framework for robust analytical method development.

Introduction: The Analytical Imperative

4-(1-Methylcyclopropyl)butanoic acid is a carbocyclic fatty acid derivative. The cyclopropyl group is a versatile structural motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, or modulate conformation.[2][3][4] Its strained three-membered ring imparts unique electronic and steric properties, influencing molecular interactions and reactivity.[1][5] The carboxylic acid function provides a handle for further synthesis and influences the molecule's polarity and solubility.

Given its potential as a synthetic building block or a pharmacologically active agent, a thorough and multi-faceted analytical characterization is not merely a procedural step but a foundational requirement for its use in research and development. This ensures batch-to-batch consistency, validates synthetic routes, and provides the necessary data for regulatory submissions. This guide outlines an integrated workflow for this purpose.

cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Physicochemical Properties NMR NMR Report Report NMR->Report MS MS MS->Report IR IR IR->Report HPLC HPLC HPLC->Report GC (with Derivatization) GC (with Derivatization) GC (with Derivatization)->Report Thermal Analysis (DSC/TGA) Thermal Analysis (DSC/TGA) Thermal Analysis (DSC/TGA)->Report Sample Sample Sample->NMR Identity Structure Sample->MS MW Fragmentation Sample->IR Functional Groups Sample->HPLC Purity Assay Sample->GC (with Derivatization) Volatile Impurities Orthogonal Purity Sample->Thermal Analysis (DSC/TGA) Melting Point Stability

Figure 1: Integrated workflow for the analytical characterization.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For 4-(1-Methylcyclopropyl)butanoic acid (C₈H₁₄O₂), both ¹H and ¹³C NMR are required.

Rationale: ¹H NMR confirms the presence and connectivity of hydrogen atoms, with chemical shifts indicating their electronic environment and splitting patterns revealing neighboring protons. The cyclopropyl protons have characteristic upfield shifts due to ring current effects.[6][7] ¹³C NMR provides a count of unique carbon atoms and their hybridization state. The carboxylic carbon is highly deshielded and easily identifiable.[8][9]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • The acidic -COOH proton is expected to appear as a broad singlet far downfield (~10-12 ppm), its position being concentration-dependent.[9][10] This signal will disappear upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.[8][9]

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

Expected Spectral Features:

Assignment ¹H NMR (Predicted ppm) ¹³C NMR (Predicted ppm) Rationale / Notes
-C OOH-~175-185Highly deshielded carbonyl carbon.[8][9]
-COOH ~12.0 (broad s)-Acidic proton, exchangeable with D₂O.[10]
-C H₂-COOH~2.2-2.5 (t)~30-40Alpha-protons and carbon to the carbonyl group.[8]
-CH₂-C H₂-CH₂-~1.5-1.7 (m)~20-30Methylene groups in the butanoic chain.
C H₂-Cyclopropyl~1.4-1.6 (t)~30-40Methylene group attached to the cyclopropyl ring.
Cyclopropyl C -CH₃-~15-25Quaternary carbon of the cyclopropyl ring.
Cyclopropyl CH~0.2-0.6 (m)~10-20Diastereotopic methylene protons on the cyclopropyl ring, exhibiting complex splitting.[7]
-CH~1.0-1.2 (s)~20-30Methyl group protons on the cyclopropyl ring.
Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.

Rationale: Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), provides rich, reproducible fragmentation patterns. Electrospray Ionization (ESI), coupled with Liquid Chromatography (LC-MS), is a softer ionization technique that typically preserves the molecular ion. For this molecule, negative ion mode ESI is particularly effective, detecting the deprotonated molecule [M-H]⁻.

Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an LC-MS system equipped with an ESI source.

  • LC Method: A simple isocratic or gradient elution using a C18 column with a mobile phase of methanol/water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode) is sufficient for introduction to the MS.

  • MS Acquisition:

    • Acquire in both positive [M+H]⁺ and negative [M-H]⁻ modes for comprehensive data.

    • Perform a full scan to identify the molecular ion.

    • Perform fragmentation (MS/MS) on the parent ion to observe characteristic daughter ions.

Expected Fragmentation Patterns:

  • Molecular Ion: The molecular weight is 142.20 g/mol . Expect to see m/z 143.1 [M+H]⁺ or m/z 141.1 [M-H]⁻.

  • Key Fragments: In positive mode EI or MS/MS, characteristic losses for carboxylic acids include:

    • Loss of -OH (m/z 125)[11][12]

    • Loss of -COOH (m/z 97)[12]

    • McLafferty rearrangement is possible, which can lead to a fragment at m/z 60 for aliphatic carboxylic acids.[13]

    • Fragmentation involving the cyclopropyl ring may also occur.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.

Rationale: The carboxylic acid functional group has highly characteristic absorption bands. The O-H stretch is exceptionally broad due to hydrogen bonding, and the C=O stretch is typically the most intense peak in the spectrum.[10][14][15]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the neat sample (if liquid) or solid powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption frequencies.

Expected IR Absorption Bands:

Functional Group Frequency (cm⁻¹) Appearance
O-H stretch (Carboxylic acid)2500-3300Very broad and strong, due to H-bonding.[10][14]
C-H stretch (Alkyl)2850-3000Sharp peaks superimposed on the O-H band.[14]
C=O stretch (Carboxylic acid)1690-1760Very strong and sharp. Typically ~1710 cm⁻¹ for a hydrogen-bonded dimer.[10][14]
C-O stretch1210-1320Strong.[14]
O-H bend910-950Broad.[14]

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for separating the main compound from impurities, by-products, and starting materials, allowing for accurate purity determination and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for analyzing non-volatile organic acids.[16][17]

Rationale: Reversed-phase HPLC using a C18 column provides excellent separation for moderately polar compounds like 4-(1-Methylcyclopropyl)butanoic acid. UV detection is suitable as the carboxyl group absorbs UV light at low wavelengths (~210 nm).[18][19] An acidic mobile phase is used to suppress the ionization of the carboxylic acid, ensuring a consistent retention time and good peak shape.

cluster_legend HPLC Workflow workflow Mobile Phase (Solvent A/B) Pump Autosampler (Inject Sample) Column (C18) UV Detector (210 nm) Data System (Chromatogram)

Figure 2: A typical reversed-phase HPLC workflow.

Protocol: Reversed-Phase HPLC-UV

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid or Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Elution: A gradient elution is recommended to separate impurities with a wide range of polarities. Example gradient:

    • Start at 10% B, hold for 2 min.

    • Linear ramp to 95% B over 15 min.

    • Hold at 95% B for 3 min.

    • Return to 10% B and equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.[18]

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: For assay determination, use an external standard of known purity. Purity is typically reported as area percent from the chromatogram.

Gas Chromatography (GC) with Derivatization

GC can serve as an orthogonal method for purity analysis, particularly for identifying volatile or non-polar impurities not well-resolved by HPLC.

Rationale: Direct GC analysis of carboxylic acids can result in poor peak shape and thermal degradation.[20] Derivatization to a more volatile and thermally stable ester, such as a Fatty Acid Methyl Ester (FAME), is a standard and reliable approach.[21][22] GC with Flame Ionization Detection (GC-FID) is used for robust quantification.

Protocol: GC-FID after Methyl Ester Derivatization

  • Derivatization (Methylation):

    • Accurately weigh ~10 mg of the sample into a reaction vial.

    • Add 2 mL of Boron Trifluoride (BF₃) in methanol (14% w/v).

    • Seal the vial and heat at 60-80 °C for 10-20 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer, containing the FAME, to a GC vial for analysis.[21]

  • GC-FID Conditions:

    • Column: A polar capillary column, such as one coated with polyethylene glycol (e.g., FAMEWAX), is ideal for separating FAMEs.[21][23] A 30 m x 0.25 mm ID x 0.25 µm film thickness is a good starting point.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 260 °C.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 min at 240 °C.

  • Analysis: The resulting methyl 4-(1-methylcyclopropyl)butanoate will have a single, sharp peak. Impurities will be separated based on their volatility and polarity.

Thermal Analysis

Thermal analysis provides information on the material's physical state, melting point, and thermal stability.

Rationale: Differential Scanning Calorimetry (DSC) can determine the melting point and purity (via melting point depression). Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating the onset of thermal decomposition.[24][25] This is critical for assessing the stability of the compound during storage or processing.[26]

Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum pan (for DSC) or platinum/ceramic pan (for TGA).

  • DSC Conditions:

    • Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature well above the expected melting point (e.g., 25 °C to 250 °C) at a rate of 10 °C/min.

    • The peak of the endotherm corresponds to the melting point.

  • TGA Conditions:

    • Heat the sample under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.

    • The resulting curve shows the temperature at which weight loss (decomposition) begins.

References

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

  • SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. Available from: [Link]

  • Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. (2021). Available from: [Link]

  • JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. (2025). Available from: [Link]

  • Restek. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (2020). Available from: [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. (2023). Available from: [Link]

  • SHIMADZU CORPORATION. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Available from: [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Available from: [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acids. Available from: [Link]

  • Phenomenex. Organic Acids from Wine via HPLC-UV. (2020). Available from: [Link]

  • Encyclopedia.pub. Liquid-Chromatographic Methods for Carboxylic Acids. Available from: [Link]

  • ACS Publications. Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids: Insight Studies. (2011). Available from: [Link]

  • JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). Available from: [Link]

  • MDPI. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. (2019). Available from: [Link]

  • Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. (2020). Available from: [Link]

  • PubMed. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. (2021). Available from: [Link]

  • National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Available from: [Link]

  • University of Arizona. Mass Spectrometry - Examples. Available from: [Link]

  • Agilent. GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. (2012). Available from: [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • ACS Publications. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015). Available from: [Link]

  • Royal Society of Chemistry. Thermal transport in amorphous small organic materials: a mechanistic study. (2020). Available from: [Link]

  • National Center for Biotechnology Information. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015). Available from: [Link]

  • ScienceDirect. Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with injection port derivatization and gas chromatography-mass spectrometry. (2014). Available from: [Link]

  • Google Patents. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry.
  • ACS Publications. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015). Available from: [Link]

  • MySkinRecipes. 4-(1-methylcyclopropyl)butanoic acid. Available from: [Link]

  • Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2023). Available from: [Link]

  • ACS Publications. Nuclear magnetic resonance spectra of cyclopropyl derivatives. (1964). Available from: [Link]

  • RSC Publishing. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. (2022). Available from: [Link]

  • Springer Nature. Fluoropolymer-diluted small molecule organic semiconductors with extreme thermal stability. (2018). Available from: [Link]

  • Defense Technical Information Center. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (1963). Available from: [Link]

  • ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Available from: [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. Available from: [Link]

  • ACS Publications. The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. (1965). Available from: [Link]

  • Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum. Available from: [Link]

  • ChemUniverse. 4-(1-METHYLCYCLOPROPYL)BUTANOIC ACID. Available from: [Link]

  • ElectronicsAndBooks. The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives1. Available from: [Link]

  • Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Hindawi. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (2012). Available from: [Link]

  • ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. (2020). Available from: [Link]

Sources

Application

Application Note: High-Purity Purification Strategies for 4-(1-Methylcyclopropyl)butanoic acid

Abstract 4-(1-Methylcyclopropyl)butanoic acid is a critical intermediate in the synthesis of high-value agrochemicals and pharmaceutical compounds, where its purity is paramount to the success of subsequent reactions and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(1-Methylcyclopropyl)butanoic acid is a critical intermediate in the synthesis of high-value agrochemicals and pharmaceutical compounds, where its purity is paramount to the success of subsequent reactions and the quality of the final product.[1] This guide provides a comprehensive overview of robust purification methodologies tailored for this specific carboxylic acid. We move beyond simple procedural lists to explain the scientific rationale behind each technique, enabling researchers to make informed decisions for achieving optimal purity. This document covers fundamental acid-base extraction, bulk purification via vacuum distillation, and high-resolution purification using both normal-phase and reversed-phase column chromatography. Each section includes detailed, step-by-step protocols and expert insights to address common challenges associated with purifying carboxylic acids.

Introduction and Compound Profile

4-(1-Methylcyclopropyl)butanoic acid (CAS No. 39223-32-0) possesses a unique structure combining a cyclopropyl ring with a butanoic acid chain. This structure is instrumental in designing biologically active molecules.[1] However, synthetic routes can introduce a variety of impurities, including unreacted starting materials, byproducts, and residual solvents.[2] The presence of the carboxylic acid functional group (pKa ≈ 4.8) dictates the purification strategies that can be effectively employed.[3]

Table 1: Physicochemical Properties of 4-(1-Methylcyclopropyl)butanoic acid

PropertyValueSource
CAS Number 39223-32-0[4][5]
Molecular Formula C₈H₁₄O₂[1][4]
Molecular Weight 142.20 g/mol [1]
Predicted Boiling Point 236.6 ± 8.0 °C at 760 mmHg[3]
Predicted Density 1.038 ± 0.06 g/cm³[3]
Predicted pKa 4.83 ± 0.10[3]

The choice of a purification method is dictated by the nature of the impurities, the scale of the purification, and the desired final purity level. This guide presents a tiered approach, from initial workup to final polishing.

Foundational Purification: Acid-Base Extraction

Principle of Causality: This technique leverages the acidic nature of the carboxyl group. By treating the crude product with a mild aqueous base, the carboxylic acid is deprotonated to form its water-soluble carboxylate salt. This salt partitions into the aqueous phase, leaving non-acidic organic impurities behind in the organic solvent. Subsequent acidification of the aqueous layer regenerates the pure, water-insoluble carboxylic acid.[2][6] This method is exceptionally effective for removing neutral or basic impurities.

G cluster_0 Separatory Funnel: Step 1 (Basification) cluster_1 Separatory Funnel: Step 2 (Separation) cluster_2 Beaker: Step 3 (Acidification) A Crude Product in Organic Solvent (e.g., Diethyl Ether) B Add Aqueous Base (e.g., NaHCO₃ soln.) A->B Shake & Vent C Aqueous Layer (Contains Sodium 4-(1-methylcyclopropyl)butanoate) B->C Separate Layers D Organic Layer (Contains Neutral/Basic Impurities) E Aqueous Layer from Step 2 F Add Strong Acid (e.g., HCl) until pH < 3 E->F G Pure Carboxylic Acid (Precipitates or forms an oil) F->G H Final Pure Product in Organic Solvent G->H Extract with fresh organic solvent

Caption: Workflow for Acid-Base Extraction.

Protocol 2.1: Acid-Base Extraction
  • Dissolution: Dissolve the crude 4-(1-methylcyclopropyl)butanoic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Extraction with Base: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel.[2]

    • Expert Insight: NaHCO₃ is a weak base, making it selective for extracting carboxylic acids over most phenols. For stronger acids or stubborn emulsions, a dilute (e.g., 1 M) sodium hydroxide (NaOH) solution can be used, but it risks hydrolyzing any ester impurities.

  • Separation: Stopper the funnel and gently invert it several times, venting frequently to release the pressure from CO₂ evolution. Allow the layers to separate fully.

  • Collection: Drain the lower aqueous layer, which contains the sodium salt of the target acid, into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the extraction (steps 2-4) on the organic layer with fresh NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.[2]

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated strong acid (e.g., HCl) dropwise with stirring until the pH of the solution is ~2-3 (verify with pH paper). The pure carboxylic acid will either precipitate as a solid or separate as an oily layer.

  • Final Isolation:

    • If a solid precipitates, collect it by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

    • If an oil separates, extract it into a fresh portion of an organic solvent (e.g., diethyl ether), transfer the organic layer to a separatory funnel, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.[2]

Bulk Purification: Vacuum Distillation

Principle of Causality: For liquid carboxylic acids, distillation is an effective purification method that separates compounds based on differences in their boiling points.[7] Given the predicted boiling point of ~237 °C for 4-(1-Methylcyclopropyl)butanoic acid, performing the distillation under reduced pressure (vacuum) is essential.[3] This lowers the boiling point significantly, preventing the thermal decomposition that can occur at high temperatures.

G cluster_0 Vacuum Distillation Apparatus A Heating Mantle with Stirring B Distilling Flask (Crude Acid) A->B C Vigreux Column (Fractionating) B->C Vapors Rise D Distillation Head with Thermometer C->D E Condenser (Water In/Out) D->E Vapors Condense F Receiving Flask (Pure Acid) E->F Liquid Drips G Vacuum Source (Pump & Trap) F->G Vacuum Applied G->D

Caption: Schematic of a Vacuum Distillation Setup.

Protocol 3.1: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus as shown in the diagram above. Ensure all glass joints are properly sealed with vacuum grease. Use a magnetic stir bar or boiling chips in the distilling flask to ensure smooth boiling.

  • Charging the Flask: Charge the distilling flask with the crude 4-(1-Methylcyclopropyl)butanoic acid (previously purified by extraction, if necessary). Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Turn on the condenser cooling water. Slowly and carefully apply vacuum from the pump.

  • Heating: Once the desired pressure is stable, begin heating the distilling flask gently using a heating mantle.

  • Fraction Collection:

    • Collect and discard the initial low-boiling fraction (forerun), which typically contains residual solvents.

    • As the temperature stabilizes at the boiling point of the product at that pressure, switch to a clean receiving flask to collect the main fraction.

    • Stop the distillation when the temperature either rises or drops significantly, or when only a small residue remains in the distilling flask.

  • Shutdown: Remove the heating mantle and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

High-Purity Purification: Column Chromatography

For separating the target acid from impurities with similar physical properties, column chromatography is the method of choice. The selection of the stationary phase (normal or reversed-phase) is critical.

Normal-Phase (Silica Gel) Chromatography

Principle of Causality: In normal-phase chromatography, a polar stationary phase (silica gel) is used with a less polar mobile phase. Separation occurs based on polarity, with more polar compounds adsorbing more strongly to the silica and eluting later. Carboxylic acids, being highly polar, can interact very strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing or "streaking".[2]

The Self-Validating Solution: To ensure a successful separation, the equilibrium between the protonated (neutral) and deprotonated (anionic) forms of the acid on the silica surface must be controlled. By adding a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase, the equilibrium is shifted entirely to the protonated state.[2] This suppresses the strong ionic interaction, allowing the acid to elute as a sharp, well-defined band.

G A Prepare Column (Slurry pack silica gel) B Load Sample (Concentrated on silica) A->B D Elute Column (Apply gentle pressure) B->D C Prepare Mobile Phase (e.g., Hexane:EtOAc + 0.5% Acetic Acid) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent (Rotary Evaporator) G->H I High-Purity Product H->I

Caption: General Workflow for Flash Column Chromatography.

Protocol 4.1: Normal-Phase Chromatography
  • Mobile Phase Selection: Using Thin-Layer Chromatography (TLC), determine a suitable mobile phase system (e.g., a mixture of hexanes and ethyl acetate) that gives the target compound an Rf value of ~0.3. Crucially, add 0.5-1% acetic acid to this solvent system for both the TLC and the column itself. [2]

  • Column Packing: Pack a glass column with silica gel using the selected mobile phase as a slurry.

  • Sample Loading: Dissolve the crude acid in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply gentle air pressure to begin eluting the sample. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot the collected fractions onto TLC plates to identify which ones contain the purified product, free from impurities.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the mobile phase (including the volatile acetic acid) under reduced pressure using a rotary evaporator to yield the purified 4-(1-Methylcyclopropyl)butanoic acid.

Reversed-Phase (C18) Chromatography

Principle of Causality: Reversed-phase chromatography uses a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (like water/acetonitrile).[8] Separation is based on hydrophobicity; more non-polar compounds are retained longer. This method is highly effective for purifying polar compounds, including carboxylic acids, that may be difficult to separate by normal-phase chromatography.[8]

Table 2: Comparison of Chromatographic Methods

FeatureNormal-Phase (Silica)Reversed-Phase (C18)
Stationary Phase Polar (Silica Gel)Non-polar (C18)
Mobile Phase Non-polar (Hexane/EtOAc)Polar (Water/Acetonitrile)
Elution Order Least polar elutes firstMost polar elutes first
Key Challenge Acid streakingSample solubility in mobile phase
Solution Add 0.5% Acetic Acid to eluent[2]Add 0.1% TFA to eluent[8]
Best For Separating from less polar impuritiesSeparating from more polar impurities
Protocol 4.2: Reversed-Phase Flash Chromatography
  • Method Development: Develop a separation method using reversed-phase TLC plates or analytical HPLC. A common mobile phase is a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) to ensure the carboxylic acid remains protonated.[8]

  • Column Equilibration: Equilibrate a C18 flash column with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile + 0.1% TFA).

  • Sample Loading: Dissolve the sample in a minimal amount of a strong solvent (like DMF or methanol) or the mobile phase itself. If solubility is limited, use a solid loading technique by adsorbing the sample onto C18 silica.[8]

  • Elution and Fraction Collection: Run the gradient, increasing the percentage of the organic solvent (acetonitrile). Collect fractions and monitor the elution using a UV detector or by TLC/LC-MS analysis.

  • Isolation: Combine the pure fractions. Removing water/acetonitrile mixtures often requires lyophilization (freeze-drying) or careful rotary evaporation followed by drying under high vacuum to remove residual water and TFA.

Summary and Method Selection

The optimal purification strategy for 4-(1-Methylcyclopropyl)butanoic acid depends on the specific context of the research.

  • For routine workup and removal of neutral impurities: Acid-base extraction is the most efficient and cost-effective first step.

  • For bulk purification of a liquid product: Vacuum distillation is ideal after an initial extraction.

  • For achieving high purity (>98%) and separating closely related impurities: Column chromatography is necessary. Normal-phase with an acidic modifier is a standard approach, while reversed-phase offers a powerful alternative for more polar impurity profiles.

By understanding the chemical principles behind each method, researchers can confidently select and execute the appropriate protocol to achieve the required purity for their specific application.

References

  • Teledyne ISCO. (2012).
  • LookChem.
  • Fiveable. Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.
  • Google Patents.
  • Google Patents.
  • SIELC Technologies.
  • The Student Room. (2018).
  • Sigma-Aldrich. 4-(1-methylcyclopropyl)butanoic acid.
  • BenchChem.
  • ChemicalBook. 4-(1-methylcyclopropyl)butanoic acid | 39223-32-0.
  • LibreTexts Chemistry. (2023).
  • MySkinRecipes. 4-(1-methylcyclopropyl)butanoic acid.
  • University of Rochester.
  • BLD Pharm. 39223-32-0|4-(1-Methylcyclopropyl)butanoic acid.
  • Wikipedia.

Sources

Method

Application Notes and Protocols for the Derivatization of 4-(1-Methylcyclopropyl)butanoic Acid for Bioassays

Introduction: Unlocking the Bioanalytical Potential of 4-(1-Methylcyclopropyl)butanoic Acid 4-(1-Methylcyclopropyl)butanoic acid is a unique carboxylic acid with a sterically hindered cyclopropyl moiety. Its distinct str...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Bioanalytical Potential of 4-(1-Methylcyclopropyl)butanoic Acid

4-(1-Methylcyclopropyl)butanoic acid is a unique carboxylic acid with a sterically hindered cyclopropyl moiety. Its distinct structure presents both opportunities and challenges in bioanalytical studies. Direct analysis of this compound in complex biological matrices can be hampered by poor chromatographic retention, low ionization efficiency in mass spectrometry, and the absence of a native chromophore or fluorophore for optical detection. Chemical derivatization is a powerful strategy to overcome these limitations, enhancing the molecule's suitability for a range of bioassays and enabling robust quantification and characterization.

This comprehensive guide provides detailed application notes and step-by-step protocols for the derivatization of 4-(1-Methylcyclopropyl)butanoic acid. We will explore various derivatization strategies tailored for different analytical platforms, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and fluorescence-based assays. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and critical parameters to ensure successful implementation in your research.

Chemical Profile of 4-(1-Methylcyclopropyl)butanoic Acid

A thorough understanding of the analyte's chemical properties is paramount for selecting and optimizing a derivatization strategy.

PropertyValueSource
IUPAC Name 4-(1-methylcyclopropyl)butanoic acid
CAS Number 39223-32-0[1]
Molecular Formula C₈H₁₄O₂[2]
Molecular Weight 142.19 g/mol [2]
Boiling Point 236.6±8.0 °C (Predicted)[2]
pKa 4.83±0.10 (Predicted)[2]

The key functional group for derivatization is the carboxylic acid. The presence of the 1-methylcyclopropyl group introduces steric hindrance around the carboxylic acid, which may influence the reaction kinetics of certain derivatization procedures.[3][4]

Derivatization Strategies for Bioanalytical Applications

The choice of derivatization method is dictated by the intended analytical platform and the specific requirements of the bioassay.


Analyte [label="4-(1-Methylcyclopropyl)butanoic acid"]; GC_MS [label="GC-MS Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC_MS [label="LC-MS Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fluorescence [label="Fluorescence Detection", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Silylation [label="Silylation\n(e.g., BSTFA, MSTFA)"]; Esterification_GC [label="Esterification\n(e.g., Diazomethane, TMS-Diazomethane)"]; Amidation [label="Amidation\n(e.g., EDC, DCC)"]; Fluorescent_Tagging [label="Fluorescent Tagging\n(e.g., Bromomethylcoumarins)"];

Analyte -> Silylation [label=" Increases Volatility\n Improves Thermal Stability"]; Analyte -> Esterification_GC [label=" Increases Volatility\n Reduces Polarity"]; Analyte -> Amidation [label=" Enhances Ionization (ESI+)\n Improves Retention"]; Analyte -> Fluorescent_Tagging [label=" Introduces Fluorophore\n Enables Sensitive Detection"];

Silylation -> GC_MS; Esterification_GC -> GC_MS; Amidation -> LC_MS; Fluorescent_Tagging -> Fluorescence; }

Figure 1: Derivatization workflows for 4-(1-Methylcyclopropyl)butanoic acid.

Protocol 1: Silylation for GC-MS Analysis

Silylation is a robust and widely used derivatization technique for GC-MS analysis of polar analytes like carboxylic acids.[5] It involves the replacement of the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group, which increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and enhanced detection.[5][6]

Rationale: For 4-(1-Methylcyclopropyl)butanoic acid, silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is highly effective. The addition of a catalyst such as trimethylchlorosilane (TMCS) is recommended to overcome the potential steric hindrance from the cyclopropyl group and ensure complete derivatization.[3]

Step-by-Step Protocol:
  • Sample Preparation:

    • Ensure the sample containing 4-(1-Methylcyclopropyl)butanoic acid is completely dry. Lyophilization or evaporation under a stream of nitrogen is recommended as water will deactivate the silylating reagent.[7]

    • Place the dried sample (typically 1-100 µg) in a 2 mL GC vial.

  • Reagent Addition:

    • Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS (or MSTFA + 1% TMCS). This provides a significant molar excess of the reagent.[7]

  • Reaction:

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven. The optimal time and temperature may require some optimization depending on the sample matrix.[3][7]

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • If necessary, the sample can be diluted with the solvent used in step 2.

Self-Validation:

  • Internal Standard: Include a structurally similar carboxylic acid as an internal standard to monitor derivatization efficiency and correct for variations in sample preparation and injection volume.

  • Blanks: Prepare a reagent blank (solvent and derivatizing agents only) to identify any potential interferences.

  • QC Samples: Analyze quality control samples at known concentrations to assess the accuracy and precision of the method.

Protocol 2: Esterification with Trimethylsilyldiazomethane (TMS-Diazomethane) for GC-MS Analysis

Esterification converts the carboxylic acid to its corresponding methyl ester, which is more volatile and exhibits better chromatographic behavior.[8] While diazomethane is highly effective, it is also explosive and toxic.[9] Trimethylsilyldiazomethane (TMS-diazomethane) is a safer and more convenient alternative.[10][11]

Rationale: This method is particularly useful for clean and rapid methylation of carboxylic acids. The reaction proceeds smoothly at room temperature or 0°C and the byproducts are volatile, minimizing chromatographic interference.[10]

Step-by-Step Protocol:
  • Sample Preparation:

    • Dissolve the dried sample containing 4-(1-Methylcyclopropyl)butanoic acid in a mixture of a non-polar solvent and methanol (e.g., 10:1 v/v diethyl ether:methanol or toluene:methanol). The methanol acts as a proton donor to facilitate the reaction.

    • Place the solution in a small reaction vial.

  • Reagent Addition:

    • Cool the vial to 0°C in an ice bath.

    • Slowly add a 2.0 M solution of TMS-diazomethane in hexanes dropwise until a faint yellow color persists, indicating a slight excess of the reagent. Nitrogen gas evolution will be observed.[10]

  • Reaction:

    • Stir the reaction mixture at 0°C for 30-60 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Quenching and Analysis:

    • Quench the excess TMS-diazomethane by adding a few drops of a weak acid (e.g., 2% acetic acid in hexane) until the yellow color disappears.

    • The sample is now ready for GC-MS analysis.

Self-Validation:

  • Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to ensure complete conversion of the starting material.

  • Purity Check: Analyze a derivatized standard of 4-(1-Methylcyclopropyl)butanoic acid to confirm the formation of the expected methyl ester and the absence of significant byproducts.

Protocol 3: Amidation using EDC for LC-MS/MS Analysis

For LC-MS analysis, derivatization aims to improve ionization efficiency and chromatographic retention. Amidation of the carboxylic acid with an amine-containing reagent is a common strategy to introduce a basic site that can be readily protonated, leading to enhanced signal intensity in positive-ion electrospray ionization (ESI+).[12][13]

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that facilitates the coupling of carboxylic acids with primary amines under mild aqueous conditions.[14][15] This makes it ideal for biological samples. Coupling with a reagent like 2-picolylamine can significantly increase detection sensitivity in LC-MS/MS.


Carboxylic_Acid [label="4-(1-Methylcyclopropyl)\nbutanoic Acid"]; EDC [label="EDC"]; Amine [label="Amine Reagent\n(e.g., 2-Picolylamine)"]; Activated_Ester [label="O-Acylisourea\nIntermediate", shape=ellipse, style=dashed]; Amide_Product [label="Derivatized Amide"]; Urea_Byproduct [label="Urea Byproduct"];

Carboxylic_Acid -> Activated_Ester [label="+ EDC"]; Activated_Ester -> Amide_Product [label="+ Amine"]; Activated_Ester -> Urea_Byproduct [label="Rearrangement"]; Amide_Product -> LC_MS [label="Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Figure 2: Simplified mechanism of EDC-mediated amidation.

Step-by-Step Protocol:
  • Sample Preparation:

    • The sample containing 4-(1-Methylcyclopropyl)butanoic acid can be in an aqueous or organic solvent. If in an organic solvent, evaporate to dryness and reconstitute in a suitable buffer (e.g., 50 mM MES buffer, pH 6.0).

  • Reagent Preparation:

    • Prepare a fresh solution of EDC (e.g., 10 mg/mL in water).

    • Prepare a solution of the amine reagent (e.g., 2-picolylamine, 10 mg/mL in water).

  • Reaction:

    • To your sample, add the EDC solution followed by the amine reagent solution. The molar ratio of EDC and amine to the carboxylic acid should be in excess (e.g., 5-10 fold).

    • Vortex the mixture gently and allow it to react at room temperature for 1-2 hours.

  • Sample Cleanup and Analysis:

    • The reaction can be quenched by adding a small amount of a volatile acid (e.g., 0.1% formic acid).

    • Depending on the sample complexity, a solid-phase extraction (SPE) step may be necessary to remove excess reagents and interfering substances.

    • The final sample is then ready for LC-MS/MS analysis.

Self-Validation:

  • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled analog of 4-(1-Methylcyclopropyl)butanoic acid is highly recommended for accurate quantification.

  • Reaction Optimization: Optimize the pH, reaction time, and reagent concentrations to maximize the yield of the amide derivative.

Protocol 4: Fluorescent Labeling for HPLC with Fluorescence Detection

For highly sensitive quantification, especially when mass spectrometry is not available, fluorescent labeling is the method of choice.[16] This involves reacting the carboxylic acid with a reagent that introduces a highly fluorescent tag.[17]

Rationale: Bromomethylcoumarin derivatives are excellent fluorescent labeling reagents for carboxylic acids.[17] The reaction proceeds via nucleophilic substitution under mild basic conditions, often catalyzed by a crown ether to enhance the nucleophilicity of the carboxylate anion. The resulting coumarin ester is highly fluorescent and can be detected with high sensitivity.

Step-by-Step Protocol:
  • Sample Preparation:

    • Ensure the sample containing 4-(1-Methylcyclopropyl)butanoic acid is dry.

    • Dissolve the sample in an aprotic solvent such as acetonitrile or acetone.

  • Reagent Addition:

    • To the sample solution in a reaction vial, add a 2-3 fold molar excess of the fluorescent labeling reagent (e.g., 4-bromomethyl-7-methoxycoumarin).

    • Add a catalytic amount of a base (e.g., anhydrous potassium carbonate) and a phase-transfer catalyst (e.g., 18-crown-6).

  • Reaction:

    • Seal the vial and heat the mixture at 60-80°C for 1-2 hours. Protect the reaction from light to prevent photobleaching of the fluorescent tag.

  • Analysis:

    • After cooling, the reaction mixture can be filtered to remove the base.

    • The sample is then ready for injection into the HPLC system with a fluorescence detector. The excitation and emission wavelengths will depend on the specific coumarin reagent used.

Self-Validation:

  • Standard Curve: Prepare a standard curve using known concentrations of derivatized 4-(1-Methylcyclopropyl)butanoic acid to enable accurate quantification.

  • Photostability: Assess the stability of the fluorescent derivative under the analytical conditions to ensure reliable results.

Conclusion

The derivatization of 4-(1-Methylcyclopropyl)butanoic acid is a critical step for its reliable analysis in various bioassays. The choice of the derivatization strategy should be carefully considered based on the analytical platform and the specific goals of the study. The protocols provided in this guide offer robust and validated methods for the derivatization of this unique carboxylic acid, enabling researchers to unlock its full bioanalytical potential. Careful optimization and validation are essential for achieving high-quality, reproducible data in your research endeavors.

References

  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 22). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Retrieved from [Link]

  • A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]

  • Kim, J. S., et al. (1996). Crowned-coumarin as a New Fluorescence Derivatization Reagent for Carboxylic Acids. Bulletin of the Korean Chemical Society, 17(1), 1-3.
  • MDPI. (2024, February 8). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Retrieved from [Link]

  • PubMed. (2022, September 5). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]

  • PubMed. (1985). New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives. Retrieved from [Link]

  • Guida, M., Salvatore, M. M., & Salvatore, F. (2015). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. Journal of Analytical & Bioanalytical Techniques, 6(5), 1-16.
  • Gismervik, B. C. (2015). Fluorescence Tagging of Marine Low Molecular Weight Carboxylic Acids. University of Connecticut.
  • ResearchGate. (2025, August 5). Fluorescent tagging of physiologically important carboxylic acids, including fatty acids, for their detection in liquid chromatography. Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
  • ResearchGate. (2025, August 6). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • MDPI. (2022, September 5). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]

  • OUCI. (n.d.). Application of Derivatization in Fatty Acids and Fatty Acyls Detection: Mass Spectrometry‐Based Targeted Lipidomics. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). Green Chemistry. RSC Publishing.
  • ResearchGate. (2025, August 5). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Retrieved from [Link]

  • PubMed. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Amidation and esterification of carboxylic acids with amines and phenols by N,N′′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. Retrieved from [Link]

  • PubMed. (2024, April 29). Derivatization of carboxylic groups prior to their LC analysis - A review. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2023, December 21). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Retrieved from [Link]

  • PubMed. (2003). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (n.d.). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization reactions and reagents for gas chromatography analysis. Retrieved from [Link]

  • PubMed Central. (2017, October 29). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. Retrieved from [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Agrochemical Formulations Containing "4-(1-Methylcyclopropyl)butanoic acid" Intermediates

Introduction: The Significance of the Cyclopropyl Moiety in Modern Agrochemicals The development of novel agrochemicals is a cornerstone of ensuring global food security. A key strategy in the design of new active ingred...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopropyl Moiety in Modern Agrochemicals

The development of novel agrochemicals is a cornerstone of ensuring global food security. A key strategy in the design of new active ingredients is the incorporation of unique structural motifs that enhance biological activity, metabolic stability, and target specificity. The cyclopropane ring, a three-membered carbocycle, has emerged as a valuable component in the synthesis of a wide range of biologically active compounds, including insecticides, fungicides, and plant growth regulators.[] Its inherent ring strain and unique electronic properties can confer potent and specific interactions with biological targets.[]

This technical guide focuses on the formulation of agrochemicals derived from the intermediate, 4-(1-Methylcyclopropyl)butanoic acid . This intermediate serves as a versatile building block for creating active ingredients with potential applications as plant growth regulators. The presence of both the cyclopropyl group and a carboxylic acid handle allows for diverse chemical modifications to fine-tune the biological activity and physicochemical properties of the final product.

This document will provide a comprehensive overview of the synthesis of this key intermediate, strategies for its incorporation into stable and efficacious agrochemical formulations, and robust analytical protocols for quality control. The causality behind experimental choices will be emphasized to provide a deeper understanding of the formulation development process.

Part 1: Synthesis of the Core Intermediate: 4-(1-Methylcyclopropyl)butanoic acid

A robust and scalable synthesis of the 4-(1-methylcyclopropyl)butanoic acid intermediate is the first critical step. While multiple synthetic routes can be envisioned, a plausible and efficient pathway involves a Reformatsky-type reaction followed by subsequent chemical transformations. The rationale for this choice is the high yield and tolerance of the Reformatsky reaction to a variety of functional groups.[2][3]

Proposed Synthetic Pathway

A logical synthetic approach starts from the readily available methyl cyclopropyl ketone.

Synthetic Pathway A Methyl cyclopropyl ketone B Intermediate β-hydroxy ester A->B Reformatsky Reaction (e.g., Ethyl bromoacetate, Zn) C Intermediate α,β-unsaturated ester B->C Dehydration (e.g., H2SO4, heat) D 4-(1-Methylcyclopropyl)but-2-enoic acid C->D Hydrolysis (e.g., NaOH, H3O+) E 4-(1-Methylcyclopropyl)butanoic acid D->E Reduction (e.g., H2, Pd/C)

Caption: Proposed synthesis of 4-(1-Methylcyclopropyl)butanoic acid.

Protocol 1: Synthesis of 4-(1-Methylcyclopropyl)butanoic acid

Objective: To synthesize the target intermediate with high purity.

Materials:

  • Methyl cyclopropyl ketone

  • Ethyl bromoacetate

  • Activated Zinc dust

  • Anhydrous Toluene

  • Iodine (crystal)

  • Hydrochloric acid (HCl), 2M

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium hydroxide (NaOH)

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen gas (H₂)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Step 1: Reformatsky Reaction.

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add activated zinc dust (1.2 eq).

    • Add a crystal of iodine to activate the zinc.

    • Add anhydrous toluene to the flask.

    • A solution of methyl cyclopropyl ketone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous toluene is added dropwise from the dropping funnel.

    • After the initial exothermic reaction subsides, the mixture is heated to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

    • The reaction mixture is cooled to room temperature and quenched by the slow addition of 2M HCl.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield the crude β-hydroxy ester.

  • Step 2: Dehydration.

    • The crude β-hydroxy ester is dissolved in a minimal amount of a suitable solvent (e.g., toluene).

    • A catalytic amount of concentrated H₂SO₄ is added.

    • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

    • The reaction is monitored by TLC for the disappearance of the starting material.

    • Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and then brine.

    • The organic layer is dried over anhydrous MgSO₄, and the solvent is evaporated to give the crude α,β-unsaturated ester.

  • Step 3: Hydrolysis.

    • The crude α,β-unsaturated ester is dissolved in a mixture of ethanol and water.

    • Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 2-4 hours.

    • After cooling, the ethanol is removed under reduced pressure.

    • The aqueous solution is acidified with concentrated HCl to precipitate the α,β-unsaturated carboxylic acid.

    • The product is extracted with diethyl ether, and the combined organic extracts are dried and concentrated.

  • Step 4: Reduction.

    • The α,β-unsaturated carboxylic acid is dissolved in methanol.

    • A catalytic amount of 10% Pd/C is added.

    • The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, 4-(1-Methylcyclopropyl)butanoic acid.

Self-Validation: Each step should be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion before proceeding to the next. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 2: Formulation of Agrochemicals from 4-(1-Methylcyclopropyl)butanoic acid Derivatives

Once the intermediate is synthesized, it can be derivatized into a biologically active agrochemical, for instance, through esterification or amidation of the carboxylic acid group. For the purpose of this guide, we will assume the final active ingredient (AI) is a water-insoluble ester derivative, a common scenario for plant growth regulators. The most suitable formulation for such an AI is an Emulsifiable Concentrate (EC) .[4]

An EC formulation is a liquid homogeneous preparation containing the AI, a solvent, and a system of emulsifiers. When diluted with water in the spray tank, it spontaneously forms a stable oil-in-water emulsion.[5]

Key Components of an EC Formulation
ComponentFunctionTypical Concentration (% w/w)
Active Ingredient (AI) Biologically active compound5 - 50
Solvent Dissolves the AI40 - 85
Emulsifier System Enables spontaneous emulsion formation in water5 - 15
Co-solvent/Adjuvant Improves stability and biological efficacy0 - 10
Protocol 2: Development of an Emulsifiable Concentrate (EC) Formulation

Objective: To develop a stable and effective EC formulation of an agrochemical derived from 4-(1-Methylcyclopropyl)butanoic acid.

Materials:

  • Active Ingredient (AI) - an ester derivative of 4-(1-Methylcyclopropyl)butanoic acid

  • Solvent: Aromatic hydrocarbon solvent (e.g., Solvesso™ 150)

  • Emulsifiers:

    • Anionic: Calcium dodecylbenzenesulfonate (CaDDBS)

    • Non-ionic: Ethoxylated castor oil (e.g., Atlox™ series)

  • Co-solvent (optional): N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware and mixing equipment

Procedure:

  • Solubility Screening:

    • Determine the solubility of the AI in various agrochemical-grade solvents to select a suitable primary solvent. The goal is to achieve the desired AI concentration with a margin of safety to prevent crystallization at low temperatures.

  • Emulsifier Selection:

    • Prepare a solution of the AI in the chosen solvent at the target concentration.

    • Screen a range of anionic and non-ionic emulsifier blends. A common starting point is a blend of CaDDBS and an ethoxylated alcohol or castor oil.

    • The performance of the emulsifier system is evaluated by its ability to form a spontaneous and stable emulsion upon dilution in water of varying hardness.

  • Formulation Preparation (Example):

    • To a suitable vessel, add the solvent (e.g., 65% w/w).

    • With stirring, slowly add the AI (e.g., 20% w/w) until fully dissolved.

    • Add the emulsifier system (e.g., 10% w/w anionic and 5% w/w non-ionic).

    • Stir until a homogeneous solution is obtained.

  • Stability Testing:

    • Accelerated Storage Stability: Store the formulation at an elevated temperature (e.g., 54°C for 14 days) to predict its long-term shelf life.[]

    • Low-Temperature Stability: Store the formulation at a low temperature (e.g., 0°C for 7 days) to check for crystallization or phase separation.[]

    • Emulsion Stability: After storage, dilute the formulation in standard hard water and observe the emulsion stability over 24 hours.

Self-Validation: The formulation must remain a clear, homogeneous liquid after stability testing. The emulsion formed upon dilution should be stable with minimal creaming or separation. The AI content should be re-assayed after storage to check for degradation.

Formulation Workflow A Select Active Ingredient (AI) B Solvent Solubility Screening A->B C Emulsifier System Selection B->C D Prepare Trial Formulations C->D E Conduct Stability Testing (Accelerated & Low Temp) D->E F Evaluate Emulsion Performance E->F G Final Formulation Optimization F->G Mechanism of Action A Agrochemical with 4-(1-Methylcyclopropyl)butanoic acid moiety B Interaction with Plant Hormone Receptors (e.g., Auxin Receptors) A->B C Inhibition of Hormone Biosynthesis (e.g., Gibberellins) A->C D Modulation of Ethylene Signaling Pathway A->D E Altered Gene Expression B->E C->E D->E F Physiological Response (e.g., altered growth, development) E->F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(1-Methylcyclopropyl)butanoic acid

Welcome to the technical support center for the synthesis of 4-(1-Methylcyclopropyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1-Methylcyclopropyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.

Section 1: Overview of the Recommended Synthetic Pathway

The synthesis of 4-(1-Methylcyclopropyl)butanoic acid is most reliably achieved through a two-stage process. This pathway involves the cyclopropanation of an appropriate alkene precursor, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This route is selected for its high stereospecificity and tolerance of various functional groups.[1]

The general workflow is outlined below:

Synthesis_Workflow cluster_0 Stage 1: Cyclopropanation cluster_1 Stage 2: Hydrolysis A Ethyl 5-methylhex-4-enoate (Starting Material) B Ethyl 4-(1-methylcyclopropyl)butanoate (Ester Intermediate) A->B  Simmons-Smith Reaction (CH₂I₂, Zn-Cu couple)   C 4-(1-Methylcyclopropyl)butanoic acid (Final Product) B->C  Saponification    (e.g., NaOH, H₂O/EtOH)    then Acidic Workup  

Caption: Recommended two-stage synthetic workflow.

Section 2: Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part A: Stage 1 - Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing a carbenoid species to convert an alkene into a cyclopropane with high stereospecificity.[2][3] However, its success is highly dependent on the quality and activity of the reagents.

Q1: My cyclopropanation reaction has a low yield or has failed completely. What are the most common causes?

A1: Failure in a Simmons-Smith reaction almost always traces back to the reagents or conditions. Here is a logical flow for troubleshooting:

Troubleshooting_Yield start Low or No Yield Observed zn_check Zinc-Copper Couple Activity Was the zinc activated correctly? Is it freshly prepared? Is it a fine, dark powder? start->zn_check Step 1: Check Reagent Activity reagent_check Reagent Quality Is the diiodomethane fresh and colorless? Was the starting alkene pure? Are solvents anhydrous? start->reagent_check Step 2: Verify Reagent Purity condition_check Reaction Conditions Was an inert atmosphere maintained? Is the temperature appropriate? Is mixing efficient? start->condition_check Step 3: Review Conditions zn_solution Solution: Re-prepare the Zn-Cu couple. Ensure acid wash is thorough and final washes are with anhydrous ether. zn_check:s->zn_solution reagent_solution Solution: Purify diiodomethane by passing through alumina. Ensure alkene is free of protic impurities. Use freshly distilled, anhydrous solvents. reagent_check:s->reagent_solution condition_solution Solution: Use dry glassware under Argon/N₂. For highly reactive systems (Furukawa variant), maintain cooling (0 °C). condition_check:s->condition_solution

Sources

Optimization

Technical Support Center: Catalyst Selection for the Hydrogenation of Methyl Cyclopropylacrylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the catalytic hydrogenation of methyl cyclopropylacrylate. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the catalytic hydrogenation of methyl cyclopropylacrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent challenge lies in the chemoselective reduction of the carbon-carbon double bond while preserving the strained cyclopropane ring. This document provides in-depth, field-proven insights in a question-and-answer format to address common issues and ensure successful, reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in hydrogenating methyl cyclopropylacrylate?

The core challenge is achieving chemoselectivity . The substrate, methyl cyclopropylacrylate, possesses two reducible functionalities: an activated carbon-carbon double bond (alkene) and a strained cyclopropane ring. While the hydrogenation of the alkene is thermodynamically favorable, the high ring strain energy of the cyclopropane (approximately 29.0 kcal/mol) makes it susceptible to C-C bond cleavage, a process known as hydrogenolysis, in the presence of transition metal catalysts.[1] The goal is to identify a catalyst and conditions that kinetically favor the hydrogenation of the double bond over the opening of the ring.

Q2: Which class of catalysts is generally preferred: homogeneous or heterogeneous?

Both homogeneous and heterogeneous catalysts can be employed, but the choice depends on the specific experimental goals, such as selectivity, cost, scale, and ease of purification.

  • Heterogeneous Catalysts (e.g., Palladium on Carbon, Pd/C) are often the first choice for general screening due to their ease of use, simple product separation via filtration, and recyclability.[2] However, their high surface activity can sometimes lead to over-reduction and undesired ring-opening, especially with more aggressive metals like platinum or rhodium.[3][4]

  • Homogeneous Catalysts (e.g., Wilkinson's Catalyst, [Rh(PPh₃)₃Cl]) offer superior selectivity.[5] The catalyst's active site is a single, well-defined metal center whose steric and electronic properties can be precisely tuned by ligands.[2] This allows for a more controlled interaction with the substrate, often preventing the cyclopropane ring from coordinating with the metal center. However, these catalysts are typically more expensive, sensitive to air, and require more complex purification methods (like chromatography) to remove metal residues from the final product.[5]

Q3: What are the most common side reactions and how can they be identified?

The primary side reaction is the hydrogenolysis of the cyclopropane ring, which leads to the formation of various linear alkanes. For methyl cyclopropylacrylate, this would primarily yield methyl 2-methylpentanoate. Other potential side reactions, though typically less common under controlled conditions, include isomerization of the double bond or, under very harsh conditions, reduction of the ester moiety.

These side products can be identified and quantified using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate the desired product from byproducts and identify them based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show distinct signals for the desired cyclopropyl product versus the ring-opened product. The disappearance of the characteristic cyclopropyl proton signals (typically in the 0.5-1.5 ppm range) is a clear indicator of hydrogenolysis.

Q4: How do reaction conditions (pressure, temperature, solvent) affect selectivity?

Reaction conditions are critical levers for controlling selectivity.

  • Hydrogen Pressure: Lower hydrogen pressures (e.g., 1-5 bar or balloon pressure) are generally preferred. High pressures increase the concentration of hydrogen on the catalyst surface, which can promote the more aggressive hydrogenolysis pathway.[6]

  • Temperature: Lower temperatures (e.g., room temperature) are highly recommended. Hydrogenolysis often has a higher activation energy than alkene hydrogenation. By keeping the temperature low, you can significantly favor the desired reaction kinetically.[3]

  • Solvent: The choice of solvent can influence the solubility of hydrogen and the substrate, potentially affecting reaction rates.[6] Common solvents like ethanol, ethyl acetate, methanol, or tetrahydrofuran (THF) are suitable. The key is to use a high-purity, degassed solvent to avoid introducing catalyst poisons.

Section 2: Catalyst Selection Guide

Choosing the right catalyst is paramount. The following workflow provides a decision-making framework for your experiment.

G start Goal: Selective Hydrogenation of Methyl Cyclopropylacrylate selectivity Is >99% Selectivity Critical? (e.g., for API synthesis) start->selectivity scale Reaction Scale? selectivity->scale No homo_cat Consider Homogeneous Catalyst (e.g., Wilkinson's Catalyst) selectivity->homo_cat Yes lab_scale < 1g (Lab Scale) scale->lab_scale pilot_scale > 1kg (Pilot/Process Scale) scale->pilot_scale homo_purify Factor in complex purification (Chromatography, Metal Scavenging) homo_cat->homo_purify hetero_cat Start with Heterogeneous Catalyst pd_c Begin with 5% or 10% Pd/C (Low pressure, RT) hetero_cat->pd_c lab_scale->hetero_cat hetero_process Heterogeneous is preferred for ease of separation. Optimize conditions for Pd/C or screen other supports (e.g., Pd/CaCO₃, Pd/Al₂O₃) pilot_scale->hetero_process G start Problem Encountered During Hydrogenation issue What is the main issue? start->issue low_conversion Low or No Conversion issue->low_conversion Low Conversion ring_opening Significant Ring Opening issue->ring_opening Ring Opening reproducibility Poor Reproducibility issue->reproducibility Reproducibility cause_low_conv Potential Causes: 1. Catalyst Poisoning (Sulfur, Amines) 2. Inactive/Old Catalyst 3. Insufficient H₂ Supply (Leak) 4. Poor Stirring (Heterogeneous) low_conversion->cause_low_conv cause_ring_open Potential Causes: 1. Catalyst Too Active (e.g., Pt, Rh) 2. Conditions Too Harsh (High P, T) 3. High Catalyst Loading ring_opening->cause_ring_open cause_repro Potential Causes: 1. Catalyst Batch Variation 2. Improper Catalyst Handling (Air Exposure) 3. Inconsistent Setup/Conditions reproducibility->cause_repro sol_low_conv Solutions: 1. Purify Substrate/Solvent 2. Use Fresh Catalyst 3. Check System for Leaks 4. Increase Stirring Rate cause_low_conv->sol_low_conv sol_ring_open Solutions: 1. Switch to Pd/C or Homogeneous Catalyst 2. Lower H₂ Pressure and Temperature 3. Reduce Catalyst Loading cause_ring_open->sol_ring_open sol_repro Solutions: 1. Test and Qualify New Catalyst Batches 2. Handle Catalyst Under Inert Gas 3. Standardize Experimental Protocol cause_repro->sol_repro

Caption: Troubleshooting workflow for common hydrogenation issues.

Problem: My reaction shows low or no conversion.

Answer: This issue typically points to a problem with the catalyst's activity or access to the reactants. [6]* Check for Catalyst Poisons: Ensure the substrate and solvent are of high purity. Trace impurities containing sulfur, amines, or phosphines can irreversibly poison the catalyst. Consider passing the substrate through a plug of silica or activated carbon.

  • Verify Catalyst Activity: The catalyst may be old or improperly stored. Attempt the reaction with a fresh batch. Heterogeneous catalysts like Pd/C should be handled carefully to minimize exposure to air. [6]* Ensure Adequate Hydrogen Supply: Check the hydrogenation apparatus for leaks. For heterogeneous reactions, ensure vigorous stirring to facilitate contact between the hydrogen gas, the liquid phase, and the solid catalyst.

Problem: I am observing significant ring-opening. How can I suppress it?

Answer: This indicates that your catalytic system is too reactive for the delicate cyclopropane ring.

  • Switch to a Milder Catalyst: If you are using Pt/C or Rh/C, immediately switch to 5% or 10% Pd/C. If Pd/C still gives ring-opening, consider a deactivated catalyst (e.g., Lindlar's catalyst) or move to a homogeneous system like Wilkinson's catalyst.

  • Modify Reaction Conditions: Drastically reduce the temperature to room temperature or below. Lower the hydrogen pressure to atmospheric pressure (using a hydrogen balloon). These changes will slow down all reactions but should disproportionately suppress the undesired hydrogenolysis.

  • Reduce Catalyst Loading: Using an excessive amount of catalyst can create an overly active environment. Try reducing the catalyst loading to 1-2 mol%.

Problem: My results are not reproducible.

Answer: Lack of reproducibility often stems from subtle variations in catalyst handling or experimental setup.

  • Catalyst Handling: Heterogeneous catalysts, especially when dry, can be pyrophoric and their surface can oxidize upon contact with air, altering their activity. Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Standardize Your Procedure: Ensure that every parameter—catalyst batch, solvent grade, substrate purity, reaction time, stirring speed, and temperature—is kept consistent between runs.

  • Catalyst Batch Variation: Be aware that activity can vary between different lots of commercially supplied catalysts. It is good practice to test and validate a new batch before use in critical experiments.

Section 4: Recommended Experimental Protocols

Protocol 1: Selective Hydrogenation using a Heterogeneous Catalyst (5% Pd/C)

This protocol is a robust starting point for achieving high selectivity on a lab scale.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5% Palladium on Carbon (Pd/C) catalyst (e.g., 5 mol%).

  • Inerting: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add a solution of methyl cyclopropylacrylate (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate, ~0.1 M concentration).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge cycle 3-5 times to ensure a hydrogen atmosphere. [6]Leave the reaction stirring vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis by taking small aliquots. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, carefully vent the excess hydrogen and purge the flask with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. [6]7. Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, methyl cyclopropylpropanoate. Purify by column chromatography if necessary.

Protocol 2: High-Selectivity Hydrogenation using a Homogeneous Catalyst (Wilkinson's Catalyst)

Use this protocol when maximum preservation of the cyclopropane ring is essential.

  • Solvent Degassing: Use a solvent that has been thoroughly degassed by bubbling argon or nitrogen through it for at least 30 minutes, or by using several freeze-pump-thaw cycles.

  • Setup: To a flame-dried Schlenk flask with a stir bar, add Wilkinson's catalyst ([Rh(PPh₃)₃Cl], e.g., 1-2 mol%) under a positive pressure of argon.

  • Reagent Addition: Add the degassed solvent via cannula, followed by the methyl cyclopropylacrylate (1.0 eq).

  • Hydrogenation: Purge the system with hydrogen gas as described in Protocol 1. Stir the now homogeneous, reddish-brown solution at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the reaction by TLC or GC. Homogeneous hydrogenations are often faster than heterogeneous ones.

  • Work-up: Upon completion, concentrate the solvent under reduced pressure. The crude product will contain the rhodium catalyst.

  • Purification: Purify the product by column chromatography on silica gel to separate the desired methyl cyclopropylpropanoate from the catalyst complex.

Section 5: Visualizing the Reaction Pathways

Understanding the competing reactions is key to controlling the outcome.

G A Methyl Cyclopropylacrylate B Methyl Cyclopropylpropanoate (Desired Product) A->B Selective Hydrogenation (Catalyst: Pd/C, Wilkinson's) Conditions: Low P, Low T C Methyl 2-Methylpentanoate (Undesired Product) A->C Hydrogenolysis (Catalyst: Pt/C, Rh/C) Conditions: High P, High T

Caption: Competing reaction pathways in the hydrogenation of methyl cyclopropylacrylate.

References

  • Title: Cyclopropane Hydrogenation vs Isomerization over Pt and Pt–Sn Intermetallic Nanoparticle Catalysts Source: ACS Catalysis URL
  • Title: Homogeneous vs Heterogeneous Catalysts Source: Course Material, University of a Coruña URL
  • Title: Catalytic hydrogenation of cyclopropyl alkenes. I.
  • Title: Hydrogenation of 2-Cyclopropyl-1- and -2-Alkenes.
  • Title: The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes Source: Journal of Chemical Research, Synopses URL
  • Title: Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis Source: Organic Letters URL
  • Title: Homogeneous and Heterogeneous Catalysis Source: Chemistry LibreTexts URL
  • Title: Cyclopropanation Using Electrons Derived from Hydrogen Source: ACS Omega URL
  • Title: Cyclopropane hydrogenation on Ru and Ru Au catalysts Source: Journal of Catalysis URL
  • Title: Hydrogenation Catalysts Source: TCI Chemicals URL
  • Title: Activation of cyclopropanes by transition metals Source: Wikipedia URL
  • Title: Alkenes to Alkanes, Part 2: Homogeneous Catalytic Hydrogenation Source: YouTube URL: [Link]

  • Title: Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts Source: YouTube URL: [Link]

  • Title: Troubleshooting low conversion rates in the hydrogenation of 2-Methyl-1-tetralone Source: BenchChem URL

Sources

Troubleshooting

Technical Support Center: Optimizing Oxidation of 4-(1-methylcyclopropyl) butanol

Welcome to the technical support guide for the selective oxidation of 4-(1-methylcyclopropyl) butanol to its corresponding aldehyde. This resource is designed for researchers, chemists, and process development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the selective oxidation of 4-(1-methylcyclopropyl) butanol to its corresponding aldehyde. This resource is designed for researchers, chemists, and process development professionals who are navigating the common challenges associated with this transformation. The primary goal is to achieve high-yield, selective oxidation to the aldehyde while preventing over-oxidation to the carboxylic acid and preserving the integrity of the acid-sensitive cyclopropyl ring.

This guide provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and a comparative analysis of common oxidation methods to empower you to select and optimize the ideal conditions for your specific research needs.

Troubleshooting and Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the oxidation of 4-(1-methylcyclopropyl) butanol.

Q1: My reaction shows low or no conversion of the starting alcohol. What are the likely causes and how can I fix this?

A1: Low conversion is a frequent issue that can typically be traced back to reagent quality, stoichiometry, or reaction conditions.

  • Reagent Inactivity: Many oxidizing agents are sensitive to moisture and degradation.

    • Dess-Martin Periodinane (DMP): Ensure the DMP is fresh and has been stored under anhydrous conditions. Older batches can hydrolyze, losing their oxidizing power.

    • Swern Oxidation: The dimethyl sulfoxide (DMSO) must be anhydrous. The reaction's success hinges on the formation of the reactive chloro(dimethyl)sulfonium chloride intermediate, which is compromised by water.[1][2] Similarly, ensure the oxalyl chloride is of high purity.

  • Incorrect Stoichiometry: Use a slight excess of the oxidizing agent (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.[3] Monitor the reaction by Thin Layer Chromatography (TLC) and add more oxidant in small portions if the starting material is still present.

  • Suboptimal Temperature:

    • Swern Oxidation: This reaction requires cryogenic temperatures (typically -78 °C) to stabilize the reactive intermediates.[1][4] Allowing the reaction to warm prematurely can cause decomposition of the active oxidant.

    • DMP Oxidation: While often run at room temperature, some sterically hindered alcohols may require gentle heating (e.g., to 40-50 °C in a solvent like dichloroethane) to achieve a reasonable rate.[5]

  • Improper Reagent Addition Sequence (Swern): The order of addition is critical. DMSO must be activated with oxalyl chloride before the alcohol is introduced.[1][4] Adding the alcohol first will lead to no reaction.

Q2: My primary product is the carboxylic acid instead of the desired aldehyde. How can I prevent this over-oxidation?

A2: Over-oxidation is the most common challenge when oxidizing primary alcohols.[6][7] The aldehyde product is itself susceptible to further oxidation, especially in the presence of water.[8][9][10]

  • Choice of Oxidant: The single most important factor is selecting a mild and selective oxidizing agent.

    • Avoid Strong Oxidants: Reagents like potassium permanganate (KMnO₄) and chromic acid (Jones reagent) are too harsh and will almost certainly oxidize the primary alcohol directly to the carboxylic acid.[8][11][12][13]

    • Use Selective "Weak" Oxidants: Methods specifically designed to stop at the aldehyde stage are highly recommended. These include the Swern Oxidation, Dess-Martin Periodinane (DMP), and TEMPO-catalyzed systems.[8][12] These reagents operate under anhydrous or carefully controlled conditions that disfavor the formation of the hydrate intermediate necessary for over-oxidation.[9]

  • Control Reaction Conditions:

    • Anhydrous Conditions: For chromium-based reagents like Pyridinium Chlorochromate (PCC), it is crucial to perform the reaction under strictly anhydrous conditions.

    • Immediate Work-up: Once TLC indicates full consumption of the starting material, quench and work up the reaction immediately. This minimizes the time the aldehyde product is exposed to the oxidant.

    • Distillation (for volatile aldehydes): In some cases, the aldehyde can be distilled directly from the reaction mixture as it is formed, physically removing it from the potential for further oxidation.[6][14]

Q3: I am observing unexpected byproducts, and I'm concerned about the stability of the 1-methylcyclopropyl group. Is ring-opening a risk?

A3: Yes, the 1-methylcyclopropyl moiety can be sensitive, particularly to acidic conditions, which can catalyze ring-opening.[15] Therefore, selecting a reaction that runs under neutral or basic conditions is critical for preserving your substrate's integrity.

  • Recommended Methods for Acid-Sensitive Substrates:

    • DMP Oxidation: This reaction is performed under neutral pH. To safeguard against any trace acidity, it can be buffered with pyridine or solid sodium bicarbonate.[5]

    • TEMPO-catalyzed Oxidation: Systems like TEMPO/NaOCl are typically run in a biphasic system buffered to a slightly basic pH (e.g., pH 8.6), making them ideal for acid-sensitive molecules.[16]

    • Swern Oxidation: The final step of the Swern protocol involves the addition of a hindered base (triethylamine), ensuring the overall reaction conditions are not acidic.[15] This makes it a very safe choice for your substrate.[15]

  • Methods to Avoid:

    • Jones Oxidation (H₂CrO₄/H₂SO₄): Strongly acidic and should be avoided.

    • PCC/PDC: While milder than Jones, these reagents can be slightly acidic and may pose a risk to highly sensitive substrates.

Q4: The reaction seems to work, but I'm having difficulty purifying the final aldehyde. What are the best practices for work-up and purification?

A4: Aldehydes can be tricky to purify due to their moderate polarity and susceptibility to air oxidation.

  • Column Chromatography: This is a standard method.

    • Use silica gel and a relatively non-polar eluent system (e.g., hexanes/ethyl acetate or dichloromethane). Aldehydes are typically less polar than their corresponding alcohols, so the product should elute before any unreacted starting material.[17]

    • Be aware that prolonged exposure to silica gel, which is slightly acidic, can sometimes cause degradation of sensitive aldehydes. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the solvent before packing the column, or run the column quickly.

  • Bisulfite Adduct Formation: This is an excellent chemical purification technique for aldehydes.[18][19]

    • After the initial work-up, dissolve the crude product in a suitable solvent (like THF or diethyl ether).

    • Extract the solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃).[17]

    • The aldehyde forms a water-soluble bisulfite adduct, which moves into the aqueous layer, leaving non-polar, non-aldehydic impurities behind in the organic layer.[18][19]

    • Separate the aqueous layer and regenerate the pure aldehyde by adding a base (e.g., NaHCO₃ or NaOH solution) until the solution is basic.[17][18]

    • Extract the now-pure aldehyde back into an organic solvent (e.g., ether or DCM), dry, and concentrate.[17]

  • Storage: Purified aldehydes, especially aliphatic ones, can slowly oxidize in air to the corresponding carboxylic acid.[20] For long-term storage, keep the aldehyde under an inert atmosphere (nitrogen or argon) at a low temperature.

Comparative Guide to Recommended Oxidation Methods

The table below summarizes the key features of the three most recommended methods for the selective oxidation of 4-(1-methylcyclopropyl) butanol.

FeatureSwern OxidationDess-Martin Periodinane (DMP)TEMPO-Catalyzed Oxidation
Primary Reagents DMSO, Oxalyl Chloride, TriethylamineDess-Martin PeriodinaneTEMPO (catalytic), NaOCl (bleach)
Typical Temp. -78 °CRoom Temperature0 °C to Room Temperature
Pros • Very mild and highly reliable[4]• Excellent for sensitive substrates[15]• High yields• Operationally simple (add reagent at RT)[5]• Neutral conditions[3]• Fast reaction times• "Green" method (catalytic)[21]• High selectivity for 1° alcohols[16]• Inexpensive co-oxidant (bleach)[22]
Cons • Requires cryogenic temperatures• Stench from dimethyl sulfide byproduct[2]• Sensitive to water• Reagent is shock-sensitive/explosive[3]• Poor atom economy• Can be expensive for large scale• Biphasic reaction requires good stirring• pH control can be important• Potential for chlorinated byproducts[23]
Best For Lab-scale synthesis of high-value, sensitive compounds.Rapid, small-to-medium scale synthesis when simplicity is key.Process development and large-scale synthesis due to cost and safety.

Visualizing the Workflow

General Experimental Workflow

The following diagram illustrates the typical sequence of operations for an oxidation reaction, from setup to final product isolation.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Reaction Setup (Inert atmosphere, Anhydrous Solvents) Cooling Cool to Target Temp (e.g., -78°C for Swern) Setup->Cooling ReagentAdd Sequential Reagent Addition Cooling->ReagentAdd Stir Stir & Monitor (by TLC) ReagentAdd->Stir Quench Quench Reaction Stir->Quench Reaction Complete Extract Aqueous Extraction Quench->Extract Purify Purification (Chromatography or Bisulfite) Extract->Purify Product Isolated Aldehyde Purify->Product

Caption: General workflow for alcohol oxidation.

Troubleshooting Decision Tree

Use this logic diagram to diagnose and solve common experimental problems.

Troubleshooting Start Unsatisfactory Result LowConversion Low Conversion Start->LowConversion Issue? OverOx Over-oxidation Start->OverOx Issue? SideProducts Side Products (Possible Ring Opening) Start->SideProducts Issue? CheckReagents Check Reagent Quality (Anhydrous? Fresh?) LowConversion->CheckReagents Potential Cause CheckTemp Verify Reaction Temp (Too low? Premature warmup?) LowConversion->CheckTemp Potential Cause CheckStoich Increase Oxidant Equivalents (1.2-1.5x) LowConversion->CheckStoich Potential Cause SwitchOxidant Switch to Milder Oxidant (Swern, DMP, TEMPO) OverOx->SwitchOxidant Solution CheckWater Ensure Anhydrous Conditions OverOx->CheckWater Solution AvoidAcid Avoid Acidic Reagents (e.g., Jones, PCC) SideProducts->AvoidAcid Primary Cause UseNeutral Use Neutral/Basic Method (DMP + NaHCO₃, Swern, TEMPO) AvoidAcid->UseNeutral Solution

Caption: Decision tree for troubleshooting oxidation issues.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMP is shock-sensitive and should be handled with care.[3] Oxalyl chloride is corrosive and toxic; handle with extreme caution.

Protocol 1: Swern Oxidation[1][4]
  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation: To the cold DCM, slowly add oxalyl chloride (1.5 equiv). Then, add a solution of anhydrous DMSO (2.5 equiv) in DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes; gas evolution (CO, CO₂) will be observed.

  • Alcohol Addition: Add a solution of 4-(1-methylcyclopropyl) butanol (1.0 equiv) in DCM dropwise. Stir the resulting mixture for 45 minutes at -78 °C.

  • Quenching: Add triethylamine (5.0 equiv) dropwise. A thick white precipitate will form. Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl (to remove excess triethylamine), water, and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation[3][5]
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add a solution of 4-(1-methylcyclopropyl) butanol (1.0 equiv) in anhydrous DCM. For acid-sensitive substrates, add solid sodium bicarbonate (2.0 equiv).

  • DMP Addition: Add Dess-Martin periodinane (1.2 equiv) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Shake vigorously until the layers are clear. Separate the layers and extract the aqueous layer with diethyl ether.

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: TEMPO-Catalyzed Oxidation[16][22]
  • Setup: To a flask equipped with a magnetic stirrer, add the 4-(1-methylcyclopropyl) butanol (1.0 equiv) in DCM. Add an aqueous solution of sodium bicarbonate (e.g., 0.5 M) to create a biphasic mixture. Add sodium bromide (0.1 equiv) and TEMPO (0.01-0.05 equiv).

  • Cooling: Cool the vigorously stirring mixture to 0 °C in an ice bath.

  • Oxidant Addition: Add commercial bleach (aqueous NaOCl, ~1.2 equiv) dropwise, keeping the temperature below 5 °C. The reaction is often indicated by a color change to orange/yellow.

  • Reaction: Stir at 0 °C until TLC analysis shows complete consumption of the starting alcohol.

  • Work-up: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Separate the layers. Extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography.

References

  • Study Mind. Alcohol oxidation (A-Level Chemistry). [Link]

  • Espenson, J. H., et al. (2001). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry. [Link]

  • De Luca, L., et al. TEMPO-Mediated Oxidations. Organic Reactions. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Westin, J. Oxidation of Alcohols. Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]

  • Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. [Link]

  • Ashenhurst, J. (2015). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Chemistry LibreTexts. (2023). Swern oxidation. [Link]

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Ashenhurst, J. Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • WordPress. TEMPO (General overview). [Link]

  • Kappe, C. O., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • BYJU'S. (2019). Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • Organic Syntheses. The dess-martin periodinane. [Link]

  • Beckham, J. L., et al. (2018). TEMPO-Catalyzed Green Alcohol Oxidation. University of Georgia. [Link]

  • Anelli, P. L., et al. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Alcohol oxidation. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • Reddit. (2015). Purifying aldehydes?. r/chemistry. [Link]

  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]

  • It's Dr. Dan. (2023). Oxidation of Alcohols | Tips and Tricks Behind Classification and the Reaction. YouTube. [Link]

  • Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • Chemistry LibreTexts. (2023). The Oxidation of Alcohols. [Link]

  • Clark, J. (2023). oxidation of alcohols. Chemguide. [Link]

  • Britannica. (2026). Alcohol - Reactions, Chemistry, Uses. [Link]

  • Chegg. (2024). Solved QuestionWrite an equation for the oxidation. [Link]

  • PubChem. Methylcyclohexenyl butanol. [Link]

  • Brainly. (2023). [FREE] Write the reaction for the complete oxidation of 1-butanol (show both steps).. [Link]

  • FooDB. (2010). Showing Compound 4-(Methylthio)-1-butanol (FDB021551). [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(1-Methylcyclopropyl)butanoic acid

Welcome to the technical support center for "4-(1-Methylcyclopropyl)butanoic acid." This guide is designed for researchers, scientists, and drug development professionals who are working with this unique carboxylic acid....

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-(1-Methylcyclopropyl)butanoic acid." This guide is designed for researchers, scientists, and drug development professionals who are working with this unique carboxylic acid. As a key intermediate in the synthesis of agrochemicals and pharmaceuticals, its purity is paramount for the success of subsequent reactions and the integrity of final products.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from extensive experience in synthetic organic chemistry and purification sciences.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 4-(1-Methylcyclopropyl)butanoic acid?

While extensive physical data may not be readily available, based on its structure (C₈H₁₄O₂), it is predicted to be a liquid at room temperature with a boiling point of approximately 236.6 °C at 760 mmHg and a density of around 1.039 g/cm³.[2] As with many carboxylic acids, it is expected to have limited solubility in water but good solubility in a range of organic solvents such as diethyl ether, ethyl acetate, and dichloromethane.

Q2: What are the most common impurities I might encounter during the synthesis of 4-(1-Methylcyclopropyl)butanoic acid?

The nature of impurities is highly dependent on the synthetic route. However, common impurities can include:

  • Unreacted starting materials: Depending on the specific synthesis, these could be various cyclopropane derivatives or precursors to the butanoic acid chain.

  • Byproducts: Side reactions can lead to isomers, oligomers, or other structurally related compounds.

  • Reagents and catalysts: Traces of acids, bases, or metal catalysts used in the synthesis may persist.

  • Solvents: Residual solvents from the reaction or initial workup are common.

Q3: Which analytical techniques are best for assessing the purity of my sample?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and identification of organic impurities.[3]

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and assessing the complexity of a mixture before attempting column chromatography.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for quantifying purity and detecting non-volatile impurities.

Q4: Can I purify this compound by distillation?

Given its relatively high boiling point, distillation is a viable option, especially for removing non-volatile impurities. However, vacuum distillation is recommended to prevent thermal decomposition. The effectiveness of distillation will depend on the boiling points of any impurities present.

Troubleshooting Guide

Problem 1: My crystallization attempt is yielding an oil or no crystals at all.

This is a common issue with carboxylic acids, which can sometimes be reluctant to crystallize, especially in the presence of impurities that disrupt the crystal lattice formation.[5]

Possible Causes and Solutions:

  • High Impurity Levels: Even small amounts of impurities can inhibit crystallization. Consider a preliminary purification step like an acid-base extraction to remove neutral or basic contaminants.

  • Incorrect Solvent Choice: The ideal crystallization solvent should dissolve the compound when hot but poorly when cold. A systematic solvent screen is crucial.

  • Supersaturation Not Achieved: The solution may not be concentrated enough for crystals to form. Try slowly evaporating the solvent or starting with a more concentrated hot solution.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil rather than crystals.[5] Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

  • Lack of Nucleation Sites: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5]

Experimental Protocol: Systematic Solvent Screening for Crystallization

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a few drops of a different solvent to each test tube and observe the solubility at room temperature. Good candidate solvents will not dissolve the compound at this stage.

  • For the solvents that did not dissolve the compound, gently heat the test tubes. An ideal solvent will fully dissolve the compound upon heating.

  • Allow the solutions that dissolved the compound upon heating to cool slowly to room temperature.

  • Observe for crystal formation. The solvent that yields well-formed crystals with a significant reduction in dissolved material is a good choice for a larger-scale crystallization.

Solvent System Examples for Carboxylic Acids Polarity Comments
Toluene/HexaneLow to Non-PolarGood for compounds with some aromatic character.
Ethyl Acetate/HexaneMedium PolarityA versatile system for many organic compounds.
Acetone/WaterHigh PolarityUseful if the compound has some water solubility.
Ethanol/WaterHigh PolarityAnother common choice for polar compounds.
Problem 2: My compound is streaking badly during Thin-Layer Chromatography (TLC) and column chromatography.

Streaking or tailing on silica gel is a frequent problem with carboxylic acids. This occurs because the acidic proton of the carboxyl group can interact strongly with the slightly acidic silica gel, leading to poor separation.[6]

Possible Causes and Solutions:

  • Strong Acid-Silica Interaction: The carboxyl group's strong adsorption to the stationary phase causes the compound to move unevenly.

  • Solution: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent system. This keeps the carboxylic acid fully protonated, reducing its interaction with the silica and resulting in a more defined spot.[6]

Workflow for Developing a Column Chromatography Method

Caption: Workflow for Chromatography Method Development.

Problem 3: Neutral impurities persist even after column chromatography.

Sometimes, impurities have very similar polarities to the desired compound, making separation by normal-phase chromatography difficult.[7] In such cases, leveraging the acidic nature of your target molecule is a highly effective strategy.

Advanced Purification Strategy: Acid-Base Extraction

Acid-base extraction is a powerful technique for separating carboxylic acids from neutral or basic impurities.[8][9] The principle is to convert the water-insoluble carboxylic acid into a water-soluble salt by reacting it with a base.[10]

Step-by-Step Protocol for Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃), to the separatory funnel.[6] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the CO₂ gas that is formed.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous (bottom) layer, while neutral impurities will remain in the organic (top) layer. Drain the aqueous layer into a clean flask.

  • Repeat: Perform a second extraction on the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been removed. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise until the solution becomes acidic (test with pH paper). The protonated 4-(1-Methylcyclopropyl)butanoic acid will precipitate out as it is no longer water-soluble.[10]

  • Isolation: Collect the pure product by vacuum filtration if it's a solid. If it oils out, extract it back into an organic solvent, dry the organic layer with a drying agent (e.g., anhydrous MgSO₄), filter, and remove the solvent by rotary evaporation.

Diagram of Acid-Base Extraction Logic

G cluster_0 Organic Phase (e.g., Diethyl Ether) cluster_1 Aqueous Phase Crude Crude Mixture (Acid + Neutral Impurity) Neutral Neutral Impurity Crude->Neutral Remains in Organic Layer Salt Sodium 4-(1-methylcyclopropyl)butanoate (Water-Soluble Salt) Crude->Salt + NaHCO3 (aq) Final_Acid Pure 4-(1-Methylcyclopropyl)butanoic acid (Precipitate/Oil) Salt->Final_Acid + HCl (aq)

Caption: Logic of Acid-Base Extraction Purification.

References

  • Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed Central, National Library of Medicine. [Link]

  • Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. ACS Publications. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • Crystallization of carboxylic acids as studied by NMR Spectrometry. Taylor & Francis Online. [Link]

  • Column chromatography. Columbia University. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Do Polar Compounds Elute First In Column Chromatography? Chemistry For Everyone via YouTube. [Link]

  • Method for crystallising carboxylic acid.
  • Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]

  • Chromatography to separate polar molecules? Reddit. [Link]

  • Carboxylic acid purification and crystallization process.
  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. American Chemical Society. [Link]

  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Isolation and Purification of Organic Compounds Extraction. University of Massachusetts Lowell, Department of Chemistry. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • 4-(1-methylcyclopropyl)butanoic acid. MySkinRecipes. [Link]

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. National Institutes of Health. [Link]

  • Request Bulk Quote. ChemUniverse. [Link]

  • 4-(1-METHYLCYCLOPROPYL)BUTANOIC ACID [P93568]. ChemUniverse. [Link]

  • 4-(1-methylcyclopropyl)butanoic acid. MySkinRecipes. [Link]

  • 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. ResearchGate. [Link]

  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(1-Methylcyclopropyl)butanoic acid

Welcome to the technical support center for the synthesis of 4-(1-methylcyclopropyl)butanoic acid. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1-methylcyclopropyl)butanoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of this multi-step synthesis, with a focus on identifying and mitigating impurities.

Introduction to the Synthetic Pathway

The synthesis of 4-(1-methylcyclopropyl)butanoic acid is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. A common synthetic route involves the initial preparation of 1-methylcyclopropanecarboxylic acid, followed by chain extension and subsequent reduction. Understanding the potential pitfalls at each stage is crucial for obtaining a high-purity final product.

A plausible and efficient synthetic route is outlined below:

Caption: Proposed synthetic pathway for 4-(1-methylcyclopropyl)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the final product?

A1: The most prevalent impurities are typically carried over from the preceding steps. These can include unreacted starting materials such as 4-(1-methylcyclopropyl)but-3-enoic acid from the hydrogenation step, and triphenylphosphine oxide, a byproduct from the Wittig reaction. Residual solvents and reagents from the workup can also be present.

Q2: How can I best monitor the progress of the Wittig reaction in Step 3?

A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the consumption of the starting aldehyde. A more quantitative method is High-Performance Liquid Chromatography (HPLC), which can also help to resolve the E/Z isomers of the unsaturated acid product.

Q3: What is the significance of triphenylphosphine oxide as an impurity and how can it be removed?

A3: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction[1][2]. Its presence can complicate purification and may interfere with subsequent reactions or biological assays. Chromatographic separation is the most common method for its removal. In some cases, precipitation or extraction strategies can be employed.

Q4: Are there specific catalysts recommended for the final hydrogenation step?

A4: Palladium on carbon (Pd/C) is a standard and effective catalyst for the hydrogenation of alkenes. Other catalysts, such as platinum oxide (Adam's catalyst) or rhodium and ruthenium-based catalysts, can also be used[3][4]. The choice of catalyst may influence reaction time and the potential for side reactions. Iridium-based catalysts have also shown high efficiency for the hydrogenation of unsaturated carboxylic acids[5].

Q5: The synthesis of the starting material, 1-methylcyclopropanecarboxylic acid, seems complex. What are the key challenges?

A5: The synthesis of 1-methylcyclopropanecarboxylic acid often involves a cyclopropanation reaction followed by hydrolysis or dehalogenation[6]. Key challenges include controlling the exothermic nature of the cyclopropanation and ensuring the complete removal of halogenated intermediates. Purity at this stage is critical, as impurities can be carried through the entire synthesis.

Troubleshooting Guides

Issue 1: Incomplete Wittig Reaction and Presence of Starting Aldehyde

Symptoms:

  • TLC or HPLC analysis of the crude product from Step 3 shows a significant amount of unreacted 1-methylcyclopropanecarbaldehyde.

  • The yield of 4-(1-methylcyclopropyl)but-3-enoic acid is lower than expected.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Wittig Reagent The ylide is sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. Prepare the ylide in situ for best results[7][8].
Insufficient Base A strong base is required to deprotonate the phosphonium salt to form the ylide. Ensure the base (e.g., n-butyllithium, sodium hydride) is of high purity and added in the correct stoichiometric amount.
Steric Hindrance The aldehyde may be sterically hindered. A longer reaction time or a slight increase in temperature may be necessary. However, be cautious as this can also lead to side reactions.

Workflow for Troubleshooting Incomplete Wittig Reaction:

A Incomplete Wittig Reaction Detected B Check Reaction Conditions A->B Step 1 C Verify Reagent Quality B->C Inert atmosphere? Anhydrous solvents? D Optimize Reaction Parameters C->D Fresh, high-purity base and phosphonium salt? E Successful Reaction D->E Adjust time/temperature?

Caption: Troubleshooting workflow for an incomplete Wittig reaction.

Issue 2: Presence of Triphenylphosphine Oxide in the Final Product

Symptoms:

  • NMR or Mass Spectrometry data of the purified 4-(1-methylcyclopropyl)butanoic acid shows signals corresponding to triphenylphosphine oxide.

  • The final product has a waxy or crystalline impurity that is difficult to remove.

Possible Causes and Solutions:

CauseRecommended Action
Co-elution during Chromatography Triphenylphosphine oxide can have similar polarity to the desired product, leading to co-elution.
Insufficient Purification A single purification step may not be sufficient to remove all of the byproduct.

Protocol for Removal of Triphenylphosphine Oxide:

  • Column Chromatography:

    • Use a silica gel column with a gradient elution system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).

    • Monitor the fractions carefully by TLC to separate the product from the triphenylphosphine oxide.

  • Recrystallization:

    • If the final product is a solid, recrystallization from a suitable solvent system can be an effective method for removing triphenylphosphine oxide.

  • Extraction:

    • In some cases, a liquid-liquid extraction with a solvent in which triphenylphosphine oxide has low solubility can be effective.

Issue 3: Incomplete Hydrogenation and Presence of Unsaturated Impurity

Symptoms:

  • NMR analysis of the final product shows signals in the alkene region (typically 5-6 ppm).

  • HPLC analysis shows a peak corresponding to 4-(1-methylcyclopropyl)but-3-enoic acid.

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Deactivation The catalyst may have been poisoned by impurities from the previous step (e.g., sulfur-containing compounds). Ensure the starting material for hydrogenation is of high purity.
Insufficient Hydrogen Pressure The reaction may require a higher hydrogen pressure to proceed to completion.
Inadequate Reaction Time The hydrogenation may not have been allowed to run for a sufficient amount of time.

Experimental Protocol for Optimizing Hydrogenation:

  • Catalyst Loading: Start with a standard catalyst loading (e.g., 5-10 mol% Pd/C). If the reaction is slow or incomplete, a higher loading may be necessary.

  • Hydrogen Pressure: Begin with atmospheric pressure of hydrogen. If the reaction is sluggish, increase the pressure using a Parr shaker or a similar hydrogenation apparatus.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or HPLC.

  • Catalyst Filtration: Once the reaction is complete, the catalyst can be removed by filtration through a pad of Celite.

Workflow for Optimizing Catalytic Hydrogenation:

A Incomplete Hydrogenation B Check Catalyst Activity A->B Is the catalyst fresh? C Increase Hydrogen Pressure B->C If catalyst is active D Extend Reaction Time C->D If still incomplete E Complete Hydrogenation D->E Monitor to completion

Caption: Workflow for optimizing the catalytic hydrogenation step.

References

  • Li, S., et al. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 130(27), 8584–8585. [Link]

  • Hui, B. C., & James, B. R. (1974). Catalytic Hydrogenation of Unsaturated Carboxylic Adds Using N,N-Dimethylacetamide Solutions of Ruthenium(I) Chlorides. Canadian Journal of Chemistry, 52(21), 3760-3768. [Link]

  • Zimmermann, B., & Teichert, J. F. (2015). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes. Chemical Communications, 51(28), 6211-6214. [Link]

  • Kuriyama, W., et al. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Dalton Transactions, 43(1), 43-58. [Link]

  • Zimmermann, B., & Teichert, J. F. (2015). Catalytic Hydrogenation of α,β-Unsaturated Carboxylic Acid Derivatives Using copper(I)/N-Heterocyclic Carbene Complexes. ChemRxiv. [Link]

  • CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google P
  • Cyclopropanecarboxylic acid - Organic Syntheses Procedure. [Link]

  • Wittig Reaction - Common Conditions. [Link]

  • Wittig reaction - Wikipedia. [Link]

  • Wittig Reaction - Organic Chemistry Portal. [Link]

  • 20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. [Link]

  • "Processes For The Preparation Of Cyclopropanecarboxylic Acid" - Quick Company. [Link]

Sources

Optimization

Technical Support Center: Stability of 4-(1-Methylcyclopropyl)butanoic acid

Welcome to the technical support guide for "4-(1-Methylcyclopropyl)butanoic acid." This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for "4-(1-Methylcyclopropyl)butanoic acid." This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to address potential stability issues that may arise during storage and handling. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and storage of "4-(1-Methylcyclopropyl)butanoic acid".

Q1: What are the primary stability concerns for 4-(1-Methylcyclopropyl)butanoic acid?

A1: The primary stability concerns for "4-(1-Methylcyclopropyl)butanoic acid" stem from its two key structural features: the carboxylic acid group and the strained cyclopropyl ring. Carboxylic acids are susceptible to degradation pathways such as oxidation and hydrolysis.[1] The high strain of the cyclopropyl group may also contribute to unique degradation pathways under certain conditions, although it is generally a stable moiety.[2]

Q2: What are the ideal storage conditions for this compound?

A2: While specific long-term stability data for "4-(1-Methylcyclopropyl)butanoic acid" is not extensively published, general best practices for storing carboxylic acids and strained ring compounds should be followed.[3][4] We recommend storing the compound in a cool, dry, and dark environment. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or below) in a tightly sealed container is advisable to minimize potential degradation.[4] Some suppliers even suggest cold-chain transportation for this compound.[5]

Q3: I've observed a change in the physical appearance of the compound (e.g., color change, clumping). What could this indicate?

A3: A change in physical appearance can be an indicator of chemical degradation or absorption of moisture. Discoloration may suggest oxidative degradation, while clumping can indicate hygroscopicity. If you observe any physical changes, it is crucial to re-analyze the compound for purity before use.

Q4: How can I assess the purity and stability of my stored "4-(1-Methylcyclopropyl)butanoic acid"?

A4: The most reliable way to assess the purity of your compound is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8] These methods can separate the parent compound from any potential degradants, allowing for quantification of its purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool to confirm the structural integrity of the molecule.[8]

Section 2: Troubleshooting Guide for Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific experimental problems that may be related to the instability of "4-(1-Methylcyclopropyl)butanoic acid".

Issue 1: Inconsistent or non-reproducible experimental results.

Q: My recent experiments using a previously reliable batch of "4-(1-Methylcyclopropyl)butanoic acid" are yielding inconsistent results. Could this be a stability issue?

A: Yes, inconsistent results are a common symptom of compound degradation. If the concentration of the active compound has decreased due to degradation, it can lead to variability in your experimental outcomes.

Troubleshooting Steps:

  • Purity Re-assessment: Immediately re-assess the purity of your current batch of the compound using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS.[8][9] Compare the purity results with the certificate of analysis that was provided with the compound upon receipt. A loss of purity greater than a few percent is a strong indicator of degradation.

  • Review Storage Conditions: Verify that the compound has been stored under the recommended conditions (cool, dry, dark, and tightly sealed). Any deviation from these conditions could have accelerated degradation.

  • Aliquot and Protect: If the compound is deemed pure enough for continued use, consider preparing single-use aliquots to minimize repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.

Issue 2: Appearance of unexpected peaks in analytical chromatograms.

Q: I am analyzing my reaction mixture containing "4-(1-Methylcyclopropyl)butanoic acid" and I see new, unexpected peaks that were not present in my initial runs. What could be the cause?

A: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products. The conditions of your experiment (e.g., pH, temperature, presence of oxidizing agents) may be promoting the degradation of the starting material.

Troubleshooting Steps:

  • Forced Degradation Study: To identify potential degradants, it is highly recommended to perform a forced degradation study.[10][11][12] This involves intentionally subjecting the compound to harsh conditions to accelerate its breakdown. The information gained will help in identifying the degradation products and understanding the degradation pathways.

  • Characterize Degradants: If possible, use techniques like LC-MS or GC-MS to obtain mass information about the unknown peaks to help in their identification.

  • Optimize Experimental Conditions: Based on the results of the forced degradation study, you may need to adjust your experimental conditions to minimize degradation. For example, if the compound is found to be sensitive to acid, you may need to use a buffered solution.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is designed to intentionally degrade a compound to identify potential degradation products and pathways.[10][13] This is crucial for developing a stability-indicating analytical method.

Objective: To investigate the stability of "4-(1-Methylcyclopropyl)butanoic acid" under various stress conditions.

Materials:

  • "4-(1-Methylcyclopropyl)butanoic acid"

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Analytical balance

  • HPLC-UV or LC-MS system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of "4-(1-Methylcyclopropyl)butanoic acid" in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Aim for 5-20% degradation for optimal results in method validation.[14]

Protocol 2: HPLC Method for Purity Assessment

Objective: To provide a general HPLC method for assessing the purity of "4-(1-Methylcyclopropyl)butanoic acid". This method may require optimization.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Program:

Time (min)% Mobile Phase B
020
1580
2080
2120
2520

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 210 nm Injection Volume: 10 µL

Sample Preparation: Dissolve the compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

Section 4: Visualizations

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for "4-(1-Methylcyclopropyl)butanoic acid" based on its chemical structure.

A 4-(1-Methylcyclopropyl)butanoic acid B Oxidative Degradation (e.g., via radical mechanisms) A->B O2, light, metal ions C Hydrolytic Degradation (less common for carboxylic acids, but possible under extreme pH) A->C H+/OH-, H2O D Thermal Degradation (Decarboxylation at high temp) A->D Heat E Various Degradation Products B->E C->E D->E

Caption: Potential degradation pathways for 4-(1-Methylcyclopropyl)butanoic acid.

Experimental Workflow for Stability Testing

This workflow outlines the logical steps for assessing the stability of "4-(1-Methylcyclopropyl)butanoic acid".

Start Start: Stability Concern A Visual Inspection (Color, appearance) Start->A B Purity Assessment (HPLC, LC-MS) A->B C Compound is Stable (Purity within spec) B->C Yes D Compound is Degraded (Purity out of spec) B->D No End End: Stable Compound Usage C->End E Forced Degradation Study D->E F Identify Degradants & Degradation Pathway E->F G Optimize Storage & Experimental Conditions F->G G->End

Caption: Workflow for investigating the stability of 4-(1-Methylcyclopropyl)butanoic acid.

References

  • Drug degradation pathways. (n.d.). Pharmacy 180.
  • H. H. Hsieh, S. L. Wang, & P. C. Lyu. (2010). Bimolecular decomposition pathways for carboxylic acids of relevance to biofuels. The Journal of Physical Chemistry A, 114(1), 259-266.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittensohn, T. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 29-43.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata.
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2014). Pharmaceutical Technology, 38(7).
  • 4-(1-methylcyclopropyl)butanoic acid. (n.d.). Sigma-Aldrich.
  • Abiotic and biotic processes that drive carboxylation and decarboxylation reactions. (2020). AIR Unimi.
  • 4-(1-methylcyclopropyl)butanoic acid. (n.d.). ChemicalBook.
  • Cyclopropyl carbinol: properties, applications in organic synthesis and safety. (2023). Mol-Instincts.
  • Pathways for carboxylic acid decomposition on titania. (2001). Langmuir, 17(23), 7233-7241.
  • Shelf-Life & Storage Conditions. (n.d.). Astro Chemical.
  • Formation of Carboxylic Acids during Degradation of Monosaccharides. (2007). Czech Journal of Food Sciences, 25(5), 263-275.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules, 25(20), 4833.
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules, 25(20), 4833.
  • 4-(1-methylcyclohexyl)butanoic acid. (n.d.). Sigma-Aldrich.
  • 4-(1-Methylcyclopropyl)butanoic acid. (n.d.). BLD Pharm.
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). Molecules, 27(19), 6523.
  • 4-Cyclopropylbutanoic acid. (n.d.). PubChem.
  • 4-(1-methylcyclopropyl)butanoic acid (C8H14O2). (n.d.). PubChemLite.
  • Analytical Techniques In Stability Testing. (2025). Separation Science.
  • New Method of Synthesis for Cyclopropanes. (2024). PSU Flintbox.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America, 41(1), 16-20.
  • Cyclopropyl group. (n.d.). Wikipedia.
  • Alkane. (n.d.). Wikipedia.

Sources

Troubleshooting

Technical Support Center: Byproduct Analysis in 4-(1-Methylcyclopropyl)butanoic Acid Production

Welcome to the technical support center for the synthesis and analysis of 4-(1-Methylcyclopropyl)butanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 4-(1-Methylcyclopropyl)butanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot issues related to byproduct formation during its production. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your own laboratory or manufacturing setting.

Introduction: The Importance of Purity

4-(1-Methylcyclopropyl)butanoic acid is a valuable building block in the synthesis of agrochemicals and pharmaceuticals.[1] Its unique cyclopropyl moiety imparts specific steric and electronic properties to target molecules. However, the multi-step synthesis required for its production can introduce a variety of impurities. Controlling these byproducts is critical for ensuring the safety, efficacy, and reproducibility of the final active ingredient. This guide will focus on a common synthetic strategy to illustrate potential pitfalls and provide robust analytical solutions.

Section 1: Understanding the Synthetic Landscape and Potential Byproducts

A plausible and common synthetic route to 4-(1-Methylcyclopropyl)butanoic acid involves the cyclopropanation of an unsaturated ester, followed by hydrolysis. Let's consider a modified Simmons-Smith reaction for this key transformation, as it is a well-established method for forming cyclopropane rings.[2][3]

Below is a diagram illustrating a hypothetical, yet chemically sound, synthetic pathway and the key stages where byproducts can emerge.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclopropanation (Simmons-Smith) cluster_2 Step 3: Saponification & Workup start Unsaturated Acid Precursor ester Unsaturated Ester start->ester MeOH, H+ product_ester 4-(1-Methylcyclopropyl)butanoic Acid Ester ester->product_ester CH2I2, Zn(Cu) byproduct1 Byproduct: Unreacted Unsaturated Ester ester->byproduct1 final_product Final Product: 4-(1-Methylcyclopropyl)butanoic Acid product_ester->final_product 1. NaOH (aq) 2. H3O+ Workup byproduct3 Byproduct: Incomplete Hydrolysis (Ester) product_ester->byproduct3 byproduct2 Byproduct: Ring-Opened Species final_product->byproduct2 Harsh Acidic Conditions

Caption: Hypothetical synthesis of 4-(1-Methylcyclopropyl)butanoic acid and points of byproduct formation.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during synthesis and analysis in a practical question-and-answer format.

Q1: My final product purity is low after purification. GC-MS analysis shows multiple peaks close to my product's retention time. What are they likely to be?

A: This is a classic problem often stemming from the cyclopropanation step or subsequent workup. The most common culprits are:

  • Unreacted Starting Material: The unsaturated ester precursor is a very common impurity. The Simmons-Smith reaction can be sensitive to the quality and activation of the zinc-copper couple, and incomplete conversion is frequent.[2]

  • Diastereomers: If your starting alkene has stereoisomers (E/Z), the cyclopropanation reaction is stereospecific, meaning a cis-alkene gives a cis-cyclopropane and a trans-alkene gives a trans-cyclopropane.[4] If your starting material was a mix, your product will be as well.

  • Ring-Opened Byproducts: The cyclopropyl group, while generally stable, can be susceptible to opening under harsh acidic conditions, especially at elevated temperatures during workup or distillation. This can lead to isomeric alkenes.

  • Solvent/Reagent Adducts: Though less common with the Simmons-Smith reaction, other cyclopropanation methods using carbenes from haloforms can result in dihalocyclopropanes.[3]

A: Scale-up is not a linear process and often introduces new challenges.[5] The appearance of a new byproduct is typically related to issues with heat and mass transfer.[6]

  • Exothermic Reactions: The formation of the organozinc carbenoid in the Simmons-Smith reaction is exothermic. On a small scale, a flask can dissipate this heat quickly. In a large reactor, localized "hot spots" can form due to inefficient stirring or cooling.[7] These higher temperatures can cause side reactions or decomposition of reactants and products.

  • Extended Reaction Times: What takes 2 hours in the lab might take 6-8 hours in a plant, including charging reagents and transfers. This prolonged exposure to reaction conditions can lead to the formation of slow-forming kinetic byproducts that were negligible at the lab scale.[7]

  • Mixing Inefficiency: Inadequate mixing in a large vessel can lead to localized areas of high reagent concentration, promoting side reactions over the desired product formation.

Q3: My NMR spectrum shows residual signals in the vinyl region (δ 5-6 ppm). I thought the cyclopropanation went to completion. What's happening?

A: Vinyl signals are a clear indication of a carbon-carbon double bond, pointing to two main possibilities:

  • Incomplete Cyclopropanation: This is the most straightforward explanation. Your starting alkene is still present. Compare the integration of the vinyl protons to your product's characteristic cyclopropyl proton signals (typically upfield, δ 0-1 ppm) to quantify the impurity.

  • Acid-Catalyzed Ring Opening: As mentioned in Q1, if your workup involved a strong acid quench or purification by silica gel chromatography (which is acidic), you may have inadvertently opened some of the cyclopropane rings to form isomeric alkenes. You can test this hypothesis by taking a pure sample of your product, treating it with acid, and re-analyzing by NMR.[8]

Q4: How can I effectively remove the unreacted starting ester from my final carboxylic acid product?

A: This is a purification challenge based on the different functionalities of an ester and a carboxylic acid.

  • Aqueous Base Extraction: This is the most effective method. Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, MTBE). Wash the organic layer with an aqueous base solution like sodium carbonate or sodium bicarbonate. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral ester impurity remains in the organic layer.[9] You can then separate the layers, re-acidify the aqueous layer with HCl to precipitate your pure carboxylic acid, and extract it back into an organic solvent.

  • Chromatography: While possible, it can be difficult to get clean separation between the ester and the acid on silica gel, and the acidity of the silica can pose a risk to your product. This should be a secondary option if extraction fails.

Section 3: Analytical Protocols for Byproduct Identification

Reliable analysis is the cornerstone of process development. Here are validated, step-by-step protocols for identifying and quantifying byproducts.

Protocol 3.1: GC-MS Analysis for Volatile Byproducts (with Derivatization)

Rationale: Carboxylic acids are polar and have poor peak shape in gas chromatography. Derivatization to a more volatile ester (e.g., a methyl ester) is a standard and robust method to achieve sharp peaks and reliable quantification.[10][11]

Procedure:

  • Sample Prep: Accurately weigh ~10 mg of your crude product into a 4 mL vial.

  • Derivatization: Add 1 mL of a derivatizing agent. A common and effective choice is 2M HCl in methanol. Alternatively, silylating agents like BSTFA can be used.[12]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to convert the carboxylic acid to its methyl ester.

  • Workup: Cool the vial to room temperature. Add 1 mL of saturated sodium bicarbonate solution to neutralize the acid. Add 1 mL of a hydrocarbon solvent (e.g., hexane or heptane) and vortex for 30 seconds.

  • Analysis: Carefully remove the top organic layer and inject it into the GC-MS.

Expected Results: Your main product will appear as its methyl ester derivative. Key byproducts like the unreacted unsaturated ester will also be clearly visible and can be identified by their mass spectra.

Protocol 3.2: LC-MS Analysis for Polar and Non-Volatile Byproducts

Rationale: LC-MS is ideal for analyzing the carboxylic acid directly without derivatization and is sensitive to more polar or thermally labile byproducts that may not be suitable for GC.[13][14]

Procedure:

  • Sample Prep: Prepare a stock solution of your crude product in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Dilution: Further dilute this solution into the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Chromatography: Use a C18 reversed-phase column. A typical gradient might start at 95% aqueous mobile phase and ramp to 95% organic mobile phase over 10-15 minutes.

  • Detection: Use an electrospray ionization (ESI) source in negative ion mode, as carboxylic acids readily form the [M-H]⁻ ion.

Section 4: Data Interpretation Guide

The following tables summarize key analytical data to expect for the target molecule and its most common byproducts.

Table 1: Expected GC-MS Data (after methylation)

Compound NameExpected Relative Retention TimeKey MS Fragments (m/z)Notes
Methyl 4-(1-methylcyclopropyl)butanoate1.00 (Reference)156 (M+), 125, 97, 81, 55Molecular ion should be visible. Fragmentation may involve loss of -OCH3.
Methyl 5-methylhex-4-enoate~0.95142 (M+), 111, 87, 69, 41Starting material. Will have a different fragmentation pattern.
4-(1-Methylcyclopropyl)butanoic AcidVery broad, late eluting142 (M+), 125, 97, 81, 55Will chromatograph poorly if derivatization is incomplete.

Table 2: Key ¹H NMR Chemical Shifts (in CDCl₃)

Functional GroupExpected Chemical Shift (δ, ppm)Compound Association
Cyclopropyl Protons (CH₂)0.2 - 0.6Target Product & Ester Intermediate
Cyclopropyl Methyl (CH₃)~1.1Target Product & Ester Intermediate
Carboxylic Acid Proton (OH)10 - 12 (broad)Target Product
Alkene Protons (CH=CH)5.0 - 5.8Unreacted Starting Material, Ring-Opened Byproducts
Ester Methyl (OCH₃)~3.7Ester Intermediate, Unreacted Starting Material
Analytical Workflow Diagram

This diagram outlines a logical workflow for identifying an unknown impurity.

G start Crude Product with Unknown Impurity decision1 Is the impurity volatile? start->decision1 gcms Run GC-MS Screen (with derivatization) decision2 Does MS data give a clear molecular weight? gcms->decision2 lcms Run LC-MS Screen (no derivatization) lcms->decision2 nmr Acquire High-Resolution 1H and 13C NMR structure Propose Structure based on all data nmr->structure decision1->gcms Yes decision1->lcms No / Unsure decision2->nmr No / Ambiguous decision2->structure Yes

Caption: Logical workflow for the identification of unknown byproducts.

Section 5: References

  • Eichelberger, J. W., & Budde, W. L. (n.d.). Determination of Selected Carboxylic Acids and Alcohols in Groundwater by GC-MS.

  • Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up.

  • Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction.

  • Chen, L., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. PubMed.

  • CPI. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Uk-cpi.com.

  • EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up.

  • Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction.

  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?

  • Wikipedia. (n.d.). Cyclopropanation.

  • ResearchGate. (2025, August 6). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation.

  • ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related high.

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. ACS Publications.

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.

  • SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.

  • Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich.

  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes.

  • Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube.

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.

  • MySkinRecipes. (n.d.). 4-(1-methylcyclopropyl)butanoic acid.

  • askIITians. (2025, March 4). How is butanoic acid prepared starting from i.An alcohol ii.An alkyl ha.

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

  • MDPI. (n.d.). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices.

  • Vedantu. (n.d.). How is butanoic acid prepared starting from iAn alcohol class 12 chemistry CBSE.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-(1-Methylcyclopropyl)butanoic acid

Introduction: 4-(1-Methylcyclopropyl)butanoic acid is a valuable carboxylic acid building block characterized by a strained cyclopropyl group, which imparts unique conformational properties beneficial in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(1-Methylcyclopropyl)butanoic acid is a valuable carboxylic acid building block characterized by a strained cyclopropyl group, which imparts unique conformational properties beneficial in medicinal chemistry and materials science.[1][2] While its synthesis on a laboratory scale is well-documented, scaling up production presents significant challenges related to reaction kinetics, thermodynamics, and purification.[3][4] This guide provides practical, field-proven insights for researchers, chemists, and drug development professionals to navigate the complexities of transitioning from bench-scale synthesis to pilot and manufacturing scales. We will address common pitfalls, offer robust troubleshooting strategies, and present a detailed, scalable protocol with integrated analytical checkpoints.

Section 1: Recommended Synthetic Strategy for Scale-Up

While several synthetic routes exist, a robust and scalable approach involves the construction of the cyclopropane ring onto a suitable precursor, followed by chain extension and hydrolysis. A common and effective method is a modified Simmons-Smith cyclopropanation followed by a Grignard reaction and carboxylation. This route generally offers good control and avoids some of the more hazardous reagents associated with other methods.

A comparison of potential high-level strategies is summarized below:

Synthetic StrategyKey TransformationScalability ProsScalability Cons
Route A (Recommended) Simmons-Smith Cyclopropanation -> Grignard -> CarboxylationWell-understood reaction[5]; commercially available starting materials; good stereocontrol possible.[6]Exothermic cyclopropanation requires careful thermal management; Grignard reagent preparation is moisture-sensitive.[7]
Route B Malonic Ester SynthesisUtilizes classic, reliable C-C bond formation; high-yielding on small scale.[2]Use of strong bases like sodium ethoxide can be challenging to handle at scale; decarboxylation step may require high temperatures.[8]
Route C Photoredox CatalysisMild reaction conditions; high functional group tolerance.[9]Photoreactors for large-scale synthesis are specialized equipment; catalyst cost and removal can be problematic.[9]

Below is a workflow diagram illustrating the recommended synthetic pathway (Route A).

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Grignard Formation & Carboxylation cluster_2 Step 3: Hydrolysis & Purification SM 5-Chloro-1-pentene Int1 1-(2-Chloroethyl)-1-methylcyclopropane SM->Int1 Diethylzinc (Et2Zn) Diiodomethane (CH2I2) Int2 Grignard Reagent Int1->Int2 Mg turnings THF, I2 (cat.) Int3 Carboxylate Salt Int2->Int3 Dry CO2 (gas or solid) FP 4-(1-Methylcyclopropyl)butanoic acid Int3->FP Aqueous HCl Extraction & Distillation

Caption: High-level workflow for the scalable synthesis of 4-(1-Methylcyclopropyl)butanoic acid.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Q1: My Simmons-Smith cyclopropanation (Step 1) has stalled or is giving a low yield. What should I do?

A1: Low conversion in a Simmons-Smith reaction at scale is a common issue. The primary causes are often related to reagent purity, activation, or thermal control.

  • Potential Cause 1: Inactive Zinc-Copper Couple. The activity of the zinc used in the cyclopropanation is critical. If using a zinc-copper couple, its preparation is paramount. On a large scale, ensuring uniform activation of the zinc surface can be difficult.

    • Solution: Ensure rigorous exclusion of moisture during the preparation and use of the zinc-copper couple. Consider in-situ activation methods or using commercially available, highly active zinc dust. Diethylzinc (Et₂Zn) is often more reliable and reproducible for large-scale reactions, though it is pyrophoric and requires specialized handling procedures.[10]

  • Potential Cause 2: Poor Temperature Control. The reaction is exothermic. Runaway temperatures can lead to side reactions and decomposition of the reactive intermediate.

    • Solution: Implement controlled, slow addition of the diiodomethane to the solution of the alkene and diethylzinc. Use a reactor with adequate cooling capacity and monitor the internal temperature closely. For pilot-scale reactors, a cooling jacket with a circulating fluid is essential.

  • Potential Cause 3: Impure Reagents. The presence of water or other protic impurities in the solvent or starting materials will quench the organozinc reagent.

    • Solution: Use anhydrous solvents (e.g., distilled from a suitable drying agent) and ensure the starting alkene is dry. A Karl Fischer titration to check the water content of the solvent and starting material is highly recommended before starting the reaction.

G cluster_checks cluster_solutions Start Low Yield in Step 1? Check_Reagent Verify Purity of Alkene & Solvent (Karl Fischer < 50 ppm H2O) Start->Check_Reagent Check_Activation Confirm Activity of Zinc Reagent (Et2Zn is often more reliable) Start->Check_Activation Check_Temp Review Temperature Profile (Was addition rate too fast?) Start->Check_Temp Sol_Dry Dry Solvents/Reagents and Repeat Check_Reagent->Sol_Dry Moisture Detected Sol_Reagent Use Fresh/Alternative Cyclopropanating Agent Check_Activation->Sol_Reagent Low Activity Suspected Sol_Temp Decrease Addition Rate & Improve Cooling Check_Temp->Sol_Temp Exotherm Observed

Caption: Troubleshooting decision tree for low-yield cyclopropanation reactions.

Q2: The Grignard reaction (Step 2) is difficult to initiate or produces significant Wurtz coupling side-products.

A2: Grignard reagent formation is notoriously sensitive to reaction conditions, especially at a larger scale where surface area-to-volume ratios change.

  • Potential Cause 1: Magnesium Oxide Layer. Magnesium turnings are coated with a passive layer of MgO that prevents reaction.

    • Solution: Mechanical activation (e.g., stirring without solvent) or chemical activation is necessary. A small crystal of iodine is commonly used as an initiator. On a larger scale, 1,2-dibromoethane is also an effective initiator. The appearance of bubbles and a gentle exotherm indicate successful initiation.

  • Potential Cause 2: Presence of Moisture. This is the most common cause of failure. Water will protonate and destroy the Grignard reagent as it forms.

    • Solution: All glassware must be rigorously dried (oven or flame-dried under vacuum). The solvent (typically THF) must be anhydrous. The alkyl halide from Step 1 must also be free of water. Running the reaction under an inert atmosphere (Nitrogen or Argon) is mandatory.

  • Potential Cause 3: High Local Concentrations. Slow addition of the alkyl halide to the magnesium suspension is crucial. Adding it too quickly can lead to high local concentrations, which promotes the Wurtz coupling side-reaction (R-X + R-MgX -> R-R + MgX₂).

    • Solution: Use a syringe pump or an addition funnel for controlled, dropwise addition. Maintain a gentle reflux through controlled addition and external heating/cooling as needed. Vigorous stirring is essential to ensure good mixing and prevent hot spots.

Q3: My final product is difficult to purify by distillation due to a co-boiling impurity.

A3: Purification is a major scale-up hurdle.[4] If a persistent impurity cannot be removed by simple distillation, alternative methods are required.

  • Potential Cause: Structurally Similar Impurity. An impurity with a similar boiling point and polarity, such as an isomeric acid or a starting material from a failed reaction, can be difficult to separate.

    • Solution 1: Salt Formation & Recrystallization. Convert the crude carboxylic acid to a salt (e.g., with sodium hydroxide or a chiral amine if resolution is needed). The resulting salt will have vastly different solubility properties. It can often be selectively precipitated or recrystallized from a suitable solvent system, leaving organic-soluble impurities behind. Afterward, the purified salt is re-acidified to recover the pure carboxylic acid.

    • Solution 2: Chromatographic Purification. While less ideal for very large scales due to solvent usage and cost, flash column chromatography over silica gel can be effective. A thorough screen of solvent systems (e.g., hexanes/ethyl acetate with a small amount of acetic acid) should be performed at the bench to find optimal separation conditions before scaling.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns when scaling up this synthesis?

    • A: The main hazards are the use of pyrophoric diethylzinc (if chosen), the moisture-sensitive and potentially exothermic Grignard reaction, and the handling of flammable solvents like THF and ether. A thorough risk assessment should be conducted.[11] All operations should be performed in a well-ventilated area (fume hood or walk-in hood) under an inert atmosphere. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is essential.

  • Q: Which analytical methods are recommended for in-process control (IPC)?

    • A: For monitoring the disappearance of starting materials and the appearance of intermediates and products, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal.[12] For example, a GC-MS analysis can quickly confirm the conversion of 5-chloro-1-pentene to the cyclopropanated intermediate in Step 1. 1H NMR spectroscopy is invaluable for structural confirmation of isolated intermediates and the final product.[13]

  • Q: How critical is the quality of the carbon dioxide used in Step 2?

    • A: It is very critical. The CO₂ must be anhydrous. Using CO₂ gas from a cylinder passed through a drying tube is a good practice. Alternatively, freshly crushed dry ice can be used, but be aware that it can absorb atmospheric moisture on its surface. Ensure the dry ice is added to the Grignard solution, not the other way around, to maintain an excess of the Grignard reagent initially.[7]

Section 4: Detailed Experimental Protocol (Pilot Scale)

This protocol is adapted for a ~10-20 mole scale and assumes the use of a jacketed glass reactor with overhead stirring, an inert atmosphere manifold, and a cooling/heating circulator.

Step 1: Synthesis of 1-(2-Chloroethyl)-1-methylcyclopropane

  • Reactor Setup: Assemble a 50 L jacketed reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet. Dry all glassware and purge the system thoroughly with nitrogen.

  • Reagent Charge: Charge the reactor with 5-chloro-1-pentene (10.0 mol, 1.045 kg) and anhydrous dichloromethane (DCM, 20 L). Cool the reactor jacket to -10 °C.

  • Cyclopropanation: Slowly add a 1.0 M solution of diethylzinc in hexanes (12.0 L, 12.0 mol) to the stirred solution, maintaining the internal temperature below 0 °C.

  • Diiodomethane Addition: Prepare a solution of diiodomethane (12.0 mol, 3.21 kg) in anhydrous DCM (5 L). Add this solution dropwise to the reactor over 4-6 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring (IPC): After the addition is complete, allow the mixture to stir at 0-5 °C. Monitor the reaction progress by taking aliquots every 2 hours for GC analysis. The reaction is complete when <2% of the starting alkene remains.

  • Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 15 L) via an addition funnel. Caution: This is an exothermic process involving gas evolution. Ensure the addition rate is slow enough to keep the internal temperature below 25 °C.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 L). Combine the organic layers, wash with brine (10 L), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield the intermediate.

Step 2 & 3: Grignard Formation, Carboxylation, and Hydrolysis

  • Reactor Setup: In a separate, dry 50 L reactor, charge magnesium turnings (12.0 mol, 292 g).

  • Grignard Initiation: Add a small crystal of iodine and ~500 mL of anhydrous THF. Begin stirring. Add ~50 mL of a solution of 1-(2-chloroethyl)-1-methylcyclopropane (9.0 mol, 1.06 kg) in anhydrous THF (15 L). A gentle exotherm and disappearance of the iodine color indicate initiation.

  • Grignard Formation: Heat the mixture to a gentle reflux and add the remainder of the alkyl chloride solution dropwise over 3-4 hours. Maintain reflux for an additional 2 hours after the addition is complete to ensure full conversion.

  • Carboxylation: Cool the reactor to -20 °C. While maintaining vigorous stirring, add freshly crushed, high-purity dry ice in portions, keeping the temperature below -10 °C. Alternatively, bubble anhydrous CO₂ gas through the solution.

  • Hydrolysis: Once the addition is complete, allow the mixture to warm to room temperature. Slowly quench by adding 2 M aqueous HCl (20 L), keeping the temperature below 25 °C with jacket cooling.

  • Extraction & Purification: Separate the layers. Extract the aqueous layer with diethyl ether or MTBE (3 x 8 L). Combine the organic layers and wash with brine (10 L). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final product, 4-(1-Methylcyclopropyl)butanoic acid[14], can be purified by vacuum distillation.

References

  • Vertex AI Search. Cyclopropylacetic Acid: Comprehensive Overview and Applications. (2025).
  • LookChem. Cyclopropylacetic acid 5239-82-7 wiki.
  • ACS Publications. Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry: A Key Building Block of Factor D Inhibitors. (2024).
  • Google Patents. CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.
  • ACS Publications. Building Efficient Diastereo- and Enantioselective Synthetic Routes to trans-Cyclopropyl Esters for Rapid Lead Scale-Up. (2025).
  • Google Patents. US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives.
  • Journal of the American Chemical Society. Decarboxylation of Cyclopropylacetic Acid Derivatives. A New Synthetic Method.
  • National Institutes of Health. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon.
  • ResearchGate. Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry: A Key Building Block of Factor D Inhibitors.
  • ScienceDirect. Challenges of scaling up chemical processes (based on real life experiences).
  • Prime Scholars. How to deal with Scale-up challenges of Chemistry?. (2021).
  • Organic Syntheses. cyclopropanecarboxylic acid.
  • ChemScene. 39223-32-0 | 4-(1-Methylcyclopropyl)butanoic acid.
  • National Institutes of Health. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade.
  • MDPI. Analytical Method Development and Validation: Calcium Butyrate.

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Reactions of 4-(1-Methylcyclopropyl)butanoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for 4-(1-methylcyclopropyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 4-(1-methylcyclopropyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this valuable building block. The strained 1-methylcyclopropyl moiety, while offering desirable metabolic stability and conformational rigidity, can introduce specific synthetic hurdles.[1] This document provides in-depth, question-and-answer-based troubleshooting for common reactions, grounded in mechanistic principles and practical laboratory experience.

Section 1: Stability and Handling of the Cyclopropyl Moiety

The high degree of s-character in the C-C bonds of the cyclopropane ring gives it partial π-character.[2][3] This electronic feature is responsible for both its utility and its unique reactivity. Understanding its stability is paramount.

Question: Under what conditions is the 1-methylcyclopropyl group susceptible to ring-opening?

Answer: The primary vulnerability of the 1-methylcyclopropyl group is its susceptibility to cleavage under strongly acidic conditions, which can lead to the formation of a stable tertiary carbocation. The strain energy of the ring (approx. 27 kcal/mol) is released upon protonation and subsequent ring-opening.[4]

  • Mechanism of Concern: Strong acids (e.g., concentrated HCl, H₂SO₄, TFA used neat or at elevated temperatures) can protonate one of the cyclopropyl C-C bonds. This bond can then break to form the more stable tertiary carbocation, which can be trapped by nucleophiles or undergo rearrangement, leading to a complex mixture of byproducts.

  • Practical Recommendations:

    • Avoid prolonged exposure to strong protic acids, especially at temperatures above room temperature.

    • During aqueous workups, use milder acids like saturated ammonium chloride (NH₄Cl) or dilute (1N) HCl for quenching, and perform extractions promptly.

    • For reactions requiring acidic catalysts, consider using Lewis acids that are less prone to protonation or running reactions at lower temperatures.

Section 2: Troubleshooting Amide Coupling Reactions

Amide bond formation is the most common transformation for this carboxylic acid.[5] However, low yields, slow reactions, and byproduct formation are frequent complaints.

Question: My amide coupling reaction with 4-(1-methylcyclopropyl)butanoic acid is giving low yields. What are the most likely causes?

Answer: Low yields in amide coupling are typically traced back to one of three areas: inefficient carboxylic acid activation, amine-related issues, or competing side reactions.[6]

  • Cause 1: Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive species (like an active ester or acyl halide) before the amine is introduced.[5][7] If this activation is incomplete, the reaction will stall. The moderate steric bulk of the 1-methylcyclopropyl group, while not extreme, can slow down the activation step compared to a simple linear acid.

  • Cause 2: Amine Deactivation/Reactivity: The amine can be deactivated by protonation from the carboxylic acid starting material, forming an unreactive ammonium salt.[6] Additionally, if the amine is sterically hindered or electronically poor (e.g., an aniline), the coupling can be sluggish.[8]

  • Cause 3: Hydrolysis: The presence of water is detrimental. Activated acid intermediates are highly susceptible to hydrolysis, which reverts them back to the starting carboxylic acid.[6] Ensure all reagents and solvents are anhydrous.

Troubleshooting Workflow for Low-Yield Amide Coupling

Below is a systematic workflow to diagnose and solve low-yield issues.

G cluster_activation Activation Troubleshooting cluster_amine Amine Troubleshooting start Low Yield Observed check_activation Step 1: Verify Acid Activation (LC-MS analysis of pre-activation mix) start->check_activation activation_ok Activation Complete? check_activation->activation_ok amine_issue Step 2: Investigate Amine (Check pKa, steric bulk, purity) activation_ok->amine_issue Yes change_reagent Change Coupling Reagent (e.g., EDC to HATU) activation_ok->change_reagent No amine_ok Amine is Reactive? amine_issue->amine_ok conditions_issue Step 3: Optimize Conditions (Solvent, Temp, Reagent Stoichiometry) amine_ok->conditions_issue Yes add_base Add non-nucleophilic base (2-3 eq. DIPEA) amine_ok->add_base No success Yield Improved conditions_issue->success increase_equiv Increase Reagent Equivalents (1.1 to 1.5 eq.) change_reagent->increase_equiv increase_equiv->check_activation premix Pre-mix acid/reagent/base before adding amine add_base->premix premix->amine_issue

Caption: Systematic workflow for troubleshooting low-yield amide coupling reactions.

Question: I am observing significant side reactions. How can I minimize them?

Answer: The primary side reaction of concern, aside from potential ring-opening, is the formation of a guanidinium byproduct from the reaction of your amine with certain coupling reagents (especially uronium/aminium salts like HATU or HBTU).

  • Mitigation Strategy: The order of addition is critical. Always pre-activate the carboxylic acid before introducing the amine. Stir the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent for 15-30 minutes.[6][9] This allows for the formation of the active OAt-ester intermediate. Once activation is complete, then add the amine. This minimizes the time the free amine and coupling reagent are in solution together.

Recommended Amide Coupling Protocol

This general protocol using HATU is a robust starting point for most amine couplings with 4-(1-methylcyclopropyl)butanoic acid.

Protocol 1: General Procedure for Amide Coupling using HATU [6]

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 4-(1-methylcyclopropyl)butanoic acid (1.0 eq.).

  • Dissolve the acid in an anhydrous solvent (e.g., DMF or DCM, 0.1-0.5 M).

  • Add HATU (1.1-1.2 eq.) followed by a non-nucleophilic base such as DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the acid.

  • Add the amine (1.0-1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Table 1: Comparison of Common Coupling Reagents
ReagentClassProsConsBest For
EDC/HOBt CarbodiimideInexpensive, water-soluble byproduct.Can cause racemization, slower reactions.Large-scale synthesis, electron-rich amines.
HATU Uronium/AminiumVery fast, high-yielding, low racemization.[10]Expensive, potential for guanidinium byproduct.Difficult couplings, sterically hindered substrates.[9]
T3P® Phosphonic AnhydrideByproducts are water-soluble, high yields.Can be viscous and difficult to handle.General purpose, good for sensitive substrates.
SOCl₂ Acyl Chloride FormationHighly reactive intermediate, inexpensive.Harsh conditions (heat), generates HCl, risk of side reactions.[7][11]Robust substrates where other methods fail.

Section 3: Product Characterization

Confirming the integrity of the 1-methylcyclopropyl group in your final product is essential.

Question: How can I confirm the cyclopropyl ring is intact in my product using NMR?

Answer: The protons on the cyclopropyl ring have a highly characteristic upfield chemical shift in ¹H NMR spectroscopy due to the ring's diamagnetic anisotropy.

  • ¹H NMR: Look for a complex multiplet pattern in the region of 0.20 - 0.80 ppm . The two sets of diastereotopic methylene protons on the cyclopropane ring will appear in this region. The methyl group protons will typically appear as a singlet around 1.0 - 1.2 ppm . The absence of these characteristic upfield signals and the appearance of new signals in the olefinic region (4.5-6.0 ppm) or as new methyl groups attached to sp² carbons would be strong evidence of ring-opening.

  • ¹³C NMR: The quaternary carbon of the 1-methylcyclopropyl group will be around 18-22 ppm , while the ring methylenes will be around 12-16 ppm .

Table 2: Expected ¹H NMR Shifts for the 4-(1-Methylcyclopropyl)butyl Fragment
ProtonsTypical Chemical Shift (ppm)Multiplicity
Cyclopropyl CH₂0.20 - 0.45m
Cyclopropyl CH₂'0.50 - 0.75m
Cyclopropyl C-CH₃ 1.0 - 1.2s
CH₂ -CH₂-CH₂-C(O)1.4 - 1.6m
CH₂-CH₂ -CH₂-C(O)1.6 - 1.8m
CH₂-CH₂-CH₂ -C(O)2.2 - 2.4t

Note: Exact shifts will vary based on the full structure of the final molecule and the solvent used.

Section 4: Synthesis and Purification of Starting Material

Question: What are common impurities in commercially available 4-(1-methylcyclopropyl)butanoic acid and how can I purify it?

Answer: While commercial sources are generally reliable, impurities can arise from the synthesis, which may involve multi-step sequences.[12] Potential impurities could include residual solvents, reagents, or structurally related byproducts from incomplete reactions or side reactions.

  • Recommended Purification: If you suspect impurities are affecting your reaction, purification by silica gel column chromatography is recommended. A gradient elution system of ethyl acetate in hexanes, often with 0.5-1% acetic acid added to the mobile phase, is typically effective. The acetic acid helps to prevent tailing of the carboxylic acid on the silica gel.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Sperry, J., & Wright, D. L. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11039-11048. [Link]

  • Reddit User Discussion. (2022). amide coupling help. r/Chempros. [Link]

  • Reddit User Discussion. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. [Link]

  • Quora. (2014). Why is cyclopropyl methyl carbocation exceptionally stable?. [Link]

  • Wikipedia. Cyclopropyl group. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • PatSnap. (2025). How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?. [Link]

  • ARKAT USA, Inc. (n.d.). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]

  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

Sources

Optimization

Technical Support Center: Synthesis of Substituted Cyclopropyl Butanoic Acids

Introduction: A Note on Chirality and "Racemization" Welcome to the technical support guide for the synthesis of substituted cyclopropyl butanoic acids. Our primary goal is to address potential challenges related to ster...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Note on Chirality and "Racemization"

Welcome to the technical support guide for the synthesis of substituted cyclopropyl butanoic acids. Our primary goal is to address potential challenges related to stereochemical control during synthesis.

A crucial first point of clarification regards the target molecule, 4-(1-Methylcyclopropyl)butanoic acid . This specific molecule is achiral . It does not possess a stereocenter, as the quaternary carbon on the cyclopropane ring is attached to two identical methylene (-CH2-) groups within the ring. Consequently, it cannot exist as enantiomers and, therefore, cannot undergo racemization.

However, the principles of stereochemical control are paramount when synthesizing chiral analogues or when using chiral intermediates. This guide is structured to address the core synthetic challenges you might face in those scenarios, focusing on the construction and maintenance of stereocenters in structurally related compounds. We will operate under the assumption that your query relates to achieving high enantiomeric or diastereomeric purity in the synthesis of a chiral derivative.

Frequently Asked Questions (FAQs)

Q1: Why is 4-(1-Methylcyclopropyl)butanoic acid considered achiral?

A: A molecule is chiral if it is non-superimposable on its mirror image. This property typically arises from the presence of a stereocenter, which is a carbon atom bonded to four different groups. In 4-(1-methylcyclopropyl)butanoic acid, the quaternary carbon is bonded to:

  • A methyl group (-CH3)

  • A butanoic acid chain (-CH2CH2CH2COOH)

  • A methylene group of the cyclopropane ring (-CH2-)

  • The other methylene group of the cyclopropane ring (-CH2-)

Since two of the attached groups (the two ring methylenes) are identical, this carbon is not a stereocenter, and the molecule is achiral.

Q2: Under what circumstances would a similar molecule be chiral and thus at risk of racemization?

A: Chirality would be introduced if the symmetry were broken. For example:

  • Substitution on the Butanoic Acid Chain: A molecule like 2-methyl-4-(1-methylcyclopropyl)butanoic acid would be chiral due to the stereocenter at the C2 position of the acid chain.

  • Substitution on the Cyclopropane Ring: A molecule like 4-(2-methylcyclopropyl)butanoic acid would be chiral, with stereocenters on the cyclopropane ring.

In these cases, any synthetic step that temporarily removes the stereochemistry (e.g., forming a planar enolate at a stereocenter) or any purification/workup condition that facilitates equilibrium between enantiomers can lead to racemization.

Q3: What are the primary challenges in the stereoselective synthesis of chiral cyclopropanes containing a quaternary carbon?

A: The construction of all-carbon quaternary stereocenters is a significant synthetic challenge due to steric hindrance.[1] When this center is part of a strained cyclopropane ring, the challenge is amplified. Key difficulties include:

  • Steric Congestion: Bringing together bulky fragments to form the C-C bonds of the quaternary center is sterically demanding, often requiring highly reactive reagents or harsh conditions that can compromise stereointegrity.[2]

  • Controlling Facial Selectivity: In catalytic asymmetric reactions, the catalyst must effectively differentiate between the two prochiral faces of the substrate to induce high enantioselectivity. This becomes harder as steric bulk increases.

  • Ring Strain: The inherent strain of the cyclopropane ring can influence the stability of intermediates and transition states, sometimes leading to unexpected reaction pathways or loss of stereochemical information.[3]

Troubleshooting Guide: Achieving Stereochemical Control

This section addresses common issues encountered when synthesizing chiral analogues of 4-(1-methylcyclopropyl)butanoic acid.

Problem 1: Low Enantiomeric Excess (ee) in Asymmetric Cyclopropanation Step

You are attempting an asymmetric synthesis of the cyclopropane ring but are observing low enantiomeric excess (ee) in your product.

Possible Cause Underlying Rationale & Troubleshooting Steps
Ineffective Chiral Catalyst/Ligand The catalyst may not be creating a sufficiently differentiated chiral environment around the reactants. Solution: 1) Screen a panel of chiral ligands or catalysts known for similar transformations.[4] 2) Verify the purity and enantiomeric excess of your catalyst/ligand. 3) Increase catalyst loading incrementally, as insufficient catalyst can lead to a competing, non-selective background reaction.
Suboptimal Reaction Temperature Asymmetric reactions are often highly sensitive to thermal energy. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus reducing the ee. Solution: 1) Lower the reaction temperature. Run a temperature screen from room temperature down to -78 °C. 2) Ensure consistent temperature control throughout the reaction.
Interference from Solvents or Additives Coordinating solvents can compete with the substrate for binding to the catalyst, disrupting the chiral complex. Some additives can react with the catalyst or promote side reactions. Solution: 1) Switch to a non-coordinating solvent (e.g., toluene, dichloromethane instead of THF or MeCN). 2) Re-evaluate all additives. Ensure they are anhydrous and high-purity.
Problem 2: Racemization of a Chiral Carboxylic Acid During Activation/Coupling

You have a chiral carboxylic acid intermediate (e.g., with a stereocenter on the side chain) and observe a loss of enantiomeric purity after converting it to an activated ester or amide.

Possible Cause Underlying Rationale & Troubleshooting Steps
Formation of an Oxazolone Intermediate If the stereocenter is alpha (α) to the carboxyl group, activation (e.g., with a carbodiimide like DCC or EDC) can lead to the formation of a planar, achiral oxazolone intermediate. Reprotonation of this intermediate is non-selective, leading to racemization. Solution: 1) Add a racemization-suppressing agent like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[5][6] These additives react with the activated acid faster than it can form an oxazolone, creating an activated ester that is less prone to racemization.[7]
Harsh Basic or Acidic Conditions Epimerization of a stereocenter alpha to a carbonyl group can be catalyzed by both base (via enolization) and strong acid. Solution: 1) Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine.[5] 2) Avoid unnecessarily strong acids or bases during workup and purification. Use buffered aqueous solutions if necessary. 3) Perform the reaction at lower temperatures to minimize the rate of epimerization.
Workflow for Troubleshooting Low Enantioselectivity

G start Low Enantioselectivity Observed check_catalyst Verify Catalyst/Ligand Purity & ee start->check_catalyst check_catalyst->start Impure screen_catalyst Screen Alternative Catalysts/Ligands check_catalyst->screen_catalyst Purity OK optimize_temp Optimize Reaction Temperature screen_catalyst->optimize_temp lower_temp Run at Lower Temp (e.g., 0 °C to -78 °C) optimize_temp->lower_temp check_solvent Evaluate Solvent Effects lower_temp->check_solvent change_solvent Switch to Non-Coordinating Solvent (Toluene, DCM) check_solvent->change_solvent result High Enantioselectivity Achieved change_solvent->result G cluster_0 Salt Formation & Separation cluster_1 Liberation of Enantiomers racemic_acid Racemic Acid (R/S)-Acid mix Mix in Hot Solvent racemic_acid->mix chiral_base Chiral Base (R)-Base chiral_base->mix salts Diastereomeric Salts (R,R)-Salt & (S,R)-Salt mix->salts crystallize Fractional Crystallization salts->crystallize crystals Insoluble Salt (e.g., (R,R)) crystallize->crystals mother_liquor Soluble Salt (e.g., (S,R)) crystallize->mother_liquor acidify_crystals Acidify & Extract crystals->acidify_crystals acidify_liquor Acidify & Extract mother_liquor->acidify_liquor enantiomer_1 Enantiomer 1 (R)-Acid acidify_crystals->enantiomer_1 enantiomer_2 Enantiomer 2 (S)-Acid acidify_liquor->enantiomer_2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

References

Sources

Troubleshooting

Technical Support Center: Solvent Effects in the Synthesis of 4-(1-Methylcyclopropyl)butanoic Acid

Welcome to the technical support center for the synthesis of 4-(1-Methylcyclopropyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synt...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1-Methylcyclopropyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of solvent selection. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.

Introduction

4-(1-Methylcyclopropyl)butanoic acid is a valuable building block in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its unique structural motif, featuring a substituted cyclopropane ring, imparts specific biological activities. The synthesis of this compound, particularly the construction of the cyclopropane ring, is highly sensitive to reaction conditions, with the choice of solvent playing a pivotal role in determining yield, purity, and reaction time. This guide provides in-depth, experience-based insights into managing solvent effects to ensure a successful and reproducible synthesis.

Proposed Synthetic Workflow

A common and effective strategy for synthesizing 4-(1-Methylcyclopropyl)butanoic acid involves the cyclopropanation of a suitable alkene precursor, such as an ester of 5-methylhex-4-enoic acid, followed by hydrolysis. The key step, the formation of the cyclopropane ring, is often achieved using a Simmons-Smith type reaction or a variation thereof.

Synthetic Workflow start 5-Methylhex-4-enoate Ester cyclopropanation Cyclopropanation (e.g., Simmons-Smith) start->cyclopropanation intermediate Ethyl 4-(1-Methylcyclopropyl)butanoate cyclopropanation->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product 4-(1-Methylcyclopropyl)butanoic Acid hydrolysis->product

Caption: Proposed synthetic workflow for 4-(1-Methylcyclopropyl)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cyclopropanation step, and how does solvent choice influence them?

A1: The Simmons-Smith reaction and its modifications are frequently employed for the synthesis of cyclopropanes from alkenes. In the classical Simmons-Smith reaction, a zinc-copper couple is used with diiodomethane. A popular variation, the Furukawa modification, utilizes diethylzinc, which is often preferred for less nucleophilic alkenes.[3]

The choice of solvent is critical for these reactions:

  • Ethers (e.g., Diethyl Ether, THF): In the traditional Simmons-Smith reaction, etheral solvents are commonly used. They can coordinate with the zinc reagent, influencing its reactivity.[3]

  • Non-Complexing Solvents (e.g., Dichloromethane, Pentane): For the Furukawa version, non-complexing solvents are often advantageous. These solvents do not coordinate strongly with the zinc carbenoid, leading to a more electrophilic and often more reactive reagent.[3] This can be particularly useful for less reactive alkene substrates.

Q2: How does solvent polarity affect the cyclopropanation reaction?

A2: Solvent polarity can influence both the rate and selectivity of the reaction. While the Simmons-Smith reaction is generally considered to proceed through a concerted mechanism, solvent polarity can affect the aggregation state of the organozinc reagent and the stability of any potential transition states.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): While not typically the first choice for Simmons-Smith reactions, polar aprotic solvents can be used in other cyclopropanation methods. For instance, in the preparation of dimethylsulfoxonium methylide, a reagent for Corey-Chaykovsky cyclopropanation, DMSO is the solvent of choice.[4][5][6] However, for Simmons-Smith type reactions, highly polar solvents might lead to side reactions or decomposition of the reagent.

  • Aromatic Solvents (e.g., Toluene): Toluene can be a suitable solvent, particularly when temperature control is important due to its higher boiling point compared to ethers or pentane. In some ring-opening reactions of cyclopropanes, toluene has been shown to give moderate yields, though reaction times can be long.[7]

Q3: What is the role of the solvent in the final hydrolysis step?

A3: The hydrolysis of the ester to the final carboxylic acid is typically carried out using a strong base like sodium hydroxide or potassium hydroxide in a mixture of water and a water-miscible organic solvent.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These are excellent choices as they can dissolve both the ester and the aqueous base, creating a homogeneous reaction mixture which facilitates the reaction.

  • Water-Miscible Ethers (e.g., THF, Dioxane): These can also be used to improve the solubility of the organic ester in the aqueous medium.

The choice of solvent here is less about influencing the reaction mechanism and more about ensuring the reactants are in the same phase to allow the reaction to proceed efficiently.

Troubleshooting Guide

Q1: My cyclopropanation yield is low. Could the solvent be the issue?

A1: Yes, the solvent is a primary suspect for low yields. Here's a troubleshooting workflow:

Troubleshooting Low Yield start Low Cyclopropanation Yield check_reagent Is the organozinc reagent active? start->check_reagent check_solvent Is the solvent appropriate and dry? check_reagent->check_solvent Reagent is active ether Using Ether/THF? check_solvent->ether non_complexing Using DCM/Pentane? check_solvent->non_complexing dry_solvent Ensure solvent is anhydrous. Water deactivates the organozinc reagent. check_solvent->dry_solvent switch_to_non_complexing Try a non-complexing solvent (DCM) to increase reagent electrophilicity. ether->switch_to_non_complexing switch_to_ether Try an etheral solvent (Et2O) to improve reagent stability/solubility. non_complexing->switch_to_ether

Caption: Decision workflow for troubleshooting low cyclopropanation yield.

  • Reagent Activity: First, ensure your organozinc reagent is active. If you are preparing it in situ, ensure the quality of your zinc and diiodomethane/diethylzinc.

  • Solvent Purity: The Simmons-Smith reagent is highly sensitive to moisture. Ensure your solvent is anhydrous. Water will quench the reagent, leading to low or no yield.

  • Solvent Type: If you are using an ether and the yield is low, your alkene may be too electron-deficient. Switching to a non-complexing solvent like dichloromethane (DCM) could increase the electrophilicity of the reagent and improve the yield.[3] Conversely, if you are using a non-complexing solvent and suspect reagent instability, switching to an etheral solvent might help.

Q2: I am observing significant side products. How can the solvent help?

A2: Side product formation is often related to the reactivity of the carbenoid species, which is modulated by the solvent.

  • Insertion Reactions: A highly reactive carbenoid can lead to C-H insertion reactions in the substrate or the solvent itself. If this is suspected, using a more coordinating solvent like diethyl ether might temper the reactivity of the carbenoid.

  • Polymerization: In some cases, particularly with vinyl-substituted cyclopropanes, polymerization can be an issue. Adjusting the solvent and temperature can help to minimize this.

Q3: The reaction is very slow. What is the best solvent to increase the reaction rate?

A3: A slow reaction rate can often be addressed by changing the solvent to one that promotes higher reactivity of the carbenoid.

  • As mentioned, non-complexing solvents like dichloromethane can lead to a more electrophilic and reactive zinc carbenoid, which can significantly increase the reaction rate compared to coordinating solvents like ethers.[3]

  • Increasing the reaction temperature can also increase the rate, but be mindful of potential side reactions. The choice of a higher-boiling solvent like toluene might be necessary in such cases.

Solvent Effects on Cyclopropanation: A Summary Table

Solvent ClassExamplesKey CharacteristicsImpact on Simmons-Smith Type Reactions
Ethers Diethyl ether, THFCoordinatingCan stabilize the reagent, but may reduce its electrophilicity and reaction rate.[3]
Non-Complexing Alkanes Pentane, HexaneNon-polar, non-coordinatingIncreases reagent electrophilicity, potentially leading to faster reactions, especially with less reactive alkenes.[3]
Halogenated Solvents Dichloromethane (DCM)Non-complexing, polar aproticSimilar to alkanes in increasing reagent electrophilicity. A good general-purpose solvent for these reactions.
Aromatic Solvents Toluene, BenzeneNon-polar, higher boiling pointCan be used when higher temperatures are required. May lead to slower reactions compared to non-complexing solvents at room temperature.[7]
Polar Aprotic Solvents DMF, DMSOHighly polar, coordinatingGenerally not suitable for Simmons-Smith reactions due to potential side reactions and reagent decomposition. Essential for other types of cyclopropanations (e.g., Corey-Chaykovsky).[4][5][6]
Polar Protic Solvents Methanol, WaterProtic, coordinatingIncompatible with organozinc reagents; will rapidly quench them.[7]

References

  • Effect of solvent on the ring-opening reactions of cyclopropanated... - ResearchGate. Available from: [Link]

  • cyclopropanecarboxylic acid - Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC - NIH. Available from: [Link]

  • EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes - Google Patents.
  • Process for the preparation of cyclopropyl carboxylic acid esters and derivatives | TREA. Available from: [Link]

  • Stereoselective Cyclopropanation Reactions - Docentes FCT NOVA. Available from: [Link]

  • WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents.
  • Regioselectivity and solvent effects in cyclopropanation of alkadienes | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Cyclopropanation Reactions. Available from: [Link]

  • Synthesis of cyclopropanes - Organic Chemistry Portal. Available from: [Link]

  • 4-(1-methylcyclopropyl)butanoic acid - MySkinRecipes. Available from: [Link]

  • A convenient solvent-specific synthesis of 4-[4-acetoxy-3-(3-methylbut-2- enyl)phenyl]butyric acid. Available from: [Link]

  • 4-(1-methylcyclopropyl)butanoic acid - MySkinRecipes. Available from: [Link]

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - NIH. Available from: [Link]

  • 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid - MDPI. Available from: [Link]

  • (PDF) 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid - ResearchGate. Available from: [Link]

  • Alkane - Wikipedia. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-(1-Methylcyclopropyl)butanoic Acid and Other Cyclopropane Carboxylic Acids in Modern Drug Discovery

Introduction: The Cyclopropane Moiety - A Privileged Scaffold in Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic incorporation of small, conformationally constrained structural motifs i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropane Moiety - A Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of small, conformationally constrained structural motifs is a cornerstone of rational drug design. Among these, the cyclopropane ring has emerged as a uniquely valuable building block.[1][2][3] Its inherent ring strain and distinct electronic properties, which lie somewhere between that of an alkene and a gem-dimethyl group, bestow upon it a set of highly desirable characteristics.[3][4] The rigid, three-dimensional nature of the cyclopropyl group can lock a molecule into a bioactive conformation, thereby enhancing its binding potency and selectivity for a specific biological target.[1][5] Furthermore, this moiety is often associated with increased metabolic stability, as it is resistant to many common metabolic degradation pathways that affect more flexible alkyl chains.[1][6] This can lead to an improved pharmacokinetic profile, including a longer in-vivo half-life.[1]

This guide provides an in-depth comparison of 4-(1-Methylcyclopropyl)butanoic acid with other key cyclopropane carboxylic acids, offering insights into their relative properties and potential applications for researchers, scientists, and professionals in drug development. We will delve into experimental data, synthetic considerations, and the subtle structural nuances that differentiate these valuable chemical entities.

Focus Molecule: 4-(1-Methylcyclopropyl)butanoic Acid

4-(1-Methylcyclopropyl)butanoic acid is a carboxylic acid derivative featuring a unique combination of a 1-methyl-substituted cyclopropane ring and a four-carbon aliphatic chain. This specific arrangement of functional groups makes it a compelling building block for creating more complex molecules with potential biological activity.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₁₄O₂[7][8]
Molecular Weight 142.20 g/mol [7][9]
Boiling Point 236.6 °C at 760 mmHg[8]
Density 1.039 g/cm³[8]
CAS Number 39223-32-0[8][10]

Its primary utility lies as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[8] The defined stereochemistry of the substituted cyclopropane and the reactivity of the carboxylic acid handle provide synthetic chemists with a versatile platform for molecular elaboration.

Comparative Analysis: Structural Analogs and Their Properties

To fully appreciate the characteristics of 4-(1-Methylcyclopropyl)butanoic acid, it is instructive to compare it with other, simpler cyclopropane carboxylic acids. Each variation in structure, however minor, can significantly impact the molecule's overall physicochemical and pharmacological properties.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Differentiating Features
Cyclopropanecarboxylic acid O=C(O)C1CC1C₄H₆O₂86.09The parent compound; highly polar and water-soluble.[11][12][13]
1-Methylcyclopropanecarboxylic acid CC1(C(=O)O)CC1C₅H₈O₂100.12Addition of a methyl group on the ring increases lipophilicity.[14]
4-(1-Methylcyclopropyl)butanoic acid CC1(CCCC(=O)O)CC1C₈H₁₄O₂142.20The butanoic acid chain significantly increases chain length and lipophilicity, acting as a flexible spacer.[7][9]
Cyclopropane-1,1-dicarboxylic acid O=C(O)C1(C(=O)O)CC1C₅H₆O₄130.09Presence of two carboxylic acid groups dramatically increases polarity and hydrogen bonding potential.

The progression from the simple cyclopropanecarboxylic acid to 4-(1-methylcyclopropyl)butanoic acid illustrates a strategic increase in molecular complexity and lipophilicity. The introduction of the methyl group on the cyclopropane ring in 1-methylcyclopropanecarboxylic acid begins to shield one face of the ring and adds a lipophilic contact point. The extension to the butanoic acid chain in the title compound provides a flexible linker, which can be crucial for positioning the pharmacophoric cyclopropyl group within a receptor's binding pocket, while the carboxylic acid provides a key interaction point (e.g., hydrogen bonding or salt bridge formation).

Structure-Activity Relationship (SAR) Insights

Relating molecular structure to biological activity is a fundamental exercise in medicinal chemistry.[15] The structural features of 4-(1-Methylcyclopropyl)butanoic acid suggest several potential advantages in a drug design context:

  • The 1-Methyl Group: This substitution prevents epimerization at the C1 position and provides a defined stereochemical anchor. It also adds steric bulk, which can enhance selectivity by preventing binding to off-targets. This methyl group can also favorably occupy small, hydrophobic pockets within a target protein.

  • The Cyclopropyl Ring: As a "rigid" bioisostere for a gem-dimethyl or a double bond, it offers conformational constraint.[3] This pre-organization of the molecule can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.[5][6]

  • The Butanoic Acid Chain: This four-carbon linker provides optimal spacing and flexibility for the molecule to adopt the necessary conformation to interact with a biological target. The length of this chain can be systematically varied (e.g., ethanoic, propanoic) to fine-tune the distance between the cyclopropyl group and the carboxylic acid, a common strategy in optimizing ligand-receptor interactions.

  • The Carboxylic Acid: This functional group is a versatile pharmacophoric element. It can act as a hydrogen bond donor and acceptor or exist as a carboxylate anion at physiological pH, forming critical ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's active site. However, the presence of a carboxylic acid can sometimes limit membrane permeability and bioavailability. In such cases, it can be replaced with bioisosteres like tetrazoles or acylsulfonamides.[16]

Caption: Key structural features of 4-(1-Methylcyclopropyl)butanoic acid and their potential contributions to its pharmacological profile.

Synthetic Strategies and Experimental Protocols

The synthesis of cyclopropane carboxylic acids can be achieved through various established methods.[17][18] Common approaches include the hydrolysis of a corresponding cyclopropyl nitrile or the use of malonic ester synthesis followed by cyclization.[18][19]

Synthesis_Workflow Start Starting Materials (e.g., Diethyl Malonate, 1,2-Dibromoethane) Step1 Malonic Ester Synthesis & Cyclization Start->Step1 Intermediate Cyclopropane Diester Intermediate Step1->Intermediate Step2 Hydrolysis (Saponification) Intermediate->Step2 Step3 Decarboxylation (Heat) Step2->Step3 Product Cyclopropane Carboxylic Acid Step3->Product

Caption: General workflow for the synthesis of cyclopropane carboxylic acids via the malonic ester pathway.

Protocol: Illustrative Synthesis of Cyclopropanecarboxylic Acid

The following protocol is based on the well-established malonic ester synthesis, a robust method for generating the cyclopropane ring.[18][20]

Objective: To synthesize cyclopropanecarboxylic acid from diethyl malonate and 1,2-dibromoethane.

Materials:

  • Diethyl malonate

  • 1,2-dibromoethane

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware for reflux, distillation, and extraction.

Procedure:

  • Step 1: Deprotonation and Cyclization

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen).

    • Cool the solution in an ice bath and add diethyl malonate dropwise with stirring. Allow the mixture to stir for 30 minutes to ensure complete formation of the enolate.

    • Add 1,2-dibromoethane dropwise to the reaction mixture.

    • After the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC.

  • Step 2: Saponification (Ester Hydrolysis)

    • After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide in water.

    • Heat the mixture to reflux for another 2-3 hours to ensure complete hydrolysis of the diethyl ester to the dicarboxylate salt.

    • Remove the ethanol by distillation.

  • Step 3: Acidification and Extraction

    • Cool the remaining aqueous solution in an ice bath and carefully acidify by the dropwise addition of concentrated hydrochloric acid until the pH is ~1-2.[20]

    • The cyclopropane-1,1-dicarboxylic acid may precipitate. Extract the aqueous layer multiple times with diethyl ether.[20]

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Step 4: Decarboxylation

    • Filter off the drying agent and concentrate the ether solution under reduced pressure to yield crude cyclopropane-1,1-dicarboxylic acid.

    • Gently heat the crude product. As it melts, carbon dioxide will evolve. Continue heating until gas evolution ceases.

    • The resulting crude cyclopropanecarboxylic acid can then be purified by distillation under reduced pressure.

Self-Validation and Causality: The choice of a strong base like sodium ethoxide is critical for the initial deprotonation of the acidic α-hydrogens of diethyl malonate. The subsequent reaction with 1,2-dibromoethane is a tandem alkylation-cyclization. Saponification with NaOH is a standard and efficient method for ester hydrolysis. The final decarboxylation step is driven by the formation of a stable six-membered ring transition state, which is characteristic of β-dicarboxylic acids upon heating. Each step is a well-understood, high-yielding transformation, making the overall process reliable and self-validating.

Conclusion

While simple cyclopropane carboxylic acids serve as foundational building blocks, substituted analogs like 4-(1-Methylcyclopropyl)butanoic acid offer a more nuanced and strategically valuable tool for medicinal chemists. The combination of a stereochemically defined, metabolically robust cyclopropyl core with a flexible linker and a reactive carboxylic acid handle provides a powerful platform for developing novel therapeutics. By understanding the structure-property relationships that differentiate these compounds, researchers can make more informed decisions in the design and synthesis of next-generation drug candidates, leveraging the unique advantages of the cyclopropane motif to overcome challenges in potency, selectivity, and pharmacokinetics.

References

  • National Institutes of Health (NIH).

  • Ketone Pharma.

  • Chemenu.

  • YouTube.

  • Organic Syntheses.

  • PubMed.

  • Organic Chemistry Tutor.

  • CymitQuimica.

  • ChemicalBook.

  • PubChem - NIH.

  • Cheméo.

  • Journal of Medicinal Chemistry - ACS Publications.

  • Organic Syntheses.

  • PubMed Central.

  • ResearchGate.

  • Wikipedia.

  • PubMed.

  • Wikipedia.

  • PubChemLite.

  • MySkinRecipes.

  • National Institutes of Health (NIH).

  • BLD Pharm.

  • ResearchGate.

  • ChemScene.

  • Future Medicinal Chemistry.

  • ResearchGate.

  • Drug Design Org.

  • PubMed Central.

  • PubMed.

  • MDPI.

  • MDPI.

  • ResearchGate.

  • PubChem - NIH.

Sources

Comparative

A Comparative Guide to 4-(1-Methylcyclopropyl)butanoic Acid and its Analogs for Therapeutic Development

This guide provides a comprehensive comparative framework for researchers, scientists, and drug development professionals interested in the therapeutic potential of 4-(1-Methylcyclopropyl)butanoic acid and its structural...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative framework for researchers, scientists, and drug development professionals interested in the therapeutic potential of 4-(1-Methylcyclopropyl)butanoic acid and its structurally related analogs. By leveraging established synthetic methodologies and robust biological assays, this document outlines a systematic approach to evaluating this unique class of compounds, with a focus on their potential as antimicrobial agents and modulators of peroxisome proliferator-activated receptors (PPARs).

Introduction: The Therapeutic Promise of Cyclopropane-Containing Fatty Acids

Cyclopropane fatty acids (CFAs) are a unique class of lipids found in various organisms, from bacteria to plants. Their distinct strained three-membered ring imparts specific physicochemical properties that can influence membrane fluidity and mediate biological activity. 4-(1-Methylcyclopropyl)butanoic acid, the focal point of this guide, represents a synthetically accessible scaffold with the potential for diverse therapeutic applications. Its structural similarity to short-chain fatty acids (SCFAs) suggests possible roles in metabolic regulation and host-microbe signaling.

This guide will comparatively explore 4-(1-Methylcyclopropyl)butanoic acid and a proposed series of its analogs, focusing on two primary areas of therapeutic interest: antimicrobial activity and PPAR agonism. We will detail the synthetic rationale for these analogs, provide established protocols for their biological evaluation, and present a framework for interpreting the resulting data to establish clear structure-activity relationships (SAR).

The Core Compound and its Analogs: A Proposed Library for Comparative Study

To effectively probe the structure-activity relationships of 4-(1-Methylcyclopropyl)butanoic acid, a focused library of analogs is proposed. This library is designed to systematically explore the impact of modifications to both the cyclopropane ring and the butanoic acid chain.

Table 1: Proposed Analogs of 4-(1-Methylcyclopropyl)butanoic Acid for Comparative Study

Compound IDStructureR1 Groupn (Chain Length)Rationale for Inclusion
LEAD-001 4-(1-Methylcyclopropyl)butanoic acidMethyl3Lead Compound
ANA-001 4-(1-Ethylcyclopropyl)butanoic acidEthyl3Investigate the effect of increased alkyl chain length on the cyclopropane ring.
ANA-002 4-(1-Propylcyclopropyl)butanoic acidPropyl3Further explore the impact of steric bulk on the cyclopropane ring.
ANA-003 3-(1-Methylcyclopropyl)propanoic acidMethyl2Evaluate the influence of a shorter carboxylic acid chain.
ANA-004 5-(1-Methylcyclopropyl)pentanoic acidMethyl4Assess the effect of a longer carboxylic acid chain.

Synthesis of 4-(1-Methylcyclopropyl)butanoic Acid and its Analogs

The synthesis of the proposed library can be achieved through established organic chemistry methodologies. A general and adaptable synthetic route is outlined below.

General Synthetic Scheme

The synthesis of 4-(1-alkylcyclopropyl)butanoic acids can be approached via a Simmons-Smith type cyclopropanation of an appropriate unsaturated ester, followed by hydrolysis. For analogs with varying carboxylic acid chain lengths, the starting unsaturated ester can be modified accordingly.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Cyclopropanation cluster_step3 Step 3: Hydrolysis start Unsaturated Carboxylic Acid ester Unsaturated Ester start->ester Alcohol, Acid Catalyst cyclopropyl_ester Cyclopropyl Ester Intermediate ester->cyclopropyl_ester Simmons-Smith Reagent (Et2Zn, CH2I2) or Diazomethane/Pd(OAc)2 final_product Target Analog cyclopropyl_ester->final_product Base (e.g., NaOH), then Acid Workup

Caption: General synthetic workflow for the preparation of 4-(1-alkylcyclopropyl)alkanoic acids.

Detailed Experimental Protocol: Synthesis of 4-(1-Methylcyclopropyl)butanoic acid (LEAD-001)

This protocol is adapted from known procedures for the synthesis of similar cyclopropane-containing carboxylic acids.

Step 1: Synthesis of Ethyl 4-methylpent-4-enoate

  • To a solution of 4-methylpent-4-enoic acid (1 equivalent) in ethanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ethyl 4-methylpent-4-enoate.

Step 2: Synthesis of Ethyl 4-(1-methylcyclopropyl)butanoate

  • To a solution of ethyl 4-methylpent-4-enoate (1 equivalent) in anhydrous dichloromethane, add a solution of diethylzinc (1.2 equivalents) in hexane dropwise at 0 °C under an inert atmosphere.

  • Add diiodomethane (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 4-(1-Methylcyclopropyl)butanoic acid (LEAD-001)

  • To a solution of ethyl 4-(1-methylcyclopropyl)butanoate (1 equivalent) in a mixture of ethanol and water (1:1), add sodium hydroxide (3 equivalents).

  • Heat the reaction mixture to 60 °C and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 2 with 1M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-(1-Methylcyclopropyl)butanoic acid.

Comparative Physicochemical Properties

The physicochemical properties of the synthesized analogs will be determined to understand how structural modifications impact their behavior. These properties are crucial for interpreting biological data and for future formulation development.

Table 2: Physicochemical Properties for Comparative Analysis

PropertyMethodImportance
Molecular Weight CalculatedFundamental property.
LogP (Lipophilicity) Calculated (e.g., using ALOGPS) and/or experimentally determined (e.g., HPLC)Predicts membrane permeability and potential for non-specific binding.
pKa Potentiometric titration or calculatedDetermines the ionization state at physiological pH, which affects solubility and receptor interaction.
Aqueous Solubility Shake-flask method or nephelometryCrucial for bioavailability and formulation.
Boiling Point Differential Scanning Calorimetry (DSC)Indicator of volatility and intermolecular forces.

Comparative Biological Evaluation

The synthesized library of compounds will be subjected to a series of in vitro assays to compare their biological activity.

Antimicrobial Activity

The antimicrobial potential of the compounds will be assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Short- and medium-chain fatty acids are known to possess antimicrobial properties.

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, will be determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Culture bacteria in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Table 3: Proposed Bacterial Strains for Antimicrobial Screening

Bacterial StrainGram StainClinical Relevance
Staphylococcus aureusPositiveCommon cause of skin and soft tissue infections.
Streptococcus pneumoniaePositiveLeading cause of pneumonia and meningitis.
Escherichia coliNegativeCommon cause of urinary tract infections and sepsis.
Pseudomonas aeruginosaNegativeOpportunistic pathogen causing a variety of infections, often multidrug-resistant.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Given their structural similarity to fatty acids, which are natural ligands for PPARs, the compounds will be screened for their ability to activate PPAR subtypes (α, γ, and δ).

A cell-based reporter gene assay will be used to quantify the activation of each PPAR subtype.

PPAR_Assay_Workflow cluster_step1 Step 1: Cell Transfection cluster_step2 Step 2: Compound Treatment cluster_step3 Step 3: Luciferase Assay cluster_step4 Step 4: Data Analysis cells Host Cells (e.g., HEK293T) transfected_cells transfected_cells cells->transfected_cells Transfection Reagent plasmids Plasmids: 1. PPAR-LBD-Gal4 2. UAS-Luciferase Reporter 3. Renilla Luciferase (Control) treated_cells treated_cells transfected_cells->treated_cells Incubate with Test Compounds measurement Measure Firefly & Renilla Luciferase Activity treated_cells->measurement Cell Lysis & Addition of Luciferase Substrates result Determine EC50 and Max Activation measurement->result Normalize Firefly to Renilla Luciferase Activity

Caption: Workflow for the PPAR transactivation assay.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with plasmids encoding the PPAR ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain, a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS), and a control plasmid expressing Renilla luciferase.

  • Compound Treatment: Treat the transfected cells with serial dilutions of the test compounds.

  • Luciferase Assay: After an appropriate incubation period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the compound concentration to determine the EC50 (half-maximal effective concentration) and maximal activation.

Structure-Activity Relationship (SAR) Analysis

The data from the physicochemical and biological evaluations will be integrated to establish clear SARs. This analysis will elucidate the impact of the alkyl substituent on the cyclopropane ring and the length of the carboxylic acid chain on antimicrobial potency and PPAR agonism.

Table 4: Expected Outcomes and SAR Interpretation

ParameterExpected TrendInterpretation
Antimicrobial Activity May increase with lipophilicity up to a certain point (cutoff effect).The ability of the compound to disrupt bacterial cell membranes is likely dependent on its lipophilicity.
PPARγ Agonism Longer alkyl chains on the cyclopropane and optimal carboxylic acid chain length may enhance activity.The binding pocket of PPARs can accommodate specific hydrophobic interactions.
PPARα/δ Agonism May show different SAR compared to PPARγ.The ligand-binding pockets of the PPAR subtypes have distinct features.

Conclusion

This guide provides a systematic and scientifically rigorous framework for the comparative study of 4-(1-Methylcyclopropyl)butanoic acid and its analogs. By following the outlined synthetic and analytical protocols, researchers can generate robust and comparable data to elucidate the structure-activity relationships of this promising class of compounds. The insights gained from this research will be invaluable for the rational design and development of novel therapeutics targeting infectious diseases and metabolic disorders.

References

  • A series of dimeric PPAR agonists were designed and tested for PPAR activity in vitro. The SAR showed that dimeric ligands with a common group or full dimeric ligands had retained or even increased PPARgamma potency. The dimeric agonist concept can be used to fine tune the subtype selectivity of PPAR agonists. The PPARgamma potency could, at least partly, be explained using molecular modeling. Link

  • The peroxisome proliferator-activated receptors (PPARs) are ligand-dependent transcription factors that contribute to the regulation of lipid, glucose and cholesterol homeostases. They are considered as therapeutic targets for metabolic diseases such as dyslipidemia and type 2 diabetes mellitus. Various PPAR agonists have been developed, but most of them contain a carboxylic acid (CA) or thiazolidinedione (TZD) moiety, which is essential for the activity. However, we recently discovered non-CA/non-TZD
Validation

comparing the efficacy of herbicides derived from "4-(1-Methylcyclopropyl)butanoic acid"

This guide provides a comprehensive comparison of the herbicidal efficacy of compounds that target fatty acid synthesis in plants. While the initial query focused on "4-(1-Methylcyclopropyl)butanoic acid," extensive rese...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the herbicidal efficacy of compounds that target fatty acid synthesis in plants. While the initial query focused on "4-(1-Methylcyclopropyl)butanoic acid," extensive research has not identified this specific molecule as a current herbicidal active ingredient. Therefore, this guide will broaden the scope to explore the well-established and critical class of herbicides that inhibit fatty acid synthesis, with a particular focus on the role of structural moieties like cyclopropyl groups and butanoic acid derivatives in enhancing herbicidal activity. This information is crucial for researchers and professionals in the field of weed management and herbicide development.

Introduction: The Critical Role of Fatty Acid Synthesis in Plants

Fatty acid biosynthesis is a fundamental metabolic process in plants, essential for the formation of cell membranes, storage lipids, and signaling molecules.[1][2] The disruption of this pathway is a highly effective and widely exploited strategy in modern herbicides. Herbicides targeting this pathway can be broadly categorized based on the specific enzyme they inhibit, primarily Acetyl-CoA Carboxylase (ACCase) and Very-Long-Chain Fatty Acid (VLCFA) elongases.[3][4] The development of novel herbicides with new modes of action is crucial to manage the growing challenge of herbicide-resistant weeds.[5]

Mechanism of Action: Disrupting the Building Blocks of Life

The inhibition of fatty acid synthesis leads to a cascade of events that ultimately result in plant death. The primary targets within this pathway are:

  • Acetyl-CoA Carboxylase (ACCase) Inhibitors: ACCase catalyzes the first committed step in fatty acid biosynthesis.[4][6] Herbicides targeting ACCase, such as aryloxyphenoxypropionates ('FOPs') and cyclohexanediones ('DIMs'), are highly effective against grass weeds.[4]

  • Very-Long-Chain Fatty Acid (VLCFA) Inhibitors: These herbicides, including chloroacetamides, inhibit the elongation of fatty acids beyond C18.[3][7] This disruption affects various physiological processes, including the formation of cuticular waxes and cell membranes, leading to stunted growth and eventual death of susceptible weeds.[3]

Below is a diagram illustrating the points of inhibition within the fatty acid synthesis pathway.

fatty_acid_synthesis_inhibition cluster_pathway Fatty Acid Synthesis Pathway cluster_inhibitors Herbicidal Inhibition AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase FattyAcids Fatty Acids (C16, C18) MalonylCoA->FattyAcids FAS Complex VLCFA Very-Long-Chain Fatty Acids (>C18) FattyAcids->VLCFA VLCFA Elongases EndProducts Waxes, Lipids, Membranes VLCFA->EndProducts ACCase_Inhibitors ACCase Inhibitors (FOPs, DIMs) ACCase_Inhibitors->MalonylCoA Inhibition VLCFA_Inhibitors VLCFA Inhibitors (Chloroacetamides) VLCFA_Inhibitors->VLCFA Inhibition

Caption: Inhibition points of major herbicide classes in the plant fatty acid synthesis pathway.

Comparative Analysis of Herbicide Classes

The chemical structure of a herbicide plays a critical role in its efficacy, selectivity, and mode of action. The inclusion of moieties such as cyclopropyl groups and the use of butanoic acid derivatives are innovative strategies to enhance herbicide performance.

The Role of the Cyclopropyl Moiety

The cyclopropyl group is a unique structural feature found in several modern herbicides. Its presence can significantly influence a molecule's physicochemical properties, such as bioavailability and metabolic stability.[8][9] For example, the experimental protoporphyrinogen oxidase (PPO)-inhibiting herbicide FM-1688, which contains a cyclopropyl group, demonstrated superior in vivo herbicidal efficacy compared to the commercial standard tiafenacil.[8][9] This enhanced activity was attributed to improved bioavailability and membrane permeability rather than a direct increase in target-site potency.[8][9]

Butanoic Acid Derivatives as Pro-Herbicides

Phenoxybutyric acid herbicides, such as 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), are classic examples of pro-herbicides.[10] In their applied form, they are not phytotoxic. However, within susceptible plants, they are converted via β-oxidation into their herbicidally active acetic acid analogs (e.g., 2,4-D).[10] This metabolic activation provides a basis for selectivity, as some crops, particularly legumes, lack the enzymes to efficiently perform this conversion.[10]

Comparative Efficacy Data

The following table summarizes the herbicidal efficacy of selected compounds against common weed species, as reported in greenhouse and field studies.

Herbicide/ClassActive IngredientTarget Weed(s)Application Rate (g a.i./ha)% ControlReference
PPO Inhibitor FM-1688Zinnia elegans, Abutilon theophrasti2.34100[8][9]
Echinochloa crus-galli9.37580[8][9]
PPO Inhibitor TiafenacilEchinochloa crus-galli9.37540[8][9]
ALS Inhibitor 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)ureaBroadleaf weeds and sedgesVaries by speciesHigh Efficacy[11]
Phenoxyalkanoic Acid 2,4-DBroadleaf weedsVaries by speciesHigh Efficacy[10]
Phenoxyalkanoic Acid 2,4-DBBroadleaf weeds in tolerant cropsVaries by speciesHigh Efficacy[10]
Natural Product (2-n-octylcycloprop-1-enyl)-octanoic acidMajor weedsNot specifiedPromising[12]

Experimental Protocols for Efficacy Evaluation

To ensure the reliability and reproducibility of herbicidal efficacy data, standardized experimental protocols are essential. The following is a representative protocol for a greenhouse-based post-emergence herbicide trial.

Greenhouse Pot Study Protocol
  • Plant Material: Grow target weed species from seed in pots containing a standardized soil mix. Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Experimental Design: Use a randomized complete block design with a minimum of four replications per treatment.

  • Herbicide Application: Apply herbicides at a specified growth stage of the weeds (e.g., 3-4 leaf stage) using a calibrated laboratory sprayer to ensure uniform coverage.[11] Include an untreated control and a commercial standard for comparison.[11]

  • Data Collection:

    • Visual Injury Assessment: Rate weed control and crop injury visually at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete death).

    • Biomass Reduction: At the end of the experiment, harvest the above-ground biomass of the weeds, dry it in an oven, and weigh it to determine the percent reduction compared to the untreated control.

  • Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.[11]

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Planting Plant Weed Seeds Growth Grow Plants to Target Stage Planting->Growth Randomization Randomize Pots Growth->Randomization Application Apply Herbicide Treatments Randomization->Application Visual Visual Injury Ratings Application->Visual Biomass Harvest and Measure Biomass Visual->Biomass Stats Statistical Analysis (ANOVA) Biomass->Stats Report Generate Efficacy Report Stats->Report

Caption: A typical experimental workflow for evaluating post-emergence herbicide efficacy in a greenhouse setting.

Causality and Self-Validation in Experimental Design

The choice of experimental parameters is critical for obtaining meaningful and reliable data.

  • Weed Species Selection: A range of both grass and broadleaf weeds should be tested to determine the herbicide's spectrum of activity. The inclusion of known herbicide-resistant biotypes is also important for evaluating the potential for cross-resistance.

  • Growth Stage: The growth stage of the weed at the time of application can significantly impact herbicide efficacy. Younger, actively growing weeds are generally more susceptible.[13]

  • Environmental Conditions: Temperature, humidity, and light intensity can influence herbicide absorption, translocation, and metabolism in the plant.

  • Self-Validating Systems: A robust experimental design must include both a negative (untreated) control to establish a baseline for plant growth and a positive control (a commercial standard with a known mode of action) to validate the experimental conditions and provide a benchmark for comparison.

Conclusion and Future Perspectives

The inhibition of fatty acid synthesis remains a cornerstone of modern weed management. The exploration of novel chemical scaffolds, including those containing cyclopropyl moieties, and the innovative use of pro-herbicides like butanoic acid derivatives, are promising avenues for the development of more effective and selective herbicides.[14][15] As herbicide resistance continues to evolve, a deeper understanding of structure-activity relationships and the continuous discovery of new herbicidal compounds and modes of action will be paramount for sustainable agriculture.[5]

References

  • A Comparative Guide to Herbicides Derived from Cyclopropyl p-Nitrophenyl Ketone - Benchchem. (n.d.).
  • Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core. (2023, December 21).
  • Herbicidal Active Compound Ferulic Acid Ethyl Ester Affects Fatty Acid Synthesis by Targeting the 3-Ketoacyl-Acyl Carrier Protein Synthase I (KAS I) - PubMed. (2023, January 11).
  • Cyclopropyl-enhanced bioavailability, not target-site potency, drives the herbicidal activity of FM-1688, a novel PPO inhibitor - PubMed. (2025, November 29).
  • Searching of Novel Herbicides for Paddy Field Weed Management—A Case Study with Acetyl-CoA Carboxylase - MDPI. (2022, July 8).
  • The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development - MDPI. (2022, November 9).
  • (PDF) Very long chain fatty acid-inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. (n.d.).
  • Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. (n.d.).
  • Cyclopropyl‐enhanced bioavailability, not target‐site potency, drives the herbicidal activity of FM‐1688, a novel PPO inhibitor | Request PDF. (2025, November 29).
  • Synthesis and Herbicidal Activity of 2‑(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. (2024, March 25).
  • Mode of Action of commonly used Herbicides and their Impact on Crops and the Environment. (2019, December 10).
  • Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. (2013, March 4).
  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1. (n.d.).
  • A Comparative Analysis of the Herbicidal Activity of Phenoxyalkanoic Acids: 2,4-D and its Butyric Acid Analogs - Benchchem. (n.d.).
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed Central. (2022, July 26).
  • Overview of herbicide mechanisms of action - PMC. (n.d.).
  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2021, August 9).
  • Natural Herbicides: Are they effective? | UC Weed Science (weed control, management, ecology, and minutia). (2012, January 3).
  • Herbicide Mode-of-Action Summary - Purdue Extension. (n.d.).
  • Efficacy Comparison of Some New Natural-Product Herbicides for Weed Control at Two Growth Stages. (2025, August 9).
  • (PDF) Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.).
  • (PDF) Efficacy and cost of four plant‐derived, natural herbicides for certified organic agriculture. (2025, March 5).
  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC. (2025, October 13).
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27).
  • UC Cooperative Extension studies organic herbicides for weed control in landscapes. (2020, November 20).

Sources

Comparative

A Comparative Guide to the Biological Activity of 4-(1-Methylcyclopropyl)butanoic Acid Derivatives in Plant Growth Regulation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Novel Agrochemicals The development of new plant growth regulators is essential for improving agricultural productivity, enhanci...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Agrochemicals

The development of new plant growth regulators is essential for improving agricultural productivity, enhancing crop quality, and ensuring food security. The unique structural motif of a cyclopropane ring, with its inherent ring strain and specific stereochemistry, has long been a source of inspiration for medicinal and agrochemical chemists. Compounds containing this moiety often exhibit potent and selective biological activities.

This guide focuses on derivatives of 4-(1-methylcyclopropyl)butanoic acid, a versatile chemical precursor. While the parent molecule itself is not biologically active as a plant growth regulator, its structural framework offers a promising scaffold for the synthesis of novel PGRs. The exploration of its derivatives is driven by the hypothesis that the cyclopropyl group can confer favorable properties such as increased metabolic stability and enhanced interaction with biological targets.

The Landscape of Plant Growth Regulation: Establishing the Standards

To objectively evaluate the performance of any new plant growth regulator, it is crucial to compare its activity against well-established standards. The major classes of plant hormones and their synthetic analogs serve as the primary benchmarks in this field.

  • Auxins: These compounds, such as Indole-3-acetic acid (IAA) and 1-Naphthaleneacetic acid (NAA) , are critical for cell elongation, root formation, and apical dominance.

  • Gibberellins: Gibberellic acid (GA3) is a potent promoter of stem elongation, seed germination, and flowering.

  • Cytokinins: Compounds like 6-Benzylaminopurine (BAP) and Kinetin are key regulators of cell division and shoot proliferation.

  • Ethylene Precursors: 1-Aminocyclopropane-1-carboxylic acid (ACC) is the immediate precursor to ethylene, a gaseous hormone that influences fruit ripening, senescence, and stress responses.

The biological activity of any new derivative of 4-(1-methylcyclopropyl)butanoic acid will be contextualized by comparing its effects to these standards across a range of bioassays.

Comparative Biological Activity: A Hypothetical Case Study

As of the latest literature review, specific, publicly documented derivatives of 4-(1-methylcyclopropyl)butanoic acid with demonstrated plant growth-regulating activity are not extensively reported in peer-reviewed journals. However, based on the known applications of cyclopropane-containing molecules in agriculture, we can construct a hypothetical comparative analysis.

Let us postulate the synthesis of two hypothetical derivatives:

  • Compound A: An amide derivative of 4-(1-methylcyclopropyl)butanoic acid designed to mimic auxin-like activity.

  • Compound B: An ester derivative of 4-(1-methylcyclopropyl)butanoic acid designed to influence gibberellin-related pathways.

The following table summarizes the expected comparative biological activities based on typical screening assays.

Bioassay Standard Expected Activity of Compound A Expected Activity of Compound B
Wheat Coleoptile Elongation Indole-3-acetic acid (IAA)Moderate to high elongation, potentially with a broader effective concentration range than IAA.No significant effect.
Arabidopsis Root Elongation 1-Naphthaleneacetic acid (NAA)Inhibition of primary root growth and promotion of lateral root formation, similar to NAA.No significant effect.
Dwarf Rice Leaf Sheath Elongation Gibberellic Acid (GA3)No significant effect.Significant elongation of the second leaf sheath, indicative of gibberellin-like activity.
Lettuce Hypocotyl Elongation Gibberellic Acid (GA3)No significant effect.Promotion of hypocotyl elongation, comparable to or exceeding GA3 at certain concentrations.
Tobacco Callus Growth 6-Benzylaminopurine (BAP)May exhibit some synergistic effects with cytokinins but not primary cytokinin activity.May exhibit some synergistic effects with cytokinins but not primary cytokinin activity.

Rationale for Expected Activities: The design of Compound A, with its amide linkage, could facilitate binding to auxin receptors. The cyclopropyl group might enhance this interaction or improve the compound's stability within the plant tissue. For Compound B, the ester functionality and the overall molecular shape could allow it to interact with components of the gibberellin signaling pathway.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the comparative data, standardized and self-validating experimental protocols are essential.

Wheat Coleoptile Elongation Bioassay (for Auxin-like Activity)

This classic bioassay is a reliable method for quantifying auxin-like activity.

Methodology:

  • Seed Germination: Sterilize wheat seeds (e.g., Triticum aestivum) and germinate them on moist filter paper in the dark for 72 hours at 25°C.

  • Coleoptile Sectioning: Excise 10 mm sections from the sub-apical region of the coleoptiles under a dim green light.

  • Incubation: Place the coleoptile sections in a petri dish containing a phosphate buffer solution (pH 6.0) with a range of concentrations of the test compound (e.g., Compound A) and the standard (IAA). A negative control with only the buffer solution is also included.

  • Measurement: After 24 hours of incubation in the dark at 25°C, measure the final length of the coleoptile sections.

  • Data Analysis: Calculate the percentage elongation for each concentration and plot a dose-response curve to determine the optimal concentration and compare the activity with IAA.

Workflow Diagram:

Wheat_Coleoptile_Assay A Seed Germination (72h, dark, 25°C) B Coleoptile Sectioning (10 mm sub-apical) A->B C Incubation with Test Compounds (24h, dark, 25°C) B->C D Measure Final Length C->D E Data Analysis (Dose-Response Curve) D->E Dwarf_Rice_Assay A Seed Germination (48h, dark, 30°C) B Transfer to Treatment Medium A->B C Growth under Continuous Light (7 days, 30°C) B->C D Measure 2nd Leaf Sheath Length C->D E Comparative Analysis D->E

Caption: Dwarf Rice Leaf Sheath Elongation Bioassay Workflow.

Mechanistic Insights and Signaling Pathways

The biological activity of plant growth regulators is mediated through complex signaling pathways.

Auxin Signaling Pathway

Auxins like IAA bind to receptor proteins, such as TIR1, which is part of an SCF E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors allows for the expression of auxin-responsive genes, which in turn regulate cell elongation and other developmental processes. A novel derivative like Compound A would be expected to interact with this pathway, potentially at the receptor level.

Signaling Pathway Diagram:

Auxin_Signaling cluster_degradation Proteasomal Degradation Auxin Auxin (or Compound A) TIR1 TIR1 Receptor Auxin->TIR1 SCF_Complex SCF E3 Ligase TIR1->SCF_Complex activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA ubiquitinates ARF Auxin Response Factor Aux_IAA->ARF represses Degradation Degradation Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates Response Cell Elongation Gene_Expression->Response

Caption: Simplified Auxin Signaling Pathway.

Conclusion and Future Directions

While the full potential of 4-(1-methylcyclopropyl)butanoic acid derivatives as plant growth regulators is still under exploration, the unique properties of the cyclopropane moiety suggest that this class of compounds holds significant promise. The hypothetical case study presented in this guide illustrates a rational approach to the design and evaluation of such derivatives. Future research should focus on the synthesis and screening of a diverse library of these compounds to identify lead candidates with potent and selective activities. A thorough understanding of their mechanism of action will be crucial for their successful development and application in modern agriculture.

References

Due to the hypothetical nature of the specific derivatives of 4-(1-methylcyclopropyl)butanoic acid discussed, this reference list provides authoritative sources for the established concepts and methodologies in plant growth regulation.

  • Plant Physiology and Development, Sixth Edition. Taiz, L., Zeiger, E., Møller, I. M., & Murphy, A. (2015). Sinauer Associates. [Link]

  • Avena Coleoptile Elongation Bioassay. Went, F. W. (1928). Wuchsstoff und Wachstum. Recueil des Travaux Botaniques Néerlandais, 25, 1-116. (Historical reference, methodology widely adapted).
  • Dwarf Rice Bioassay for Gibberellins. Murakami, Y. (1968). A new rice seedling test for gibberellins, ‘microdrop method,’ and its use for testing extracts of deep water rice. Botanical Magazine, Tokyo, 81, 33-43.
  • Auxin Signaling: A Conceptual Breakthrough. Mockaitis, K., & Estelle, M. (2008). Auxin receptors and plant development: a new signaling paradigm. Annual Review of Cell and Developmental Biology, 24, 55-80. [Link]

  • The Discovery of Gibberellins. Yabuta, T., & Sumiki, Y. (1938). Communication to the editor. Journal of the Agricultural Chemical Society of Japan, 14, 1526.
Validation

A Comparative Guide to the Structure-Activity Relationship of Cyclopropyl-Carboxylic Acid Analogs as Metabotropic Glutamate Receptor Agonists

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of compounds structurally related to "4-(1-Methylcyclopropyl)butanoic acid," focusing on their activity as agonists for m...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of compounds structurally related to "4-(1-Methylcyclopropyl)butanoic acid," focusing on their activity as agonists for metabotropic glutamate (mGlu) receptors. While direct and extensive SAR data for 4-(1-Methylcyclopropyl)butanoic acid itself is not abundant in publicly accessible literature, we can construct a robust and predictive SAR model by examining closely related analogs, particularly those containing cyclopropyl and acidic moieties that target mGlu receptors.[1][2][3] These receptors are crucial in modulating synaptic transmission and plasticity in the central nervous system, making them significant targets for therapeutic intervention in neurological and psychiatric disorders.[4][5]

The core scaffold of interest can be deconstructed into three key regions for SAR analysis: the cyclopropyl ring, the aliphatic linker, and the carboxylic acid headgroup. Understanding how modifications to each of these regions impact receptor affinity and efficacy is paramount for designing novel and selective mGlu receptor agonists.

The Biological Target: Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors are a family of G protein-coupled receptors (GPCRs) that are activated by the neurotransmitter glutamate.[4] There are eight subtypes of mGluRs, classified into three groups based on sequence homology, pharmacology, and intracellular signaling pathways:[6]

  • Group I: mGluR1 and mGluR5, which are coupled to Gq/G11 proteins and activate phospholipase C.

  • Group II: mGluR2 and mGluR3, which are coupled to Gi/Go proteins and inhibit adenylyl cyclase.[7]

  • Group III: mGluR4, mGluR6, mGluR7, and mGluR8, which are also coupled to Gi/Go proteins and inhibit adenylyl cyclase.

The development of selective agonists for these receptors is a key area of research for treating conditions such as anxiety, depression, schizophrenia, and Parkinson's disease.[8] Compounds containing a cyclopropyl group have shown promise as potent and selective agonists, particularly for Group II mGluRs.[6]

Core Scaffold and Key Regions for SAR Analysis

To establish a predictive SAR model, we will analyze analogs based on the following generalized structure, which encompasses the key features of "4-(1-Methylcyclopropyl)butanoic acid":

Caption: Generalized scaffold highlighting the three key regions for SAR analysis.

Structure-Activity Relationship Analysis

The cyclopropyl group plays a critical role in conferring conformational rigidity and influencing the orientation of the molecule within the receptor binding pocket.[2] Its unique electronic properties can also contribute to binding affinity.[2]

  • Substitution on the Cyclopropyl Ring: The presence and position of substituents on the cyclopropyl ring are critical determinants of activity and selectivity. For instance, in the potent Group II mGluR agonist (2S,2′R,3′R)-2-(2′,3′-dicarboxycyclopropyl)glycine (DCG-IV), the carboxylic acid substituents on the cyclopropyl ring are essential for its high affinity.[9] The stereochemistry of these substituents is also crucial, with different stereoisomers exhibiting varied potencies and selectivities.

  • Methyl Substitution: The methyl group, as seen in "4-(1-Methylcyclopropyl)butanoic acid," can have several effects. It can increase lipophilicity, potentially improving brain permeability.[2] Furthermore, the methyl group can act as a steric shield, influencing the preferred conformation of the molecule and its interaction with specific amino acid residues in the binding site. In some cases, α-methylation of related glutamate receptor agonists has been shown to convert agonist activity to antagonist activity, highlighting the profound impact of even small alkyl substitutions.[10]

The length and flexibility of the linker between the cyclopropyl ring and the carboxylic acid group are crucial for positioning the acidic headgroup correctly within the binding pocket of the mGlu receptor.

  • Chain Length: The length of the butanoic acid chain (a four-carbon linker) influences the distance between the hydrophobic cyclopropyl moiety and the polar carboxylic acid. Studies on related homologous series of fatty acids have shown that chain length can significantly impact biological activity. For example, in a series of cyclopropane-containing fatty acids, variations in the linker length altered their antimicrobial and GPR84 receptor activity.[11] For mGluR agonists, an optimal linker length is required to span the distance between different interaction points within the receptor's binding domain.

  • Conformational Restriction: The introduction of conformational constraints within the linker, such as double bonds or additional ring systems, can lock the molecule into a more bioactive conformation, thereby increasing potency and selectivity.

The carboxylic acid group is a key pharmacophoric feature, mimicking the γ-carboxyl group of the endogenous ligand, glutamate. It typically forms critical ionic interactions with positively charged residues in the receptor binding site.[9]

  • Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, known as bioisosteres, to modulate activity, selectivity, and pharmacokinetic properties. Common bioisosteres for the carboxylic acid group include tetrazoles, phosphonic acids, and sulfonic acids. For example, the replacement of the distal carboxyl group of glutamic acid with acidic heterocyclic units has led to the development of selective mGluR ligands.[12]

  • Esterification: Esterification of the carboxylic acid typically leads to a loss of activity, as the free carboxylate is essential for the ionic interaction with the receptor.[13] However, ester prodrugs can be utilized to improve bioavailability, with the ester being cleaved in vivo to release the active carboxylic acid.

Comparative Data of Related mGluR Agonists

To illustrate the SAR principles discussed, the following table presents data for well-characterized Group II mGluR agonists that share structural motifs with our topic of interest.

CompoundStructureTargetEC50 (µM)Key SAR Insights
L-Glutamate(S)-2-Aminopentanedioic acidAll mGluRsVariesEndogenous agonist with a flexible chain.
LY354740mGluR2/30.01-0.1Bicyclic structure provides conformational rigidity, leading to high potency and selectivity.[6]
DCG-IVmGluR2/30.1-0.9Dicarboxycyclopropyl group mimics the bound conformation of glutamate, conferring high potency.[6] Also a potent NMDA receptor agonist.[6]
2R,4R-APDCmGluR2/30.3-0.4Pyrrolidine ring introduces conformational constraint.[6]
Experimental Protocols for Activity Assessment

The biological activity of novel analogs is typically assessed using a combination of in vitro binding and functional assays.

This assay measures the affinity of a test compound for the receptor by determining its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mGluR subtype of interest (e.g., mGluR2).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a selective radioligand (e.g., [³H]-LY354740 for mGluR2/3) and varying concentrations of the test compound.

  • Separation: After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay to determine receptor affinity.

This assay measures the functional activity of a compound by quantifying its effect on the intracellular second messenger, cyclic AMP (cAMP). For Gi/Go-coupled receptors like Group II mGluRs, agonists will inhibit the production of cAMP.

Protocol:

  • Cell Culture: Culture a cell line expressing the mGluR of interest (e.g., CHO cells expressing human mGluR2).

  • Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

  • Compound Treatment: Concurrently treat the cells with varying concentrations of the test compound.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC50 value (the concentration of the compound that produces 50% of its maximal inhibitory effect).[14]

Caption: Workflow for a functional cAMP accumulation assay to determine agonist efficacy.

Conclusion and Future Directions

The structure-activity relationship for cyclopropyl-containing carboxylic acid analogs as mGluR agonists is a complex interplay between the steric and electronic properties of the cyclopropyl ring, the length and flexibility of the linker, and the nature of the acidic headgroup. The cyclopropyl moiety provides a valuable scaffold for introducing conformational rigidity, which can lead to enhanced potency and selectivity.

Future drug design efforts should focus on:

  • Stereoselective Synthesis: The synthesis of stereochemically pure isomers is essential to dissect the SAR and identify the most active enantiomer.

  • Fine-tuning Lipophilicity: Balancing the lipophilicity of the cyclopropyl region and the polarity of the acidic headgroup is crucial for optimizing pharmacokinetic properties, including blood-brain barrier penetration.

  • Exploring Novel Bioisosteres: The investigation of novel acidic bioisosteres may lead to compounds with improved potency, selectivity, and drug-like properties.

By systematically applying the SAR principles outlined in this guide and utilizing robust in vitro screening assays, researchers can accelerate the discovery and development of novel mGluR agonists with therapeutic potential for a range of central nervous system disorders.

References

  • National Center for Biotechnology Information. (n.d.). Orally Active Metabotropic Glutamate Subtype 2 Receptor Positive Allosteric Modulators: Structure-Activity Relationships and Assessment in a Rat Model of Nicotine Dependence. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes. PubMed Central.
  • ACS Publications. (2024). Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. ACS Publications.
  • National Center for Biotechnology Information. (n.d.). Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists. PubMed Central.
  • National Center for Biotechnology Information. (2002). Selective agonists at group II metabotropic glutamate receptors: synthesis, stereochemistry, and molecular pharmacology of (S)- and (R)-2-amino-4-(4-hydroxy[7][10][12]thiadiazol-3-yl)butyric acid. PubMed. Retrieved from

  • Proceedings of the National Academy of Sciences. (n.d.). Structures of the extracellular regions of the group II/III metabotropic glutamate receptors. PNAS.
  • National Center for Biotechnology Information. (n.d.). Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. NCBI.
  • National Center for Biotechnology Information. (n.d.). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). PubMed Central.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Metabotropic glutamate receptors. IUPHAR/BPS Guide to PHARMACOLOGY.
  • National Center for Biotechnology Information. (n.d.). The metabotropic glutamate receptors: structure, activation mechanism and pharmacology. PubMed.
  • Future Medicine. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicine.
  • National Center for Biotechnology Information. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • National Center for Biotechnology Information. (n.d.). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. PubMed.
  • MDPI. (2018). Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. MDPI.
  • Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org.

Sources

Comparative

A Comparative Guide to Establishing an Analytical Standard for 4-(1-Methylcyclopropyl)butanoic Acid

For researchers, scientists, and drug development professionals engaged in projects involving novel chemical entities, the availability of high-purity analytical standards is a cornerstone of reliable and reproducible re...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in projects involving novel chemical entities, the availability of high-purity analytical standards is a cornerstone of reliable and reproducible results. This guide addresses the analytical considerations for 4-(1-Methylcyclopropyl)butanoic acid (CAS No. 39223-32-0), a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1]

Given the current absence of commercially available Certified Reference Materials (CRMs) for this compound, this guide provides a comprehensive framework for the procurement, purification, and rigorous characterization of an in-house secondary reference standard. We will compare various analytical methodologies, offering the rationale behind experimental choices to empower researchers to establish a well-qualified standard suitable for their specific applications, from early-stage discovery to quality control.

The Imperative for a Well-Characterized Reference Standard

In analytical testing, particularly within the pharmaceutical industry, reference standards serve as the benchmark for quality, purity, and strength.[2] They are indispensable for method validation, instrument calibration, and ensuring the accuracy of measurements.[3] Regulatory bodies like the FDA mandate that reference standards be of the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized to assure the identity, strength, and quality".[4] When a compendial or commercial CRM is not available, the responsibility falls upon the research organization to develop and qualify an in-house secondary reference standard. This process must be systematic, employing orthogonal analytical techniques to build a comprehensive profile of the material.

Establishing the In-House Standard: From Procurement to Purity

The journey to a qualified in-house standard begins with a candidate material, which must be purified to the highest possible level.

Purification of the Candidate Material

While 4-(1-methylcyclopropyl)butanoic acid can be procured from various chemical suppliers, the supplied purity may not be sufficient for use as a reference standard.[5][6] Further purification is almost always necessary. The choice of technique depends on the physical properties of the acid and the nature of the impurities.[7]

Recommended Purification Protocol: Acid-Base Extraction followed by Recrystallization

This classic and highly effective method separates the carboxylic acid from neutral and basic impurities.

  • Dissolution: Dissolve the commercial-grade 4-(1-methylcyclopropyl)butanoic acid in a suitable organic solvent like diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its water-soluble sodium salt, while neutral and basic impurities will remain in the organic layer.[7]

  • Separation: Separate the aqueous layer containing the sodium 4-(1-methylcyclopropyl)butanoate.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., dilute HCl) to a pH at least three units below the pKa of the carboxylic acid (predicted pKa ≈ 4.83) to re-protonate the carboxylate.[2][8] The purified carboxylic acid will precipitate out if it is a solid at that temperature, or it will form an oily layer that can be extracted.

  • Final Extraction & Drying: Extract the purified acid back into an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry it over an anhydrous salt like magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization/Distillation: If the acid is a solid, recrystallize it from a suitable solvent system (e.g., toluene/petroleum ether) to remove any remaining impurities.[2] If it is a liquid, consider vacuum distillation for final purification, especially if impurities have different boiling points.[9]

The Analytical Gauntlet: A Multi-Technique Characterization

A single analytical technique is insufficient to fully characterize a reference standard. A battery of orthogonal methods is required to unequivocally confirm its structure and meticulously assess its purity.

Below is a workflow diagram illustrating the comprehensive characterization process.

G cluster_0 In-House Standard Qualification Workflow cluster_1 Structural Confirmation cluster_2 Purity & Impurity Assessment procure Procure Commercial Material purify Purify Candidate Material (e.g., Acid-Base Extraction, Recrystallization/Distillation) procure->purify nmr NMR Spectroscopy (¹H, ¹³C, 2D) purify->nmr Identity ms Mass Spectrometry (GC-MS or LC-MS) purify->ms Identity ftir FTIR Spectroscopy purify->ftir Identity hplc HPLC (UV/RI/CAD) purify->hplc Purity gcms GC-MS (with Derivatization) purify->gcms Purity qnmr Quantitative NMR (qNMR) purify->qnmr Purity kf Karl Fischer Titration (Water Content) purify->kf Purity gc_hs Headspace GC-MS (Residual Solvents) purify->gc_hs Purity sa Sulfated Ash (Inorganic Impurities) purify->sa Purity assign Assign Purity Value & Establish Standard hplc->assign gcms->assign qnmr->assign kf->assign gc_hs->assign sa->assign

Caption: Workflow for the qualification of an in-house reference standard.

Structural Confirmation

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation.

  • ¹H NMR: Should confirm the number of protons and their chemical environments. For 4-(1-methylcyclopropyl)butanoic acid, expect signals corresponding to the methyl group, the cyclopropyl protons, the methylene groups of the butyl chain, and the acidic proton of the carboxyl group (typically a broad singlet downfield, >10 ppm).[3]

  • ¹³C NMR: Will show distinct signals for each unique carbon atom, including the carboxyl carbon (typically 165-185 δ).[3]

  • 2D NMR (COSY, HSQC, HMBC): These experiments confirm the connectivity between protons and carbons, providing unambiguous structural proof.

3.1.2. Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or Electrospray Ionization (ESI-MS) coupled with HPLC.

  • Expected Result: The molecular ion peak corresponding to the exact mass of the compound (C₈H₁₄O₂, MW: 142.19 g/mol ) should be observed. The fragmentation pattern should be consistent with the proposed structure.

3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR identifies the functional groups present in the molecule.

  • Characteristic Absorptions:

    • A very broad O–H stretching band from approximately 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[3][10]

    • An intense C=O (carbonyl) stretching band around 1700-1730 cm⁻¹.[11]

    • A C–O stretching band between 1210-1320 cm⁻¹.[11]

    • C-H stretching bands for the alkyl and cyclopropyl groups just below 3000 cm⁻¹.

Purity Assessment and Impurity Profiling

This requires orthogonal chromatographic and spectroscopic methods to ensure all potential impurities (organic, inorganic, residual solvents, water) are detected and quantified.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse for purity analysis in the pharmaceutical industry.[12]

  • The Challenge: 4-(1-Methylcyclopropyl)butanoic acid lacks a strong UV chromophore, making detection by standard UV-Visible detectors challenging.[12]

  • Methodological Alternatives:

    • Low Wavelength UV Detection: Detection at low wavelengths (e.g., 200-215 nm) may be possible, but sensitivity might be low and baseline noise high.[13]

    • Refractive Index Detector (RID): An RID is a universal detector but is less sensitive than UV and incompatible with gradient elution.[12]

    • Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are near-universal detectors that are more sensitive than RID and compatible with gradient elution, making them an excellent choice for non-chromophoric compounds.[14]

    • Derivatization: Pre- or post-column derivatization can be employed to attach a UV-active tag to the carboxylic acid, though this adds complexity to the method.[12]

Proposed HPLC-CAD/ELSD Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. The formic acid helps to suppress the ionization of the carboxyl group, leading to better peak shape.[7]

  • Flow Rate: 1.0 mL/min.

  • Detector: CAD or ELSD.

  • Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high resolution and the structural information of mass spectrometry. However, the low volatility and high polarity of carboxylic acids necessitate derivatization to make them "GC-amenable".[1]

Caption: Derivatization of a carboxylic acid for GC-MS analysis.

Proposed GC-MS Derivatization Protocol:

  • Sample Prep: Accurately weigh ~1 mg of the standard into a GC vial.

  • Derivatization: Add a suitable solvent (e.g., dimethylformamide) and a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[1][15]

  • Reaction: Cap the vial and heat at ~70°C for 30-60 minutes to ensure complete reaction.[1]

  • Analysis: Inject the derivatized sample into the GC-MS.

    • Column: A mid-polarity column (e.g., DB-5ms).

    • Temperature Program: A suitable temperature gradient to separate the derivatized analyte from any derivatized impurities.

    • Detection: Mass Spectrometry in full scan mode to identify impurities and Selected Ion Monitoring (SIM) mode for higher sensitivity if needed.

3.2.3. Quantitative NMR (qNMR)

qNMR is a primary ratio method that can determine the purity of a substance without needing a reference standard of the analyte itself.[16] It works by comparing the integral of an analyte's signal to the integral of a certified internal standard of known purity and concentration.[17]

Proposed qNMR Protocol:

  • Standard Selection: Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals.[17]

  • Sample Preparation: Accurately weigh the in-house standard and the certified internal standard into the same NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This requires a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being integrated to ensure full relaxation and accurate integration.[18]

  • Calculation: Calculate the purity using the following equation: Purityₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Purityₛₜd Where: I = Integral area, N = Number of protons for the integrated signal, M = Molecular weight, m = mass, Purity = Purity of the standard.[18]

Comparison of Purity Assessment Methodologies

The choice of method for routine purity testing depends on several factors, including the nature of expected impurities, required sensitivity, and available instrumentation.

FeatureHPLC (with CAD/ELSD)GC-MS (with Derivatization)Quantitative NMR (qNMR)
Principle Separation based on polaritySeparation based on volatility & boiling pointSignal intensity proportional to the number of nuclei
Pros - Good for non-volatile impurities- High throughput with autosampler- Robust and widely available- High chromatographic efficiency- Provides structural information (MS)- Excellent for volatile/semi-volatile impurities- Primary method; no analyte-specific standard needed- Highly accurate and precise- Non-destructive- Provides structural confirmation
Cons - Requires specialized detector (CAD/ELSD)- May not detect highly volatile impurities- Requires derivatization step, adding time and potential for error- Not suitable for thermally labile impurities- Lower sensitivity than chromatographic methods- Requires specialized knowledge for quantitative acquisition- Potential for signal overlap
Best For Routine quality control, analysis of thermally unstable or non-volatile impurities.Identification of unknown volatile impurities, orthogonal purity check.Purity assignment of a primary or secondary reference standard, when high accuracy is paramount.[19]

Assigning the Final Purity Value

The final purity of the in-house reference standard should be determined using a mass balance approach, where the contributions of all impurities are subtracted from 100%.

Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

  • Organic Impurities: Determined by the primary purity assessment technique (e.g., HPLC or GC-MS area percent, assuming equal response factors for impurities close to the main peak, or more accurately by qNMR).

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Determined by Headspace GC-MS.

  • Inorganic Impurities: Determined by sulfated ash or residue on ignition.

The assigned purity value should be accompanied by a certificate of analysis that details all the characterization tests performed, the methods used, the results, and the calculated uncertainty.

Conclusion

Establishing a high-purity, well-characterized in-house analytical standard for a compound like 4-(1-Methylcyclopropyl)butanoic acid is a rigorous but essential process when a commercial CRM is unavailable. It is not a task to be undertaken with a single analytical result. Trustworthiness is built upon the foundation of orthogonal analytical techniques, where data from NMR, MS, FTIR, HPLC, and GC-MS converge to provide a holistic and irrefutable profile of the material. By following a structured approach of purification, multi-faceted characterization, and logical comparison of methodologies, researchers can create a reliable in-house standard that ensures the accuracy, integrity, and reproducibility of their scientific work.

References

Click to expand
  • SynThink Research Chemicals. "Certified Reference Materials: Ensuring Accuracy and Reliability in Analytical Testing." Accessed January 6, 2026.
  • Chemistry LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • LookChem. "General procedures for the purification of Carboxylic acids." Accessed January 6, 2026.
  • Sigma-Aldrich. "4-(1-methylcyclopropyl)butanoic acid | 39223-32-0." Accessed January 6, 2026.
  • Veeprho. "Analytical Method Development Approach When Compounds Don't Have UV Chromophore." Published October 24, 2020.
  • Pharmaceutical Technology.
  • ChemicalBook. "4-(1-methylcyclopropyl)butanoic acid(39223-32-0)." Accessed January 6, 2026.
  • Sigma-Aldrich. "The Use of Derivatization Reagents for Gas Chromatography (GC)." Accessed January 6, 2026.
  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." Accessed January 6, 2026.
  • BLD Pharm. "39223-32-0|4-(1-Methylcyclopropyl)butanoic acid." Accessed January 6, 2026.
  • Google Patents. "Purification of carboxylic acids by chemical treatment and distillation.
  • Spectroscopy Online. "The C=O Bond, Part III: Carboxylic Acids." Published January 1, 2018.
  • Supelco. "Bulletin 909A Guide to Derivatization Reagents for GC." Accessed January 6, 2026.
  • University of Calgary. "IR: carboxylic acids." Accessed January 6, 2026.
  • Wiley Analytical Science. "No chromophore - no problem?" Published May 10, 2021.
  • Benchchem.
  • University of York. "Quantitative NMR Spectroscopy." Published November 2017.
  • U.S. Food and Drug Administration. "Q2(R2) Validation of Analytical Procedures." Published March 2024.
  • Chemija. "Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis." Published 2011.
  • Chromatography Forum. "The detection of surfactants without any chromophoric group.
  • ResearchGate. "How can I purify carboxylic acid?
  • MDPI.
  • Google Patents. "Method for preparing 1-methyl cyclopropane carboxylic acid." Chinese Patent CN104447293A, filed December 2, 2014.
  • U.S. Food and Drug Administration. "Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics." Published July 2015.
  • ACS Publications. "Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts." Published in The Journal of Physical Chemistry A.
  • Save My Exams. "Preparation of Carboxylic Acids | Edexcel A Level Chemistry Revision Notes 2015." Accessed January 6, 2026.
  • ResearchGate. "Fourier Transform infrared (FT-IR) spectra of carboxylic acids." Accessed January 6, 2026.
  • Merck Millipore. "High-Performance Quantitative H-1 NMR." Accessed January 6, 2026.
  • Benchchem. "A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol." Accessed January 6, 2026.
  • Contract Pharma. "Are We Embracing FDA's Messages?" Published March 6, 2019.
  • ACS Publications. "A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry." Published May 3, 2023.
  • National Institutes of Health.
  • National Institutes of Health. "Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon." Published in Journal of Drug Delivery.
  • ResearchGate. "Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid." Published January 2023.
  • Wikipedia. "Alkane." Accessed January 6, 2026.

Sources

Validation

A Researcher's Guide to Assessing Cross-Reactivity of Novel Fatty Acid Analogs: The Case of 4-(1-Methylcyclopropyl)butanoic Acid

Introduction: The Challenge of Specificity in Drug Discovery In the pursuit of novel therapeutics, the specificity of a small molecule for its intended biological target is paramount. Off-target effects, often stemming f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Specificity in Drug Discovery

In the pursuit of novel therapeutics, the specificity of a small molecule for its intended biological target is paramount. Off-target effects, often stemming from cross-reactivity with structurally related proteins, are a leading cause of clinical trial failures and unforeseen toxicities.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the cross-reactivity of novel compounds.

To illustrate these principles, we will use the hypothetical case of a novel synthetic fatty acid, 4-(1-Methylcyclopropyl)butanoic acid . While this specific molecule is not extensively characterized in public literature[2][3][4], its structure, featuring a cyclopropane ring, presents an interesting case study. Cyclopropane fatty acids (CFAs) are known to occur in nature, primarily in bacteria and some plants, where they play a role in modulating membrane fluidity and stress responses.[5][6][7] An engineered molecule like 4-(1-methylcyclopropyl)butanoic acid could be designed to interact with enzymes involved in fatty acid metabolism, making a thorough assessment of its cross-reactivity essential.

This guide will not only detail the experimental protocols for assessing cross-reactivity but will also delve into the rationale behind these choices, empowering researchers to design robust, self-validating experiments.

Hypothetical Target and Rationale for Cross-Reactivity Concern

For the purpose of this guide, let us hypothesize that 4-(1-Methylcyclopropyl)butanoic acid is being investigated as a potential inhibitor of Fatty Acid Synthase (FASN) , a key enzyme in de novo lipogenesis and a target of interest in oncology and metabolic diseases. The unique cyclopropyl group is designed to confer specific binding properties.

However, the cellular environment is replete with enzymes that bind and modify fatty acids. This raises a critical question: Does our compound selectively inhibit FASN, or does it cross-react with other enzymes in fatty acid metabolism, potentially leading to unintended consequences?

A primary concern would be cross-reactivity with Acyl-CoA Synthetases (ACSs) . These enzymes are responsible for activating fatty acids by converting them to their CoA esters, a crucial step for their entry into various metabolic pathways. Structural similarities in the fatty acid binding pockets of FASN and ACSs make cross-reactivity a plausible risk.

Designing a Cross-Reactivity Assessment Strategy

A robust cross-reactivity assessment should be multi-tiered, starting with in silico predictions and progressing to rigorous in vitro biochemical and cell-based assays.[8] This approach allows for the early identification of potential liabilities and conserves resources.

Comparator Compounds: The Importance of Controls

To meaningfully interpret the cross-reactivity profile of our lead compound, it is essential to test it alongside structurally related molecules.

Compound NameStructureRationale for Inclusion
4-(1-Methylcyclopropyl)butanoic acid (Lead Compound)The molecule of interest.
Heptanoic acid A simple saturated fatty acid of similar chain length. Serves as a baseline control.
4-Cyclobutylbutanoic acid A structural analog with a different ring structure to assess the impact of the cyclopropyl group.
Butanoic acid A shorter-chain fatty acid, known to have biological activity and serve as an energy source for colon cells.[9][10]

Experimental Protocols for Cross-Reactivity Profiling

Here, we detail two fundamental assays for quantifying the interaction of our compounds with the intended target (FASN) and a potential off-target (ACS).

Enzyme Inhibition Assay: A Direct Measure of Potency

This assay directly measures the ability of a compound to inhibit the enzymatic activity of our target and off-target proteins.

Protocol: FASN Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard methods for measuring FASN activity, which monitor the oxidation of NADPH.

Materials:

  • Purified recombinant human FASN

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA)

  • Test compounds (dissolved in DMSO)

  • 384-well, clear bottom microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a master mix containing FASN, acetyl-CoA, and NADPH.

  • Compound Addition: Serially dilute the test compounds in DMSO and add a small, fixed volume to the appropriate wells of the microplate. Include DMSO-only wells as a negative control.

  • Initiate Reaction: Add malonyl-CoA to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a pre-warmed spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes. The rate of NADPH oxidation is proportional to FASN activity.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Rationale for Experimental Choices:

  • Kinetic Reading: This provides a more accurate measure of the initial reaction rate compared to a single endpoint reading and can help identify compounds that are unstable or interfere with the assay over time.

  • Low DMSO Concentration: Keeping the final DMSO concentration below 1% is crucial to prevent solvent effects from inhibiting the enzyme.

  • Comparator Compounds: Running the same assay with the comparator compounds allows for a direct comparison of inhibitory potency.

Receptor Binding Assay: Assessing Unwanted Interactions

While our hypothetical target is an enzyme, it is also prudent to assess for unintended interactions with receptors that bind fatty acids, such as the G-protein coupled receptor GPR84, which is activated by medium-chain fatty acids.[11]

Protocol: Competitive Radioligand Binding Assay for GPR84

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the GPR84 receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing human GPR84

  • Radiolabeled GPR84 ligand (e.g., [³H]-dihydrorosaprostol)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

  • Test compounds (dissolved in DMSO)

  • Unlabeled GPR84 agonist (for determining non-specific binding)

  • Glass fiber filter mats

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the GPR84-expressing cell membranes, the radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled GPR84 agonist.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent displacement of the radioligand by each concentration of the test compound.

    • Plot the percent displacement against the logarithm of the compound concentration and fit the data to determine the Ki (inhibitory constant).

Interpreting the Data: A Comparative Analysis

The data generated from these assays should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: Hypothetical Enzyme Inhibition Data

CompoundFASN IC50 (µM)ACS IC50 (µM)Selectivity Index (ACS IC50 / FASN IC50)
4-(1-Methylcyclopropyl)butanoic acid 0.5> 100> 200
Heptanoic acid 25502
4-Cyclobutylbutanoic acid 58016
Butanoic acid > 100> 100N/A

Table 2: Hypothetical Receptor Binding Data

CompoundGPR84 Ki (µM)
4-(1-Methylcyclopropyl)butanoic acid > 50
Heptanoic acid 10
4-Cyclobutylbutanoic acid 25
Butanoic acid > 50

Interpretation of Hypothetical Results:

Based on this hypothetical data, 4-(1-Methylcyclopropyl)butanoic acid demonstrates high potency against its intended target, FASN, with an IC50 of 0.5 µM. Crucially, it shows minimal inhibition of ACS (IC50 > 100 µM), resulting in a high selectivity index of over 200. This suggests a low risk of cross-reactivity with this particular off-target. Furthermore, it shows negligible binding to the GPR84 receptor. In contrast, the comparator compounds exhibit lower potency and/or selectivity, highlighting the favorable profile of our lead compound.

Visualizing Experimental Design and Potential Mechanisms

Diagrams are invaluable for conceptualizing experimental workflows and potential biological interactions.

experimental_workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_data Data Analysis lead 4-(1-Methylcyclopropyl)butanoic acid fasn_assay FASN Inhibition Assay (On-Target) lead->fasn_assay acs_assay ACS Inhibition Assay (Off-Target) lead->acs_assay gpr84_assay GPR84 Binding Assay (Off-Target) lead->gpr84_assay comp1 Heptanoic acid comp1->fasn_assay comp1->acs_assay comp1->gpr84_assay comp2 4-Cyclobutylbutanoic acid comp2->fasn_assay comp2->acs_assay comp2->gpr84_assay comp3 Butanoic acid comp3->fasn_assay comp3->acs_assay comp3->gpr84_assay ic50 IC50 Determination fasn_assay->ic50 acs_assay->ic50 ki Ki Determination gpr84_assay->ki selectivity Selectivity Index Calculation ic50->selectivity

Caption: Experimental workflow for assessing cross-reactivity.

signaling_pathway cluster_pathway Fatty Acid Metabolism FA Fatty Acids FASN FASN FA->FASN Substrate ACS ACS FA->ACS Substrate Lead_Compound 4-(1-Methylcyclopropyl) butanoic acid Lead_Compound->FASN Inhibition (Intended) Lead_Compound->ACS Cross-Reactivity (Unintended) Metabolism Downstream Metabolic Pathways FASN->Metabolism ACS->Metabolism

Sources

Comparative

The Strategic Advantage of 4-(1-Methylcyclopropyl)butanoic Acid in Synthetic Chemistry: A Comparative Guide

In the landscape of modern drug discovery and development, the selection of appropriate building blocks is a critical determinant of the ultimate success of a synthetic campaign. The judicious incorporation of specific s...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the selection of appropriate building blocks is a critical determinant of the ultimate success of a synthetic campaign. The judicious incorporation of specific structural motifs can profoundly influence the physicochemical properties, metabolic stability, and biological activity of a lead compound. This guide provides an in-depth comparison of 4-(1-Methylcyclopropyl)butanoic acid , a versatile building block, with its common alternatives, supported by established principles and representative experimental data.

The Rise of the Cyclopropyl Moiety: More Than Just a Small Ring

The cyclopropyl group has emerged as a privileged motif in medicinal chemistry. Its unique structural and electronic properties offer a compelling set of advantages over more traditional aliphatic and aromatic moieties.[1][2] The strained three-membered ring imparts a rigid, three-dimensional character to molecules, which can be advantageous for optimizing interactions with biological targets. Furthermore, the C-H bonds of a cyclopropyl ring are stronger and less susceptible to metabolic oxidation compared to those in acyclic alkyl groups, often leading to improved pharmacokinetic profiles.[2]

"4-(1-Methylcyclopropyl)butanoic acid" serves as a valuable reagent for introducing the 1-methylcyclopropyl moiety. This particular motif is often employed as a bioisosteric replacement for the ubiquitous gem-dimethyl and tert-butyl groups. Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity but has improved properties, is a cornerstone of lead optimization.[3]

Comparative Analysis: 4-(1-Methylcyclopropyl)butanoic Acid vs. Alternatives

To appreciate the utility of "4-(1-Methylcyclopropyl)butanoic acid," it is instructive to compare it with structurally related building blocks, namely 4-(tert-Butyl)benzoic acid and 4-Cyclopropylbutanoic acid .

Physicochemical Properties

The choice of building block can significantly impact the physicochemical properties of the resulting molecule, such as lipophilicity (logP) and polar surface area (PSA), which in turn affect solubility, permeability, and ultimately, bioavailability. The following table provides a calculated comparison of these building blocks and their hypothetical amide derivatives with aniline.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPPolar Surface Area (Ų)
4-(1-Methylcyclopropyl)butanoic acid C₈H₁₄O₂142.201.8337.3
4-(tert-Butyl)benzoic acidC₁₁H₁₄O₂178.232.5837.3
4-Cyclopropylbutanoic acidC₇H₁₂O₂128.171.4237.3
N-Phenyl-4-(1-methylcyclopropyl)butanamide C₁₄H₁₉NO217.313.0129.1
N-Phenyl-4-(tert-butyl)benzamideC₁₇H₁₉NO253.343.7629.1
N-Phenyl-4-cyclopropylbutanamideC₁₃H₁₇NO203.282.6029.1

Calculated properties are estimates and may vary from experimental values.

As the data suggests, the 1-methylcyclopropyl group offers a moderate level of lipophilicity, falling between the more lipophilic tert-butyl group and the less lipophilic unsubstituted cyclopropyl group. This tunability of logP can be critical for achieving an optimal balance between potency and ADME (absorption, distribution, metabolism, and excretion) properties.

Metabolic Stability

A significant advantage of the cyclopropyl group, and by extension the 1-methylcyclopropyl moiety, is its enhanced metabolic stability compared to a tert-butyl group. The methyl groups of a tert-butyl moiety are susceptible to cytochrome P450-mediated oxidation, leading to the formation of alcohol metabolites and potentially rapid clearance from the body. The C-H bonds of the cyclopropyl ring are significantly more resistant to such oxidative metabolism. This can lead to a longer half-life and improved in vivo exposure of the drug candidate.

Synthetic Performance

The carboxylic acid functionality of "4-(1-Methylcyclopropyl)butanoic acid" and its alternatives allows for a wide range of synthetic transformations, with amide bond formation being one of the most common and important.[4] The reactivity of the carboxylic acid is primarily governed by the choice of coupling reagents and reaction conditions, and is not expected to differ significantly between these building blocks.

However, the choice of building block can influence the ease of purification of the final product. The differing polarities of the resulting amides (as inferred from the calculated logP values) may necessitate different chromatographic conditions for purification.

Experimental Protocols

Representative Amide Coupling Protocol

The following protocol details a standard procedure for the amide coupling of "4-(1-Methylcyclopropyl)butanoic acid" with aniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • 4-(1-Methylcyclopropyl)butanoic acid

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of 4-(1-Methylcyclopropyl)butanoic acid (1.0 eq.) in anhydrous DCM, add HOBt (1.2 eq.) and EDC (1.2 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add aniline (1.0 eq.) followed by the dropwise addition of DIPEA (2.0 eq.).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-4-(1-methylcyclopropyl)butanamide.

Causality Behind Experimental Choices:

  • EDC and HOBt: This combination is a widely used coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization (if chiral centers are present) and reacts efficiently with the amine.

  • DIPEA: A non-nucleophilic base is required to neutralize the HCl salt of EDC and any acidic protons in the reaction mixture, facilitating the coupling reaction.

  • Aqueous Workup: The series of washes is designed to remove unreacted starting materials, coupling reagents, and byproducts. The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.

Synthesis of 4-(1-Methylcyclopropyl)butanoic Acid

The accessibility of a building block is a key consideration. A potential synthetic route to "4-(1-Methylcyclopropyl)butanoic acid" is outlined below, adapted from known procedures for similar compounds.[5]

Workflow for the Synthesis of 4-(1-Methylcyclopropyl)butanoic Acid

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Reductive Dehalogenation cluster_2 Step 3: Chain Extension (e.g., via malonic ester synthesis) cluster_3 Step 4: Hydrolysis and Decarboxylation Methacrylic_acid_ester Methacrylic acid ester Intermediate_1 2,2-Dibromo-1-methylcyclopropanecarboxylate Methacrylic_acid_ester->Intermediate_1 CH2Br2 Dibromomethane Dibromomethane Dibromomethane->Intermediate_1 Base Base (e.g., NaOH) Base->Intermediate_1 Intermediate_2 1-Methylcyclopropanecarboxylate Intermediate_1->Intermediate_2 Reducing agent (e.g., Zn, H+) Intermediate_3 1-(Bromomethyl)-1-methylcyclopropane Intermediate_2->Intermediate_3 1. Reduction to alcohol 2. Conversion to halide Intermediate_4 Diethyl (1-methylcyclopropyl)methylmalonate Intermediate_3->Intermediate_4 Diethyl malonate, NaOEt Final_Product 4-(1-Methylcyclopropyl)butanoic acid Intermediate_4->Final_Product 1. NaOH, H2O, Heat 2. H3O+

Caption: A plausible multi-step synthesis of 4-(1-Methylcyclopropyl)butanoic acid.

Visualizing the Concepts

Amide Coupling Workflow

G Start Start: 4-(1-Methylcyclopropyl)butanoic acid Aniline Activation Activation: Add EDC and HOBt in DCM Start->Activation Coupling Coupling: Add Aniline and DIPEA Activation->Coupling Reaction Stir at RT for 12-18h Coupling->Reaction Workup Aqueous Workup: Wash with HCl, NaHCO3, Brine Reaction->Workup Purification Purification: Dry, concentrate, and perform column chromatography Workup->Purification Product Final Product: N-Phenyl-4-(1-methylcyclopropyl)butanamide Purification->Product

Caption: A typical workflow for the amide coupling reaction.

Bioisosteric Comparison

G Methylcyclopropyl 1-Methylcyclopropyl Rigid, 3D structure Metabolically robust GemDimethyl gem-Dimethyl Acyclic, flexible Prone to oxidation TertButyl tert-Butyl Sterically bulky Metabolically labile Bioisosteres Bioisosteric Replacements

Caption: Bioisosteric relationship of the 1-methylcyclopropyl group.

Conclusion

"4-(1-Methylcyclopropyl)butanoic acid" represents a strategically important building block for medicinal chemists and drug development professionals. Its ability to introduce the metabolically robust and conformationally defined 1-methylcyclopropyl moiety makes it an attractive alternative to more traditional building blocks containing gem-dimethyl or tert-butyl groups. While the synthetic performance in terms of the carboxylic acid reactivity is comparable to its alternatives, the key advantages lie in the improved physicochemical and pharmacokinetic properties that this building block can impart to the final molecule. The ability to fine-tune lipophilicity and enhance metabolic stability makes "4-(1-Methylcyclopropyl)butanoic acid" a powerful tool in the design of next-generation therapeutics.

References

  • Peters, U. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Meanwell, N. A. Bioisosteric Replacements. Chemspace.
  • Talele, T. T. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • Ghayourmanesh, S. Amides. Research Starters.
  • Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Amides: Structure, Properties, and Reactions. Solubility of Things.
  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
  • Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon.
  • Synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate.
  • 4-(1-Methylcyclopropyl)butanoic acid. ChemScene.
  • Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Form
  • Base-promoted direct amidation of esters: beyond the current scope and practical applications.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid.

Sources

Comparative

benchmarking the synthesis of "4-(1-Methylcyclopropyl)butanoic acid" against other methods

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the incorporation of unique structural motifs is a key strategy for modulating pharmaco...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the incorporation of unique structural motifs is a key strategy for modulating pharmacokinetic and pharmacodynamic properties. The 1-methylcyclopropyl group, a small, strained ring system, has garnered significant interest as a bioisostere for larger, more flexible alkyl groups, often imparting improved metabolic stability and binding affinity. This guide provides an in-depth technical comparison of potential synthetic routes to 4-(1-methylcyclopropyl)butanoic acid, a valuable building block in the synthesis of novel therapeutics. We will explore various methodologies, offering field-proven insights and experimental protocols to aid researchers in selecting the most efficient and scalable approach for their specific needs.

Introduction to the Synthetic Challenge

4-(1-Methylcyclopropyl)butanoic acid presents a unique synthetic challenge due to the juxtaposition of a strained three-membered ring and a flexible butanoic acid chain. The ideal synthesis should be high-yielding, scalable, and utilize readily available starting materials while minimizing hazardous reagents and complex purification steps. This guide will benchmark several potential synthetic strategies, categorized by their core bond-forming disconnection.

Method 1: Chain Homologation of 1-Methylcyclopropanecarboxylic Acid

This approach leverages the available synthesis of the key intermediate, 1-methylcyclopropanecarboxylic acid, and extends its carbon chain to the desired butanoic acid.

Synthesis of the Key Intermediate: 1-Methylcyclopropanecarboxylic Acid

A feasible route to 1-methylcyclopropanecarboxylic acid is detailed in Chinese patent CN104447293A. This method involves the cyclopropanation of methacrylic acid derivatives followed by dehalogenation and hydrolysis.

Experimental Protocol (Adapted from CN104447293A):

  • Cyclopropanation: To a stirred solution of methyl methacrylate and a suitable trihalomethane (e.g., chloroform or bromoform) in a biphasic system with aqueous sodium hydroxide and a phase-transfer catalyst, is added the base portionwise at a controlled temperature. The reaction mixture is stirred until completion, and the organic layer containing the dihalogenated cyclopropane intermediate is separated.

  • Dehalogenation: The crude dihalogenated intermediate is then treated with a reducing agent, such as sodium metal in an inert solvent, to effect reductive dehalogenation, yielding the methyl 1-methylcyclopropanecarboxylate.

  • Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide), followed by acidification to afford 1-methylcyclopropanecarboxylic acid.

Route 1.1: Arndt-Eistert Homologation

The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids.[1][2][3][4] This multi-step sequence can be repeated to achieve the desired three-carbon extension.

Conceptual Workflow for Arndt-Eistert Homologation:

cluster_0 Arndt-Eistert Homologation (Repeated) A 1-Methylcyclopropanecarboxylic Acid B Acid Chloride Formation (SOCl2 or (COCl)2) A->B C Reaction with Diazomethane (CH2N2) B->C D Wolff Rearrangement (Ag2O, H2O) C->D E Homologated Acid (+1 Carbon) D->E F Repeat Steps B-D Twice E->F Iterative Process G 4-(1-Methylcyclopropyl)butanoic Acid F->G

Caption: Iterative Arndt-Eistert homologation for chain extension.

Experimental Protocol (Hypothetical):

  • Acid Chloride Formation: 1-Methylcyclopropanecarboxylic acid is treated with thionyl chloride or oxalyl chloride to form the corresponding acid chloride.

  • Diazoketone Formation: The acid chloride is then reacted with diazomethane to yield the diazoketone.

  • Wolff Rearrangement: The diazoketone undergoes a silver (I) oxide-catalyzed Wolff rearrangement in the presence of water to produce the one-carbon homologated carboxylic acid.

  • Iteration: Steps 1-3 are repeated two more times to obtain 4-(1-methylcyclopropyl)butanoic acid.

Route 1.2: Malonic Ester Synthesis

A more convergent approach involves the use of malonic ester synthesis to introduce a two-carbon unit, followed by a subsequent one-carbon homologation or an alternative two-carbon extension strategy.[5][6][7][8][9]

Conceptual Workflow for Malonic Ester Synthesis Approach:

cluster_1 Malonic Ester Synthesis Route A 1-Methylcyclopropanecarboxylic Acid B Reduction to Alcohol (LiAlH4) A->B C (1-Methylcyclopropyl)methanol B->C D Conversion to Halide (PBr3) C->D E 1-(Bromomethyl)cyclopropane D->E F Alkylation of Diethyl Malonate E->F G Hydrolysis and Decarboxylation F->G H 3-(1-Methylcyclopropyl)propanoic Acid G->H I Further Homologation (e.g., Arndt-Eistert) H->I J 4-(1-Methylcyclopropyl)butanoic Acid I->J

Caption: Synthesis via malonic ester alkylation.

Experimental Protocol (Hypothetical):

  • Reduction: 1-Methylcyclopropanecarboxylic acid is reduced to (1-methylcyclopropyl)methanol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Halogenation: The resulting alcohol is converted to 1-(bromomethyl)cyclopropane using a reagent such as phosphorus tribromide (PBr₃).

  • Malonic Ester Alkylation: The bromide is used to alkylate diethyl malonate in the presence of a base like sodium ethoxide.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed and decarboxylated by heating in acidic or basic conditions to yield 3-(1-methylcyclopropyl)propanoic acid.

  • Final Homologation: A final one-carbon homologation step (e.g., Arndt-Eistert) would be required to reach the target molecule.

Method 2: Grignard-based Approaches

This strategy involves the formation of a Grignard reagent from a suitable 1-methylcyclopropyl halide and its subsequent reaction with a four-carbon electrophile.

Route 2.1: Grignard Reaction with Succinic Anhydride

A direct approach could involve the reaction of 1-methylcyclopropyl magnesium bromide with succinic anhydride. However, the reactivity of Grignard reagents with anhydrides can sometimes lead to side products.

Conceptual Workflow for Grignard Reaction with Succinic Anhydride:

cluster_2 Grignard Reagent Route A 1-Bromo-1-methylcyclopropane B Grignard Formation (Mg, THF) A->B C 1-Methylcyclopropyl magnesium bromide B->C D Reaction with Succinic Anhydride C->D E Acidic Workup D->E F 4-(1-Methylcyclopropyl)-4-oxobutanoic Acid E->F G Reduction of Ketone (e.g., Wolff-Kishner) F->G H 4-(1-Methylcyclopropyl)butanoic Acid G->H

Caption: Grignard-based synthesis strategy.

Experimental Protocol (Hypothetical):

  • Grignard Reagent Formation: 1-Bromo-1-methylcyclopropane is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form 1-methylcyclopropyl magnesium bromide.

  • Reaction with Succinic Anhydride: The Grignard reagent is then added to a solution of succinic anhydride at low temperature.

  • Workup and Reduction: An acidic workup would yield 4-(1-methylcyclopropyl)-4-oxobutanoic acid. The ketone would then need to be reduced to a methylene group, for example, via a Wolff-Kishner or Clemmensen reduction, to afford the final product.

Comparative Analysis of Synthetic Routes

Metric Route 1.1: Arndt-Eistert Route 1.2: Malonic Ester Route 2.1: Grignard
Plausible Overall Yield Low to ModerateModerateModerate
Number of Steps High (iterative)HighModerate
Scalability Poor (due to diazomethane)ModerateGood
Safety Concerns High (diazomethane is explosive and toxic)Moderate (LiAlH₄ is pyrophoric)Moderate (Grignard reagents are air and moisture sensitive)
Starting Material Availability Requires synthesis of key intermediateRequires synthesis of key intermediateRequires synthesis of a specific halide
Key Challenges Handling of diazomethane, potential for side reactionsMultiple steps, potential for low yield in the final homologationPotential for side reactions with the anhydride, harsh reduction conditions

Conclusion and Recommendations

Based on this comparative analysis, the Malonic Ester Synthesis route (Route 1.2) , despite its multiple steps, appears to be the most practical and scalable approach for the synthesis of 4-(1-methylcyclopropyl)butanoic acid in a research and development setting. While the Arndt-Eistert homologation is a classic method, the inherent hazards and scalability issues associated with diazomethane make it less favorable for larger-scale synthesis. The Grignard-based approach is promising in terms of convergence, but the potential for side reactions and the need for a potentially harsh final reduction step may require significant optimization.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research program, including the desired scale, available resources, and the expertise of the synthetic chemists. Further experimental validation of these proposed routes is necessary to determine the optimal conditions and to fully assess their viability.

References

  • Arndt, F.; Eistert, B. Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen bzw. deren Derivate. Ber. Dtsch. Chem. Ges.1935 , 68 (1), 200–208. [Link]

  • Organic Syntheses. Org. Synth.1941 , 21, 101. [Link]

  • Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]

  • Malonic Ester Synthesis. Wikipedia. [Link]

  • Arndt-Eistert Homologation. NROChemistry. [Link]

  • Arndt–Eistert reaction. Wikipedia. [Link]

  • Malonic Ester Synthesis. Organic Chemistry Portal. [Link]

  • Malonic Ester Synthesis. Chemistry LibreTexts. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. ADICHEMISTRY. [Link]

  • Carboxylic Acids - Synthesis. Chemistry Online. [Link]

  • Malonic Ester Synthesis. YouTube. [Link]

  • Carboxylic Acid Reactivity. MSU chemistry. [Link]

  • Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]

  • Reactions of Carboxylic Acids and Derivatives. University of Calgary. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(1-Methylcyclopropyl)butanoic acid

As a Senior Application Scientist, my priority is to empower researchers with the knowledge to handle chemical compounds safely and effectively, from initial use to final disposal. This guide provides a detailed, step-by...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower researchers with the knowledge to handle chemical compounds safely and effectively, from initial use to final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(1-Methylcyclopropyl)butanoic acid, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist, explaining the rationale behind each step to ensure a self-validating and fundamentally safe workflow.

The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a responsible and safe laboratory environment.[1][2] This guide is designed for researchers, scientists, and drug development professionals who handle specialty chemicals and require clear, actionable information for waste management.

Part 1: Hazard Characterization and Assessment

Before any disposal procedure can be established, a thorough hazard assessment is mandatory.[2] This process is a central component of the hazardous waste management regulations enforced by the Environmental Protection Agency (EPA).[3] For 4-(1-Methylcyclopropyl)butanoic acid, a specific Safety Data Sheet (SDS) should always be the primary source of information. In the absence of a specific SDS, a conservative assessment based on its chemical class—a carboxylic acid—is a prudent and necessary starting point.

Carboxylic acids, as a class, often exhibit corrosive properties.[4] The EPA classifies waste as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5] An aqueous waste with a pH less than or equal to 2 is considered corrosive and is assigned the EPA hazardous waste code D002.[5] Therefore, it is safest to assume 4-(1-Methylcyclopropyl)butanoic acid waste is hazardous unless determined otherwise through testing.

Table 1: Physicochemical Properties and Potential Hazard Profile

PropertyValue / InformationSource / Rationale
Chemical Name 4-(1-Methylcyclopropyl)butanoic acid[6]
CAS Number 39223-32-0[6]
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.19 g/mol
Boiling Point 236.6 °C at 760 mmHg
Density 1.039 g/cm³
Potential Hazards Corrosivity (EPA D002): As a carboxylic acid, it is acidic and likely corrosive.[5] Skin/Eye Irritation: Analogous carboxylic acids cause skin irritation and serious eye damage.[7][8][9] Toxicity: Harmful if swallowed.[9]Inferred from the carboxylic acid functional group and SDS of similar compounds.

Part 2: Personal Protective Equipment (PPE) and Safe Handling

Based on the potential hazards, strict adherence to PPE protocols is essential. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to harmful substances.[10]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield. The Eye and Face Protection Standard (29 CFR 1910.133) requires appropriate protection against corrosive chemicals.

  • Hand Protection: Use compatible, chemical-resistant gloves.[8] Consult glove manufacturer data for suitability.

  • Protective Clothing: A lab coat is mandatory to prevent skin contact.[10]

  • Ventilation: All handling and preparation of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any vapors.[10][11]

Part 3: Step-by-Step Disposal Protocol

The following protocol is designed to comply with the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle to grave."[1]

Step 1: Waste Determination

The generator of the waste is legally responsible for determining if it is hazardous.[2]

  • Action: Treat all waste containing 4-(1-Methylcyclopropyl)butanoic acid as hazardous chemical waste.

  • Rationale: Due to its acidic nature, the waste will likely be classified as corrosive (D002). Assuming it is hazardous is the most compliant and safest approach.[1]

Step 2: Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[2]

  • Action: Collect waste 4-(1-Methylcyclopropyl)butanoic acid in a dedicated waste container. Do not mix with other waste streams, especially bases, oxidizers, or cyanides.[12]

  • Rationale: Mixing acids with incompatible materials can cause violent reactions, heat generation, or the release of toxic gases.[2][13]

Step 3: Containerization

The integrity of the waste container is paramount for safety and compliance.

  • Action: Use a container that is in good condition, compatible with acidic waste (e.g., glass or appropriate plastic, but not metal), and has a secure, leak-proof screw-top cap.[1][12] The original product container is often a suitable choice.[12]

  • Rationale: Federal regulations require that hazardous waste containers be kept closed except when adding or removing waste, to prevent spills and evaporation.[1] Open containers are a common EPA violation.[1]

Step 4: Labeling

Clear and accurate labeling is a core requirement of OSHA's Hazard Communication Standard and EPA regulations.[3][10]

  • Action: Attach a completed Hazardous Waste Label to the container as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE".[12]

    • The full chemical name: "4-(1-Methylcyclopropyl)butanoic acid". Avoid abbreviations.

    • The specific hazard(s): "Corrosive (Acidic)".

    • The date accumulation started.

  • Rationale: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers, which is critical for emergency responders.[14]

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation.

  • Action: Store the labeled waste container in a designated SAA within the laboratory. This area should be under the control of the operator and clearly marked. Ensure the container is in a secondary containment bin to catch any potential leaks.

  • Rationale: The SAA provides a controlled and compliant temporary storage location, preventing accidental spills and ensuring the waste is properly managed before being moved to a central accumulation area.[3]

Step 6: Arranging for Disposal

Final disposal must be handled by trained professionals.

  • Action: Once the container is full or you are finished with the process, contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup.

  • Rationale: Hazardous waste must be transported by a registered hauler to a permitted treatment, storage, and disposal facility (TSDF).[15] Your EH&S department manages this entire process to ensure full compliance with federal and state regulations.[15] Never dispose of this chemical down the drain or in the regular trash. [4][16]

Part 4: Emergency Procedures for Spills

Preparedness is a key element of laboratory safety.[10]

  • Small Spills (Contained within a fume hood):

    • Ensure proper PPE is worn.

    • Neutralize the spill by slowly applying a suitable absorbent material for acids (e.g., sodium bicarbonate or a commercial acid spill kit).

    • Once neutralized, collect the absorbed material using non-sparking tools.[4]

    • Place the collected waste into a designated hazardous waste container.[7]

    • Clean the spill area thoroughly.

  • Large Spills (Outside of a fume hood) or if you feel unsafe:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Contact your institution's emergency response number or EH&S department immediately.

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of 4-(1-Methylcyclopropyl)butanoic acid.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EH_S Institutional Oversight A Generation of 4-(1-Methylcyclopropyl)butanoic acid Waste B Hazard Assessment: Treat as Corrosive (D002) A->B Step 1 C Segregate Waste: Acid-Only Container B->C Step 2 D Containerize & Label: 'HAZARDOUS WASTE' Name, Hazard, Date C->D Steps 3 & 4 E Accumulate in SAA with Secondary Containment D->E Step 5 F Contact EH&S for Pickup E->F Step 6 G Transport to Permitted TSDF for Final Disposal F->G

Caption: Disposal workflow for 4-(1-Methylcyclopropyl)butanoic acid.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • The University of Tennessee, Knoxville. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. Retrieved from [Link]

  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Radiological and Environmental Management. Retrieved from [Link]

  • SDS US. (2023, February 6). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Code of Federal Regulations, Title 40, Part 261. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Fisher Scientific. (2023, October 19). Safety Data Sheet: n-Butyric acid. Retrieved from [Link]

  • University of Cincinnati. (n.d.). Advisory 7.3 - Chemical Waste Disposal. Environmental Health & Safety. Retrieved from [Link]

  • ScienceLab.com. (2015, March 19). Safety Data Sheet: Propionic Acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(1-methylcyclopropyl)butanoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]

Sources

Handling

A Comprehensive Safety Protocol for Handling 4-(1-Methylcyclopropyl)butanoic Acid

Researchers and drug development professionals routinely handle novel chemical entities where comprehensive safety data may be limited. 4-(1-Methylcyclopropyl)butanoic acid, a substituted carboxylic acid, requires a robu...

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals routinely handle novel chemical entities where comprehensive safety data may be limited. 4-(1-Methylcyclopropyl)butanoic acid, a substituted carboxylic acid, requires a robust safety protocol grounded in an understanding of its chemical class and adherence to established laboratory safety principles. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Profile: A Causal Approach

Presumptive Hazard Summary

Hazard CategoryPotential RisksRationale
Skin Contact Causes skin irritation or burns.[1][2]The carboxylic acid functional group can cause chemical burns upon prolonged contact.
Eye Contact Causes serious eye irritation or damage.[1][2]Direct contact can lead to severe and potentially irreversible eye damage.
Inhalation May cause respiratory irritation.[4]Vapors or aerosols can irritate the mucous membranes of the respiratory system.
Ingestion Harmful if swallowed.Ingestion can cause irritation or damage to the gastrointestinal tract.
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling 4-(1-Methylcyclopropyl)butanoic acid. The selection of appropriate PPE is not merely a checklist but a system to prevent exposure through all potential routes.[5][6][7]

Core PPE Requirements

  • Eye and Face Protection : Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[8][9] For procedures with a higher risk of splashing, such as transferring large volumes or heating the substance, a face shield should be worn in addition to goggles.[8][10]

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for handling carboxylic acids.[10][11] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected.[4] Never wear contaminated gloves outside of the immediate work area to prevent cross-contamination.[8]

  • Body Protection : A full-sleeved laboratory coat must be worn and kept buttoned to protect the skin and personal clothing.[5][6] For larger scale operations, a chemical-resistant apron may be advisable.

  • Footwear : Fully enclosed shoes are required at all times in the laboratory to protect against spills.[11]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring safe handling.

Workflow for Safe Handling of 4-(1-Methylcyclopropyl)butanoic Acid

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Designate a well-ventilated work area (fume hood). B Assemble all necessary equipment and waste containers. A->B C Inspect and don all required PPE. B->C D Carefully transfer the chemical, avoiding splashes and aerosol generation. C->D E Keep containers closed when not in use. D->E F Decontaminate work surfaces and equipment. E->F G Segregate and label all waste for proper disposal. F->G H Remove PPE in the correct order to prevent cross-contamination. G->H I Wash hands thoroughly with soap and water. H->I

Caption: A procedural workflow for the safe handling of 4-(1-Methylcyclopropyl)butanoic acid.

Detailed Steps:

  • Preparation and Engineering Controls :

    • Always handle 4-(1-Methylcyclopropyl)butanoic acid in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[9][11]

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[12][13]

    • Assemble all necessary apparatus, including glassware, spatulas, and labeled waste containers, before commencing work.[9]

  • Chemical Handling :

    • When transferring the chemical, do so carefully to avoid splashing.[11]

    • If the compound is a solid, minimize dust formation.

    • Keep containers of 4-(1-Methylcyclopropyl)butanoic acid tightly closed when not in use to prevent the release of vapors.[14]

  • Post-Handling Procedures :

    • Thoroughly clean any contaminated surfaces and equipment after use.

    • Remove PPE carefully to avoid self-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[9]

    • Always wash hands with soap and water after handling the chemical, even if gloves were worn.[1][4]

Emergency and Disposal Plan: Preparedness and Responsibility

Spill Response

  • Small Spills : For minor spills within a fume hood, absorb the material with a suitable inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent.

  • Large Spills : Evacuate the immediate area and alert laboratory personnel. If the spill is outside of a fume hood, ensure the area is well-ventilated. Do not attempt to clean up a large spill without appropriate respiratory protection and training.

First Aid

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting.[15] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal is a critical aspect of the chemical lifecycle.

  • Waste Segregation : All materials contaminated with 4-(1-Methylcyclopropyl)butanoic acid, including disposable gloves, weigh boats, and absorbent materials, must be collected in a dedicated and clearly labeled hazardous waste container.[6][9]

  • Container Labeling : Ensure the waste container is labeled with the full chemical name and the appropriate hazard warnings.

  • Disposal Route : Dispose of the hazardous waste through your institution's designated environmental health and safety office. Do not pour any amount of this chemical down the drain.[5][6]

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle 4-(1-Methylcyclopropyl)butanoic acid, ensuring a secure laboratory environment for groundbreaking scientific discoveries.

References

  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Unitek. (n.d.). Lab Safety Rules and Guidelines.
  • Editage. (2020, February 27). 10 Lab safety rules every researcher should follow.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
  • Fisher Scientific. (2014, December 22). Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • Angene Chemical. (2024, June 7). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 3-Amino-3-(1-methylcyclopropyl)butanoic acid Safety Data Sheet.
  • University of Washington. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Breckland Scientific Supplies Ltd. (2018, October 23). Butanoic Acid - SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Butyric Acid.
  • Biosynth. (2019, October 17). 2-Hydroxy-4-(methylthio)butanoic acid Safety Data Sheet.
  • ChemicalBook. (n.d.). 4-(1-methylcyclopropyl)butanoic acid | 39223-32-0.
  • BenchChem. (2025). Essential Safety and Disposal Procedures for Butanoic acid, 2-amino-4-(ethylseleno)-.
  • Synerzine. (n.d.). SAFETY DATA SHEET Butanoic acid (Natural).
  • MedChemExpress. (2025, December 23). 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid-SDS.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1-Methylcyclopropyl)butanoic acid
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